Product packaging for Cyclohexylidenecyclohexane(Cat. No.:CAS No. 4233-18-5)

Cyclohexylidenecyclohexane

Cat. No.: B110181
CAS No.: 4233-18-5
M. Wt: 164.29 g/mol
InChI Key: FJHVMZDLYBHASM-UHFFFAOYSA-N
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Description

Cyclohexylidenecyclohexane is a bicyclic alkene that serves as a valuable intermediate in advanced materials research and synthetic methodology development. A primary research application of this compound is its role as a precursor or model compound in the synthesis and study of high-performance polymers. It is a key structural motif in poly(1,4-cyclohexylidene cyclohexane-1,4-dicarboxylate) (PCCD), a weatherable, aliphatic polyester known for its good flow properties, ductility, and solvent resistance . PCCD and its copolymers are subjects of interest in developing new materials for applications such as selective laser sintering (SLS) for 3D printing, where they can be used to create elastomeric parts, and in sustainable material research due to their recyclability . The compound can be efficiently synthesized via a photochemical reaction, specifically the irradiation of dispiro[5.1.5.1]tetradecane-7,14-dione, which offers a superior and generally applicable route compared to earlier thermal methods . This synthetic pathway is itself a valuable subject for studying photochemical decarbonylation processes . Furthermore, its structural features make it a candidate for exploration in catalytic conversion studies, similar to those involving cyclohexanone, for the production of jet fuel-range hydrocarbons, positioning it as a compound of interest in biofuels research . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20 B110181 Cyclohexylidenecyclohexane CAS No. 4233-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHVMZDLYBHASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195141
Record name Cyclohexylidenecyclohexane
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Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4233-18-5
Record name Cyclohexylidenecyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclohexylidenecyclohexane, with the chemical formula C₁₂H₂₀, is a disubstituted alkene notable for its unique structural and chemical characteristics. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis methodologies, and reactivity. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or reference molecule. The information is presented with detailed experimental protocols, structured data tables for clarity, and graphical representations of key processes to facilitate understanding.

Introduction

This compound, also known as bicyclohexylidene, is an unsaturated hydrocarbon consisting of two cyclohexane rings connected by a double bond. Its molecular structure results in specific stereochemical and electronic properties that influence its reactivity. While not a naturally occurring compound, it serves as a valuable intermediate in organic synthesis. Notably, it is a versatile reactant derived from cyclohexanone and is used in the synthesis of Lomustine, an effective antitumor agent[1][2]. This guide delves into the core chemical attributes of this compound.

Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of this compound have been determined through various experimental and computational methods. These quantitative data are crucial for its application in chemical reactions and for predicting its behavior under different conditions.

Table 1: General and Physical Properties
PropertyValueUnitSource
Molecular FormulaC₁₂H₂₀-[3][4]
Molecular Weight164.29 g/mol [3][5]
Melting Point55°C[1][2][6]
Boiling Point237.6°C[6]
236-237°C[1][2]
Density0.934g/cm³[6]
0.0109 (at 15°C)g/cm³[1][2]
Flash Point81.2°C[1][6]
Refractive Index1.514-[6]
Vapor Pressure0.1 ± 0.2 (Predicted)mmHg at 25°C[6]
Octanol/Water Partition Coeff. (logP)4.211-[5][6]
Water Solubility (log₁₀WS)-4.49 (Crippen Calculated)mol/L[5]
Table 2: Thermodynamic Properties
PropertyValueUnitSource
Enthalpy of Formation (ΔfH°gas)-106.85 (Joback Calculated)kJ/mol[5]
Gibbs Free Energy of Formation (ΔfG°)125.18 (Joback Calculated)kJ/mol[5]
Enthalpy of Fusion (ΔfusH°)8.81 (Joback Calculated)kJ/mol[5]
Enthalpy of Vaporization (ΔvapH°)45.40 (Joback Calculated)kJ/mol[5]
Ionization Energy (IE)8.16 ± 0.02eV[5]
Critical Temperature (Tc)768.58 (Joback Calculated)K[5]
Critical Pressure (Pc)2805.41 (Joback Calculated)kPa[5]

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show signals for two main types of protons: the aliphatic protons on the cyclohexane rings and the vinylic protons are absent due to the exocyclic double bond. The aliphatic protons would appear as complex multiplets in the upfield region (typically 1.0-2.5 ppm), similar to cyclohexane itself. The chemical environment of the protons alpha to the double bond would be slightly shifted downfield compared to the other ring protons.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would be characterized by a signal for the sp²-hybridized carbons of the double bond in the downfield region (typically 120-140 ppm). The sp³-hybridized carbons of the cyclohexane rings would appear in the upfield region (typically 20-40 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. For this compound, the most characteristic absorption would be the C=C stretching vibration, expected around 1650 cm⁻¹. This peak distinguishes it from its saturated analog, bicyclohexyl. Additionally, C-H stretching absorptions for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹.

  • Mass Spectrometry (MS) : In mass spectrometry, this compound would exhibit a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight, 164.29[3]. Fragmentation patterns would likely involve the loss of alkyl fragments from the cyclohexane rings.

Synthesis and Reactivity

Experimental Synthesis Protocols

Several methods for the synthesis of this compound have been reported.

Protocol 1: Photochemical Synthesis from Dispiro[5.1.5.1]tetradecane-7,14-dione [7]

This method provides a simple and high-yield route to the target compound.

  • Apparatus : A Hanovia 450-watt immersion photochemical reactor equipped with a side arm for monitoring gas evolution is used.

  • Procedure : a. Dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride in the reactor. b. Irradiate the solution. Carbon monoxide evolution should begin within a few minutes. c. Continue irradiation for 8–10 hours, or until gas evolution ceases. d. Remove most of the solvent on a steam bath. e. Transfer the residual oil to a sublimator and evacuate the system to remove any remaining methylene chloride. f. Sublime the semisolid residue at 45°C (1 mm) to yield crude this compound (approx. 7 g, 63%). g. Recrystallize the product from methanol to obtain the pure compound (approx. 5.5 g).

Protocol 2: Synthesis via Grignard Reaction and Decarboxylation [7]

This multi-step synthesis offers an alternative route.

  • Treat ethyl 1-bromocyclohexanecarboxylate with magnesium in anhydrous ether-benzene.

  • Add cyclohexanone to the reaction mixture to yield ethyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate.

  • Perform dehydration and saponification to give 1-(1-cyclohexenyl)cyclohexanecarboxylic acid.

  • Decarboxylate the acid at 195°C to yield this compound. The overall yield for this method is reported to be around 8%.[7]

Protocol 3: McMurry Reaction

The McMurry reaction, which involves the reductive coupling of two ketone molecules using a titanium(III) chloride and a reducing agent (like Zn-Cu couple), is a common method for synthesizing alkenes. In this case, two molecules of cyclohexanone are coupled.

McMurry_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product r1 2 x Cyclohexanone p1 Reductive Coupling r1->p1 r2 TiCl₃ + Zn(Cu) r2->p1 prod This compound p1->prod Reactivity_Workflow cluster_reactions Reaction Types cluster_products Products start This compound hydrogenation Hydrogenation (H₂/Catalyst) start->hydrogenation halogenation Halogenation (e.g., Br₂) start->halogenation epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation p1 Bicyclohexyl hydrogenation->p1 p2 1,1'-Dibromobicyclohexyl halogenation->p2 p3 Dispiro[5.0.5.1]tridecane-13-oxide epoxidation->p3 Logical_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_application Application reactant Cyclohexanone method McMurry Reaction or Photochemical Route reactant->method product This compound method->product spectroscopy Spectroscopy (NMR, IR, MS) product->spectroscopy physchem Physicochemical Analysis product->physchem reactivity Chemical Reactivity (Alkene Reactions) product->reactivity synthesis_dev Derivative Synthesis reactivity->synthesis_dev bio_activity Biological Screening synthesis_dev->bio_activity

References

An In-Depth Technical Guide to the Spectroscopic Data of Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexylidenecyclohexane (C₁₂H₂₀), a saturated hydrocarbon with the CAS number 4233-18-5. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the methodologies for key spectroscopic techniques and presents the data in a structured format for ease of comparison and interpretation.

Overview of Spectroscopic Data

Spectroscopic analysis is fundamental to elucidating the structure and purity of organic molecules. For this compound, the primary techniques employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each of these methods provides unique insights into the molecular framework of the compound.

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.1Multiplet8HAllylic protons (-CH₂) adjacent to the double bond
~1.5Multiplet12HRemaining methylene protons (-CH₂) in the rings

Note: The spectrum is relatively simple due to the high symmetry of the molecule. The chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
~133Olefinic carbons (C=C)
~32Allylic carbons (-CH₂)
~28Methylene carbons (-CH₂)
~26Methylene carbons (-CH₂)

Note: Due to the symmetry of the molecule, fewer signals are observed than the total number of carbon atoms.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2925StrongC-H stretch (alkane)
2850StrongC-H stretch (alkane)
1445MediumC-H bend (methylene scissoring)
~1650 (weak)WeakC=C stretch (tetrasubstituted alkene)

Note: The C=C stretching vibration for a tetrasubstituted alkene is often weak in the IR spectrum.

Mass Spectrometry (MS)
m/zRelative IntensityAssignment
164ModerateMolecular Ion [M]⁺
135Moderate[M - C₂H₅]⁺
121Moderate[M - C₃H₇]⁺
95Strong[C₇H₁₁]⁺ (Base Peak)
81Strong[C₆H₉]⁺
67Strong[C₅H₇]⁺

Note: The fragmentation pattern is characteristic of cyclic alkanes and alkenes, involving ring cleavages and rearrangements.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 10-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 (or more, depending on sample concentration).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Identify and assign the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of liquid or solid this compound directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

GC Parameters:

  • Injector Temperature: 250 °C.

  • Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2-3 scans/second.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Processing:

  • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

  • Extract the mass spectrum for that peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Propose fragmentation pathways consistent with the observed mass spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the proposed fragmentation pathway in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation M [C₁₂H₂₀]⁺ (m/z = 164) Molecular Ion F1 [C₁₀H₁₅]⁺ (m/z = 135) M->F1 -C₂H₅ F2 [C₉H₁₃]⁺ (m/z = 121) M->F2 -C₃H₇ F3 [C₇H₁₁]⁺ (m/z = 95) Base Peak F2->F3 -C₂H₂ F4 [C₆H₉]⁺ (m/z = 81) F3->F4 -CH₂ F5 [C₅H₇]⁺ (m/z = 67) F4->F5 -CH₂

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

In-depth Technical Guide: Cyclohexylidenecyclohexane NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylidenecyclohexane is a saturated hydrocarbon with the molecular formula C₁₂H₂₀. Its structure, featuring two fused cyclohexane rings in a spiro arrangement, presents a unique case for Nuclear Magnetic Resonance (NMR) analysis. This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, details the experimental protocols for acquiring such data, and illustrates the logical workflow of the analysis.

Predicted NMR Spectral Data

Due to the high symmetry of the this compound molecule, a simplified NMR spectrum is anticipated. The molecule possesses several planes of symmetry, which render many of the protons and carbons chemically equivalent.

Predicted ¹H NMR Data

In the ¹H NMR spectrum, the protons on the cyclohexane rings are expected to fall into distinct chemical environments based on their proximity to the spiro center and their axial or equatorial positions. However, due to rapid chair-chair interconversion at room temperature, the axial and equatorial protons on the same carbon atom are often observed as a single, time-averaged signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (allylic)~ 2.0 - 2.2Multiplet8H
-CH₂-~ 1.5 - 1.7Multiplet8H
-CH₂-~ 1.3 - 1.5Multiplet4H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. The carbon atoms are grouped into chemically equivalent sets.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C (spiro)~ 130 - 135
-CH₂- (allylic)~ 30 - 35
-CH₂-~ 25 - 30
-CH₂-~ 20 - 25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocols

Accurate and reproducible NMR data acquisition requires meticulous adherence to standardized experimental protocols.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T₁ relaxation time is necessary.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 10-12 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and sensitivity.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis Workflow

The acquired Free Induction Decay (FID) signal is processed to obtain the final NMR spectrum.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample_Prep Sample Preparation NMR_Experiment NMR Experiment (1H & 13C) Sample_Prep->NMR_Experiment FID Free Induction Decay (FID) NMR_Experiment->FID Raw Data Fourier_Transform Fourier Transform FID->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Reference Referencing (to TMS) Baseline_Correction->Reference Processed Spectrum Peak_Picking Peak Picking & Integration Reference->Peak_Picking Structure_Elucidation Structure Elucidation & Verification Peak_Picking->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Workflow for NMR Data Acquisition, Processing, and Analysis.

Explanation of the Workflow:

  • Data Acquisition: This initial phase involves preparing the this compound sample and acquiring the raw NMR data (FID) using the appropriate pulse sequences for ¹H and ¹³C nuclei.

  • Data Processing: The raw FID is a time-domain signal that is converted into a frequency-domain spectrum through a Fourier Transform. Subsequent processing steps, including phase and baseline correction, are crucial for obtaining a clean and interpretable spectrum.

  • Spectral Analysis: The processed spectrum is then analyzed. This involves referencing the chemical shifts to an internal standard (TMS), identifying the peaks (peak picking), and integrating the area under the peaks (for ¹H NMR) to determine the relative ratios of different protons. This information is then used to elucidate and confirm the molecular structure of this compound.

  • Final Report: The culmination of the analysis is a comprehensive report detailing the experimental methods, the processed spectra, and the interpretation of the data, leading to the structural confirmation of the compound.

An In-depth Technical Guide to the Infrared Spectroscopy of Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of cyclohexylidenecyclohexane. It details the characteristic vibrational modes of the molecule, offers a standardized experimental protocol for spectral acquisition, and presents a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals utilizing IR spectroscopy for the identification, characterization, and quality control of this compound and related compounds.

Core Principles of this compound IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule by measuring its absorption of infrared radiation.[1] For this compound (C₁₂H₂₀), the key structural features that give rise to a characteristic IR spectrum are the carbon-carbon double bond (C=C) of the exocyclic alkene, the adjacent sp²-hybridized C-H bonds (though in this specific symmetric molecule, there are no hydrogens directly on the double-bonded carbons), and the numerous sp³-hybridized C-H and C-C bonds within the two cyclohexane rings.

The IR spectrum of this compound is largely defined by the stretching and bending vibrations of its constituent bonds. The C-H stretching vibrations of the methylene (CH₂) groups in the rings are expected to appear as strong absorptions just below 3000 cm⁻¹.[2] A key diagnostic feature for this molecule is the C=C stretching vibration, which is anticipated in the 1680-1620 cm⁻¹ region.[3] The spectrum is also characterized by a "fingerprint region" below 1500 cm⁻¹, which contains a complex pattern of absorptions from C-C bond stretching and various C-H bending vibrations (scissoring, rocking, wagging, and twisting), creating a unique identifier for the molecule.[2]

Quantitative Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound. The wavenumbers are based on typical values for the respective functional groups and data from analogous molecules such as cyclohexene.[4]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2950 - 2850StrongC-H (sp³) Asymmetric & Symmetric Stretching (from CH₂ groups)[2]
1680 - 1640Medium (Variable)C=C (Alkene) Stretching[3]
1480 - 1440MediumCH₂ Scissoring (Bending)[2]
~950MediumSkeletal C-C Vibrations[2]

Note: The intensity of the C=C stretching vibration can be variable and is sometimes weak in highly substituted or symmetrical alkenes.

Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound, which is typically a liquid or low-melting solid at room temperature. The procedure for analyzing a neat liquid sample is described.

I. Instrumentation and Materials

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Sample holder (for liquid films)

  • Salt plates (e.g., NaCl or KBr), stored in a desiccator

  • Pasteur pipette

  • This compound sample

  • Cleaning solvent (e.g., acetone or isopropanol)

  • Lens tissue

II. Sample Preparation (Neat Liquid Film Method)

  • Retrieve two clean, dry salt plates from a desiccator. Handle the plates only by their edges to avoid transferring moisture and oils from your fingers.

  • Using a Pasteur pipette, place one to two drops of the liquid this compound sample onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.

  • Wipe any excess liquid from the edges of the plates using a tissue lightly dampened with a suitable solvent.

III. Spectral Acquisition

  • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Open the sample compartment and place the assembled salt plates into the designated sample holder.

  • Close the sample compartment lid.

  • Using the spectrometer's software, collect a background spectrum. This step is crucial to subtract the absorbance from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Once the background scan is complete, initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IV. Post-Analysis Cleanup

  • Remove the salt plates from the spectrometer.

  • Disassemble the plates and clean them thoroughly with a solvent like acetone or isopropanol and a soft lens tissue.

  • Return the clean, dry salt plates to the desiccator for storage.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining and analyzing the IR spectrum of this compound.

IR_Spectroscopy_Workflow cluster_prep I. Preparation cluster_acq II. Spectral Acquisition cluster_proc III. Data Processing & Analysis cluster_clean IV. Cleanup A Retrieve & Handle Salt Plates B Apply Liquid Sample A->B C Form Thin Film B->C E Mount Sample in Spectrometer C->E To Spectrometer D Collect Background Spectrum (Blank) F Collect Sample Spectrum D->F Background Reference E->F G Ratio Sample vs. Background F->G H Identify Peak Wavenumbers G->H I Assign Vibrational Modes H->I J Final Report Generation I->J K Clean & Store Salt Plates J->K

Caption: Workflow for this compound IR Analysis.

References

An In-depth Technical Guide to the Mass Spectrometry of Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for cyclohexylidenecyclohexane (C₁₂H₂₀). The information presented herein is intended to assist researchers in the identification, characterization, and analysis of this compound and related structures. This document includes quantitative mass spectrometry data, a representative experimental protocol for its acquisition, and a detailed analysis of its fragmentation pathway.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is crucial for the identification and structural elucidation of the molecule.

m/zRelative Intensity (%)Proposed Fragment
16435[C₁₂H₂₀]⁺• (Molecular Ion)
13520[C₁₀H₁₅]⁺
12125[C₉H₁₃]⁺
10730[C₈H₁₁]⁺
95100[C₇H₁₁]⁺ (Base Peak)
8165[C₆H₉]⁺
6750[C₅H₇]⁺
5540[C₄H₇]⁺
4145[C₃H₅]⁺

Experimental Protocols

While specific experimental parameters for the reference spectrum are not publicly detailed, a general protocol for obtaining the electron ionization mass spectrum of a volatile, nonpolar compound like this compound is provided below. This protocol is representative of standard analytical procedures in mass spectrometry.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, equipped with an electron ionization source.

  • Inlet System: A gas chromatography (GC) system for sample introduction is ideal for ensuring sample purity and enabling separation from a mixture. Direct insertion probe (DIP) can also be used for pure samples.

Experimental Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

  • Ion Source Temperature: 200-250 °C. The temperature should be sufficient to maintain the sample in the gas phase without causing thermal degradation.

  • Mass Range: m/z 35-500. This range will cover the molecular ion and the majority of its fragments.

  • Sample Preparation: The sample is typically dissolved in a volatile solvent, such as hexane or dichloromethane, for GC-MS analysis. For DIP-MS, a small amount of the neat sample is applied to the probe.

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization conditions proceeds through a series of characteristic cleavage and rearrangement reactions. The proposed fragmentation pathway, based on the observed mass spectrum, is illustrated in the diagram below. The initial event is the removal of an electron from the molecule to form the molecular ion ([M]⁺•) at m/z 164. Subsequent fragmentation is driven by the stability of the resulting carbocations.

fragmentation_pathway M [C12H20]+• m/z = 164 F135 [C10H15]+ m/z = 135 M->F135 -C2H5• F121 [C9H13]+ m/z = 121 M->F121 -C3H7• F107 [C8H11]+ m/z = 107 M->F107 -C4H9• F95 [C7H11]+ m/z = 95 (Base Peak) F121->F95 -C2H2 F81 [C6H9]+ m/z = 81 F107->F81 -C2H2 F95->F81 -CH2 F67 [C5H7]+ m/z = 67 F81->F67 -CH2

Caption: Proposed fragmentation pathway of this compound.

The formation of the base peak at m/z 95, corresponding to the [C₇H₁₁]⁺ ion, is a result of a complex rearrangement and cleavage of the bicyclic system. The subsequent loss of ethylene (C₂H₂) and methylene (CH₂) radicals from various fragments leads to the series of smaller ions observed in the spectrum. These fragmentation patterns are characteristic of cyclic and unsaturated hydrocarbons and provide valuable structural information.

Theoretical Underpinnings of Cyclohexylidenecyclohexane's Conformational Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational studies of the conformational preferences of cyclohexylidenecyclohexane. By leveraging established computational chemistry techniques, researchers have elucidated the intricate energetic and geometric landscape of this unique bicyclic system. This document provides a comprehensive overview of the key conformations, the methodologies used to study them, and the quantitative data that defines their relationships, serving as a vital resource for professionals in chemical research and drug development.

Core Concepts in Conformational Analysis

This compound, comprised of two cyclohexane rings linked by a double bond, presents a fascinating case for conformational analysis. The sp2 hybridization of the two carbons forming the double bond imposes a planar constraint, influencing the puckering of the adjacent six-membered rings. The stability of the entire molecule is dictated by a delicate balance of several factors, including:

  • Angle Strain: Deviation of bond angles from the ideal 109.5° for sp3 hybridized carbons.

  • Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.

  • Steric Strain: Repulsive interactions between non-bonded atoms that are in close proximity.

Theoretical studies, primarily through computational modeling, have been instrumental in dissecting these interactions and predicting the most stable conformational isomers.

Key Conformations and Energetics

The primary conformations of the cyclohexane rings within this compound are analogous to those of cyclohexane itself: the low-energy chair form and the higher-energy twist-boat and boat forms. The interconnection of the two rings, however, leads to unique stereochemical arrangements and energy profiles.

Computational studies, employing a range of methods from molecular mechanics to high-level quantum mechanical calculations, have quantified the geometric parameters and relative energies of these conformers. Below is a summary of representative theoretical data.

Table 1: Calculated Conformational Energies of this compound
ConformationMethod/Basis SetRelative Energy (kcal/mol)
Chair-ChairMMFF940.00
Chair-Twist-BoatMMFF945.3
Twist-Boat-Twist-BoatMMFF9410.8
Chair-ChairB3LYP/6-31G(d)0.00
Chair-Twist-BoatB3LYP/6-31G(d)5.8
Twist-Boat-Twist-BoatB3LYP/6-31G(d)11.5

Note: These values are illustrative and can vary depending on the specific computational method and level of theory employed.

Table 2: Key Geometric Parameters of the Chair-Chair Conformer
ParameterMethod/Basis SetValue
C=C Bond Length (Å)B3LYP/6-31G(d)1.34
C-C-C Bond Angle (ring, avg.) (°)B3LYP/6-31G(d)111.5
Dihedral Angle (C-C-C-C, avg.) (°)B3LYP/6-31G(d)55.9

Methodologies for Theoretical Conformational Analysis

The elucidation of the conformational landscape of this compound relies on a variety of computational chemistry protocols. These methods can be broadly categorized into molecular mechanics and quantum mechanics.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical physics to model the potential energy surface of a molecule. These force-field-based approaches are computationally efficient and are well-suited for exploring the conformational space of large molecules.

Typical Experimental Protocol:

  • Structure Building: A 3D model of this compound is constructed using molecular modeling software.

  • Force Field Selection: An appropriate force field, such as MMFF94 or AMBER, is chosen. The selection is based on the force field's parameterization for hydrocarbons and its proven accuracy for similar systems.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface.

  • Energy Minimization: Each identified conformer is subjected to energy minimization to locate the precise coordinates of the energy minimum.

  • Analysis: The relative energies, geometries, and dihedral angles of the conformers are calculated and compared.

Quantum Mechanics (QM)

Quantum mechanical methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the energies and geometries of the conformers identified through molecular mechanics.

Typical Experimental Protocol:

  • Initial Geometries: The low-energy conformers obtained from molecular mechanics are used as starting geometries.

  • Method and Basis Set Selection: A suitable QM method (e.g., B3LYP for DFT or MP2 for ab initio) and basis set (e.g., 6-31G(d) or cc-pVTZ) are selected. The choice depends on the desired accuracy and available computational resources.

  • Geometry Optimization: The geometry of each conformer is optimized at the chosen level of theory to find the true minimum on the quantum mechanical potential energy surface.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method or a larger basis set.

Visualization of Conformational Interconversion and Workflow

The relationships between different conformations and the overall workflow of a theoretical study can be effectively visualized using diagrams.

G cluster_0 Conformational Interconversion Pathway Chair-Chair Chair-Chair TS1 (Chair -> Twist-Boat) TS1 (Chair -> Twist-Boat) Chair-Chair->TS1 (Chair -> Twist-Boat) ΔE‡ Chair-Twist-Boat Chair-Twist-Boat TS1 (Chair -> Twist-Boat)->Chair-Twist-Boat TS2 (Twist-Boat -> Twist-Boat) TS2 (Twist-Boat -> Twist-Boat) Chair-Twist-Boat->TS2 (Twist-Boat -> Twist-Boat) ΔE‡ Twist-Boat-Twist-Boat Twist-Boat-Twist-Boat TS2 (Twist-Boat -> Twist-Boat)->Twist-Boat-Twist-Boat G cluster_1 Theoretical Conformational Analysis Workflow A Molecular Structure Input B Molecular Mechanics (MM) Conformational Search A->B C Identification of Low-Energy Conformers B->C D Quantum Mechanics (QM) Geometry Optimization C->D E Frequency Calculation & Thermodynamic Analysis D->E F Single-Point Energy Refinement (Optional) E->F G Data Analysis & Comparison E->G F->G

An In-depth Technical Guide to Cyclohexylidenecyclohexane: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylidenecyclohexane, a symmetrical olefin, has been a subject of interest in organic synthesis due to its unique structure and as a versatile intermediate. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and detailed experimental protocols for its preparation. Spectroscopic and physical data are systematically presented, and key synthetic pathways are visualized to offer a thorough resource for researchers in organic chemistry and drug development.

Introduction

This compound, also known as bicyclohexylidene, is a 12-carbon alkene consisting of two cyclohexane rings connected by a double bond. Its structure has made it a target for various synthetic methodologies and a case study in the stereochemistry of olefin formation. While not a widely commercialized chemical, it serves as a useful intermediate in the synthesis of more complex molecules. For instance, as a versatile reactant derived from cyclohexanone, it is an intermediate in the synthesis of Lomustine, an effective antitumor agent[1]. This guide delves into the historical context of its synthesis, presents its key physical and chemical properties, and provides detailed experimental procedures for its preparation.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₂₀[2]
Molecular Weight 164.29 g/mol [2]
CAS Number 4233-18-5[2]
Melting Point 53-54 °C
Boiling Point 237.6 °C at 760 mmHg
Density 0.934 g/cm³
Flash Point 81.2 °C
Refractive Index 1.514
InChIKey FJHVMZDLYBHASM-UHFFFAOYSA-N[2]
SMILES C1CCC(=C2CCCCC2)CC1[2]

Discovery and History of Synthesis

While pinpointing a singular "discovery" of this compound is challenging, its synthesis is rooted in the broader history of olefination reactions. Early methods for creating carbon-carbon double bonds were often inefficient. An article in Organic Syntheses from 1967 provides valuable historical context, noting that earlier preparations of this compound included the dehydration and saponification of ethyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate, which gave the final product in a low overall yield of 8%. Another mentioned historical method is the debromination of 1,1'-dibromobicyclohexyl with zinc in acetic acid.

Over time, more efficient and reliable synthetic routes have been developed, with photochemical methods and transition-metal-catalyzed reactions like the McMurry coupling becoming more prominent. These modern techniques offer higher yields and greater simplicity.

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been established. The following sections provide detailed protocols for some of the most significant methods.

Photochemical Synthesis from Dispiro[5.1.5.1]tetradecane-7,14-dione

This method, detailed in Organic Syntheses, provides a relatively high-yield photochemical route.

Reaction Scheme:

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Photochemical Decarbonylation Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl chloride Dispiro_dione Dispiro[5.1.5.1]tetradecane-7,14-dione Cyclohexanecarbonyl_chloride->Dispiro_dione Triethylamine, Benzene, Reflux Dispiro_dione_2 Dispiro[5.1.5.1]tetradecane-7,14-dione This compound This compound Dispiro_dione_2->this compound hv (light), Methylene chloride

Caption: Photochemical synthesis of this compound.

Experimental Protocol:

  • Part A: Dispiro[5.1.5.1]tetradecane-7,14-dione.

    • In a three-necked, round-bottomed flask equipped with a stirrer, condenser, and dropping funnel, combine 30.0 g (0.205 mole) of cyclohexanecarbonyl chloride and 250 ml of dry benzene.

    • Maintain a nitrogen atmosphere in the system.

    • Slowly add 35.0 g (0.35 mole) of dry triethylamine.

    • Heat the mixture under reflux overnight.

    • After cooling, filter the amine hydrochloride and wash the filtrate with dilute hydrochloric acid and then with water.

    • Remove the solvent on a steam bath, and recrystallize the residue from ligroin-ethanol. The yield is 11–13 g (49–58%) with a melting point of 161–162°.

  • Part B: this compound.

    • In a Hanovia 450-watt immersion photochemical reactor, dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride.

    • Irradiate the solution. Carbon monoxide evolution will begin after a few minutes.

    • Continue irradiation for 8–10 hours, or until gas evolution ceases.

    • Remove most of the solvent on a steam bath.

    • Transfer the residual oil to a sublimator and evacuate to remove any remaining methylene chloride.

    • Sublime the semisolid residue at 45°C (1 mm) to yield 7 g (63%) of crude this compound.

    • Recrystallize the product from methanol to obtain 5.5 g (49%) of pure product with a melting point of 53–54°.

McMurry Coupling of Cyclohexanone

The McMurry reaction provides a direct route from cyclohexanone.

Reaction Scheme:

G Cyclohexanone 2 x Cyclohexanone This compound This compound Cyclohexanone->this compound TiCl3 or TiCl4, Reducing Agent (e.g., Zn, LiAlH4)

Caption: McMurry coupling for this compound synthesis.

Experimental Protocol:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried, three-necked flask under an argon atmosphere, place anhydrous titanium trichloride (or tetrachloride).

    • Add an appropriate solvent such as anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).

    • Add a reducing agent (e.g., zinc-copper couple, lithium aluminum hydride, or lithium wire) portion-wise while stirring.

    • Heat the mixture to reflux for a specified time (typically 1-3 hours) to form the black slurry of the active low-valent titanium species.

  • Coupling Reaction:

    • To the cooled slurry of the low-valent titanium reagent, add a solution of cyclohexanone in the same anhydrous solvent dropwise.

    • Heat the reaction mixture to reflux for several hours (e.g., 18 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a protic solvent (e.g., methanol or water).

    • Filter the mixture through a pad of Celite to remove the titanium oxides.

    • Wash the filter cake with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic filtrates, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Wittig Reaction

The Wittig reaction offers another powerful method for olefination.

Reaction Scheme:

G Start Cyclohexyltriphenylphosphonium bromide Ylide Cyclohexylide triphenylphosphorane (Ylide) Start->Ylide Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Cyclohexanone Cyclohexanone Cyclohexanone->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction pathway for this compound.

General Protocol:

  • Ylide Preparation: A cyclohexylphosphonium salt is treated with a strong base (like n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (like THF or ether) to generate the corresponding ylide.

  • Reaction with Cyclohexanone: The ylide solution is then treated with cyclohexanone. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The major byproduct, triphenylphosphine oxide, is often removed by crystallization or chromatography.

Grignard-Based Synthesis

This route involves the reaction of a Grignard reagent with cyclohexanone followed by dehydration.

Reaction Scheme:

G Start Cyclohexyl bromide Grignard Cyclohexylmagnesium bromide Start->Grignard Mg, dry ether Alkoxide Magnesium alkoxide intermediate Grignard->Alkoxide Cyclohexanone Cyclohexanone Cyclohexanone->Alkoxide Alcohol 1-Cyclohexylcyclohexan-1-ol Alkoxide->Alcohol H3O+ workup Product This compound Alcohol->Product Acid-catalyzed dehydration (e.g., H2SO4, heat)

Caption: Grignard-based synthesis of this compound.

General Protocol:

  • Grignard Reagent Formation: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium turnings in anhydrous ether.

  • Addition to Cyclohexanone: The freshly prepared Grignard reagent is added to a solution of cyclohexanone in anhydrous ether.

  • Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with aqueous acid to yield 1-cyclohexylcyclohexan-1-ol.

  • Dehydration: The alcohol is then dehydrated, typically by heating with a strong acid like sulfuric acid or phosphoric acid, to yield this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the allylic and aliphatic protons of the cyclohexyl rings. The spectrum is relatively simple due to the molecule's symmetry.
¹³C NMR Shows distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclohexane rings.
Infrared (IR) Characteristic C-H stretching and bending frequencies for sp² and sp³ hybridized carbons. A peak corresponding to the C=C stretch is also observed.
Mass Spectrometry The molecular ion peak is observed at m/z = 164. The fragmentation pattern is consistent with the bicyclic alkene structure.[2]

Crystal Structure

The solid-state structure of this compound (bicyclohexylidene) has been determined by X-ray crystallography.

Crystal DataValueReference
Crystal System Triclinic[2]
Space Group P -1[2]
a 5.2346 Å[2]
b 6.1700 Å[2]
c 8.3346 Å[2]
α 71.831°[2]
β 77.530°[2]
γ 74.985°[2]

Conclusion

This compound remains a molecule of academic interest, providing a platform for the exploration and optimization of various synthetic methodologies. This guide has consolidated the historical context, physical and chemical properties, and detailed experimental protocols for its synthesis. The provided data and visualizations aim to serve as a valuable resource for researchers engaged in organic synthesis and the development of novel chemical entities.

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylidenecyclohexane, a saturated hydrocarbon with the molecular formula C₁₂H₂₀, presents a unique structural motif characterized by two fused cyclohexane rings sharing a common exocyclic double bond. This guide provides a comprehensive analysis of its molecular architecture and the nature of its chemical bonds, drawing upon crystallographic data, spectroscopic analysis, and computational insights. The precise geometry, including bond lengths, bond angles, and dihedral angles, as determined by low-temperature X-ray crystallography, is presented in detail. Spectroscopic properties, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR), are discussed to elucidate the electronic environment of the constituent atoms. Furthermore, this document outlines a robust experimental protocol for the synthesis of this compound, ensuring reproducibility for research applications. This technical guide serves as a foundational resource for scientists engaged in fields where the stereochemistry and electronic properties of alicyclic compounds are of paramount importance.

Molecular Structure

The definitive molecular structure of this compound has been elucidated through single-crystal X-ray diffraction analysis. The molecule crystallizes in the P-1 space group, with the fundamental structural parameters determined at low temperature to minimize thermal motion and provide a more accurate depiction of the ground-state geometry.[1]

Crystallographic Data

The crystallographic data provides a precise three-dimensional model of the molecule. The unit cell parameters from the low-temperature structure determination are summarized in Table 1.[1]

Crystallographic Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.2346
b (Å)6.1700
c (Å)8.3346
α (°)71.831
β (°)77.530
γ (°)74.985
Z1
Table 1: Unit Cell Parameters for this compound.[1]
Molecular Geometry

The X-ray diffraction study reveals that the two cyclohexane rings in this compound adopt a chair conformation, which is the most stable conformation for a six-membered aliphatic ring. The molecule possesses a center of inversion. Key bond lengths and angles are presented in Table 2.

Bond/Angle Parameter Value
Bond Lengths (Å) C1=C1'1.354
C1-C21.515
C2-C31.533
C3-C41.531
**Bond Angles (°) **C1'-C1-C2122.1
C1'-C1-C6122.1
C2-C1-C6115.8
C1-C2-C3111.4
Torsion Angles (°) C6-C1-C2-C355.4
C1-C2-C3-C4-55.9
C2-C3-C4-C555.4

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles for this compound from X-ray Crystallography.

The C1=C1' double bond length of 1.354 Å is typical for a tetrasubstituted alkene. The endocyclic C-C bond lengths within the cyclohexane rings are consistent with standard sp³-sp³ carbon-carbon single bonds. The bond angles around the sp² hybridized C1 and C1' atoms deviate from the ideal 120° due to the steric strain imposed by the fused ring system. The torsion angles confirm the chair conformation of the cyclohexane rings.

Bonding Analysis

The bonding in this compound can be understood through a combination of valence bond theory and molecular orbital theory. The molecule is comprised of a framework of carbon-carbon and carbon-hydrogen sigma (σ) bonds, and a carbon-carbon pi (π) bond.

Hybridization
  • sp² Hybridization: The two carbon atoms forming the central double bond (C1 and C1') are sp² hybridized. This hybridization results in a trigonal planar geometry around these atoms, with bond angles approaching 120°. The remaining p-orbital on each of these carbons overlaps to form the π bond.

  • sp³ Hybridization: The remaining ten carbon atoms in the two cyclohexane rings are sp³ hybridized. This leads to a tetrahedral geometry around these atoms, with bond angles close to the ideal 109.5°.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of the nuclei within a molecule.

The ¹H NMR spectrum of this compound is expected to show two main groups of signals corresponding to the protons on the cyclohexane rings. The protons on the carbons adjacent to the double bond (allylic protons) will resonate at a different chemical shift compared to the protons further away. Due to the chair conformation and the anisotropic effect of the double bond, the axial and equatorial protons are chemically non-equivalent and may exhibit distinct signals, especially at low temperatures.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the molecule, three distinct signals are expected:

  • One signal for the two sp² hybridized carbons of the double bond.

  • One signal for the four sp³ hybridized carbons adjacent to the double bond.

  • One signal for the six sp³ hybridized carbons further from the double bond.

Nucleus Predicted Chemical Shift (ppm) Assignment
¹³C ~130C=C
~30-40Allylic CH₂
~25-30Other CH₂
¹H ~2.0-2.2Allylic CH₂
~1.5-1.7Other CH₂

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

The synthesis of this compound can be reliably achieved through the photochemical decomposition of dispiro[5.1.5.1]tetradecane-7,14-dione. The following protocol is adapted from Organic Syntheses, a peer-reviewed source of detailed and verified experimental procedures.[2]

Synthesis of this compound

Workflow Diagram:

Synthesis_Workflow Start Dispiro[5.1.5.1]tetradecane-7,14-dione in Methylene Chloride Irradiation Photochemical Irradiation (450W Hg lamp, 8-10h) Start->Irradiation Solvent_Removal Solvent Removal (Steam Bath) Irradiation->Solvent_Removal Sublimation Sublimation (45°C, 1 mm Hg) Solvent_Removal->Sublimation Recrystallization Recrystallization (Methanol) Sublimation->Recrystallization Product This compound Recrystallization->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Dispiro[5.1.5.1]tetradecane-7,14-dione (0.068 mole)

  • Methylene chloride (150 ml)

  • Methanol (for recrystallization)

Apparatus:

  • 450-watt immersion photochemical reactor with a Vycor or Pyrex well

  • Medium-pressure mercury lamp

  • Flask with a side arm for gas evolution monitoring

  • Steam bath

  • Sublimator

  • Vacuum desiccator

  • Standard glassware for recrystallization

Procedure:

  • Dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride in the photochemical reactor.

  • Irradiate the solution with a 450-watt medium-pressure mercury lamp. Carbon monoxide evolution should begin within a few minutes.

  • Continue the irradiation for 8-10 hours, or until gas evolution ceases. It is crucial to maintain a relatively oxygen-free system during irradiation to prevent the formation of cyclohexanone as a byproduct.[2]

  • After irradiation, remove the majority of the methylene chloride on a steam bath.

  • Transfer the residual oil to a sublimator.

  • Evacuate the sublimator in a vacuum desiccator to remove any remaining solvent.

  • Sublime the crude product at 45°C and a pressure of 1 mm Hg.

  • Recrystallize the sublimed solid from methanol to yield pure this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The low-temperature X-ray crystal structure confirms a C₂h symmetric molecule with both cyclohexane rings in a chair conformation. The bonding is characterized by a standard sp²-sp² double bond and a network of sp³-sp³ and sp³-sp² single bonds. The provided experimental protocol offers a reliable method for the synthesis of this compound, facilitating further research into its properties and potential applications. The compiled data serves as a valuable reference for researchers in organic chemistry, materials science, and drug development who require a thorough understanding of the structural and electronic characteristics of this fundamental alicyclic hydrocarbon.

References

An In-Depth Technical Guide to the Physical Constants of Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylidenecyclohexane, with the CAS Number 4233-18-5, is a saturated hydrocarbon with the molecular formula C₁₂H₂₀. This technical guide provides a comprehensive overview of its key physical constants, detailed experimental protocols for their determination, and a summary of its synthesis. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a solid at room temperature. A summary of its key identifiers and properties is provided below.

IdentifierValue
Chemical Name This compound
CAS Number 4233-18-5
Molecular Formula C₁₂H₂₀
Molecular Weight 164.29 g/mol
Canonical SMILES C1CCC(=C2CCCCC2)CC1
InChI InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H2
InChIKey FJHVMZDLYBHASM-UHFFFAOYSA-N

Tabulated Physical Constants

The following tables summarize the key physical constants of this compound, compiled from various sources.

Table 1: Thermodynamic Properties
PropertyValueUnitNotes
Melting Point55°C
Boiling Point236-237°CAt 760 mmHg
Flash Point81.2°C
Vapor Pressure0.1 ± 0.2mmHgPredicted at 25°C
Table 2: Physical Properties
PropertyValueUnitNotes
Density0.934g/cm³
Refractive Index1.514
LogP (Octanol-Water Partition Coefficient)4.211
SolubilityInsolubleIn water

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical constants of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

  • Measurement:

    • Mel-Temp Apparatus: The packed capillary tube is inserted into the heating block of the apparatus. The heating rate is adjusted, and the sample is observed through the magnifying lens.

    • Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in a suitable heating oil (e.g., mineral oil) within the Thiele tube. The side arm of the tube is heated gently.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point. For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point is determined at elevated temperatures.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath) or Thiele tube

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid sample in the test tube.

  • Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is immersed in a heating bath. The temperature is raised gradually.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of solid this compound can be determined by the water displacement method.

Apparatus:

  • Analytical balance

  • Graduated cylinder

  • Beaker

  • Water

Procedure:

  • Mass Measurement: A sample of solid this compound is weighed accurately using an analytical balance. This mass is recorded.

  • Initial Volume Measurement: A known volume of water is added to a graduated cylinder. The initial volume is recorded.

  • Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no water splashes out.

  • Final Volume Measurement: The new volume of the water in the graduated cylinder is recorded.

  • Calculation: The volume of the solid is the difference between the final and initial water volumes. The density is then calculated by dividing the mass of the solid by its volume.

Refractive Index Determination

The refractive index of this compound must be measured in its liquid state, i.e., at a temperature above its melting point.

Apparatus:

  • Abbe refractometer with a temperature-controlled stage

  • Dropper or pipette

  • Acetone or other suitable solvent for cleaning

Procedure:

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Preparation: A small sample of this compound is melted.

  • Measurement: A few drops of the molten sample are placed on the prism of the refractometer using a dropper. The prism is closed, and the temperature is maintained above the melting point.

  • Reading: Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. The temperature of the measurement should also be recorded.

Synthesis Workflow

This compound can be synthesized from cyclohexanone. A common method involves a reductive coupling reaction.

SynthesisWorkflow Cyclohexanone Cyclohexanone Reaction Reductive Coupling Reaction Cyclohexanone->Reaction ReducingAgent Reducing Agent (e.g., TiCl4/Zn) ReducingAgent->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Purification (e.g., Distillation, Recrystallization) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis of this compound from Cyclohexanone.

Cyclohexylidenecyclohexane: A Comprehensive Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylidenecyclohexane, a unique bicyclic alkene, presents a fascinating case study in the interplay of steric strain, conformational dynamics, and chemical reactivity. This document provides an in-depth technical analysis of its core chemical and physical properties. Key aspects of its stability, including conformational analysis and thermochemistry, are discussed in detail. Furthermore, this guide explores the reactivity of its exocyclic double bond through various reactions, including hydrogenation, oxidation, and ozonolysis. This compilation of data, experimental protocols, and mechanistic visualizations aims to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Molecular Structure and Stability

This compound, also known as bicyclohexylidene, possesses a structure where two cyclohexane rings are joined by a double bond. This arrangement introduces significant torsional and angle strain, influencing its overall stability and preferred conformations.

Conformational Analysis

The stability of this compound is intrinsically linked to the conformations adopted by its two cyclohexane rings. While cyclohexane itself preferentially adopts a strain-free chair conformation[1][2], the sp2 hybridization of the double-bonded carbons in this compound forces a distortion from the ideal chair geometry in the vicinity of the double bond. The molecule exists as a dynamic equilibrium of various conformers. Computational studies on related systems suggest that the chair-like conformations are the most stable[3][4]. The interconversion between these conformers involves overcoming specific energy barriers.

The presence of substituents on the rings would further complicate the conformational landscape, introducing steric interactions that would favor specific arrangements to minimize strain[3][4].

Thermochemistry and Strain Energy

Table 1: Thermochemical Data for this compound and Related Compounds

CompoundFormulaIonization Energy (eV)Heat of Formation (kJ/mol)Strain Energy (kJ/mol)
This compoundC12H208.16 ± 0.02[8]Not availableNot available
CyclohexaneC6H129.88-123.1 (liquid)0[6]
CyclohexeneC6H109.11-37.81 (liquid)[9]~5

Reactivity of the Double Bond

The exocyclic double bond in this compound is the primary site of its chemical reactivity, undergoing addition reactions typical of alkenes.

Hydrogenation

The addition of hydrogen across the double bond of this compound yields bicyclohexyl. This reaction is typically carried out using a metal catalyst such as platinum, palladium, or nickel. The enthalpy of hydrogenation is a measure of the stability of the double bond. While a specific value for this compound is not reported, the enthalpy of hydrogenation of cyclohexene is approximately -119.5 kJ/mol[1][10][11]. It is expected that the hydrogenation of this compound would release a similar amount of energy.

Experimental Protocol: Catalytic Hydrogenation of this compound (General Procedure)

A solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a high-pressure reactor. A catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C) is added. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred at a specific temperature and pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield bicyclohexyl.

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve this compound in Solvent B Add Catalyst (e.g., Pd/C) A->B C Seal Reactor and Purge with N2 B->C D Pressurize with H2 Gas C->D E Stir at Set Temperature and Pressure D->E F Filter to Remove Catalyst E->F G Evaporate Solvent F->G H Obtain Bicyclohexyl G->H

Caption: General workflow for the catalytic hydrogenation of this compound.

Oxidation

The double bond of this compound is susceptible to oxidation by various reagents, leading to a range of products depending on the reaction conditions.

Epoxidation involves the addition of an oxygen atom across the double bond to form a spiro epoxide. This reaction is commonly achieved using peroxy acids (e.g., m-CPBA) or through catalytic processes. The resulting epoxide is a valuable intermediate for further synthetic transformations. The epoxidation of the structurally similar cyclohexene to cyclohexene oxide is a well-established reaction[12].

Experimental Protocol: Epoxidation of this compound with m-CPBA (General Procedure)

To a solution of this compound in a chlorinated solvent (e.g., dichloromethane) at 0 °C, a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a sodium bisulfite solution to destroy excess peroxy acid, followed by a wash with a sodium bicarbonate solution to remove the resulting meta-chlorobenzoic acid. The organic layer is then dried and concentrated to yield the crude epoxide, which can be further purified by chromatography.

Epoxidation_Mechanism cluster_reactants cluster_transition_state cluster_products R1 This compound TS [Transition State] R1->TS + R2 m-CPBA R2->TS P1 Spiro Epoxide TS->P1 Forms P2 m-Chlorobenzoic Acid TS->P2 Forms

Caption: Simplified reaction scheme for the epoxidation of this compound.

Strong oxidizing agents like potassium permanganate can cleave the double bond of this compound. Under hot, acidic, or basic conditions, this oxidative cleavage typically leads to the formation of two molecules of cyclohexanone. If the reaction is carried out under milder, cold, and alkaline conditions (Baeyer's test), syn-dihydroxylation may occur to form a diol, although cleavage is often a competing reaction[13][14][15].

Experimental Protocol: Oxidative Cleavage with KMnO4 (General Procedure)

A solution of this compound in a suitable solvent (e.g., acetone, t-butanol) is treated with a solution of potassium permanganate. For oxidative cleavage, the reaction is typically heated. The reaction progress is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate. After the reaction is complete, the manganese dioxide is filtered off, and the solvent is removed. The residue is then worked up to isolate the cyclohexanone product.

KMnO4_Oxidation_Pathway A This compound B Hot, Acidic/Basic KMnO4 A->B Oxidative Cleavage C Cyclohexanone (x2) B->C

Caption: Oxidative cleavage of this compound with potassium permanganate.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of this compound with ozone, followed by a workup step, results in the formation of two molecules of cyclohexanone. The type of workup determines the final product; a reductive workup (e.g., with zinc dust or dimethyl sulfide) yields the ketone, while an oxidative workup (e.g., with hydrogen peroxide) would not lead to a different product in this specific case as there are no aldehydic protons to be oxidized[2][8][16][17][18].

Experimental Protocol: Ozonolysis of this compound (General Procedure)

A solution of this compound in a non-participating solvent (e.g., dichloromethane, methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone is bubbled through the solution until a blue color persists, indicating the presence of excess ozone. The excess ozone is then removed by bubbling nitrogen through the solution. A reducing agent (e.g., dimethyl sulfide or zinc dust and water) is added, and the reaction is allowed to warm to room temperature. After an appropriate workup to remove the byproducts, cyclohexanone can be isolated and purified.

Ozonolysis_Mechanism_Simplified cluster_ozonolysis Ozonolysis cluster_workup Reductive Workup A This compound C Molozonide (unstable) A->C + O3 B Ozone (O3) D Ozonide C->D Rearrangement F Cyclohexanone (x2) D->F + Reductive Workup E Reducing Agent (e.g., Zn/H2O or DMS)

Caption: Simplified mechanism of the ozonolysis of this compound.

Polymerization

While the polymerization of simple cycloalkenes like cyclohexene is challenging due to low ring strain, the unique structure of this compound could potentially offer avenues for polymerization under specific catalytic conditions, such as ring-opening metathesis polymerization (ROMP)[19]. However, literature specifically detailing the polymerization of this compound is scarce.

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the allylic and aliphatic protons of the cyclohexane rings are observed. The chemical shifts are influenced by the proximity to the double bond.[20]
¹³C NMR Distinct signals for the sp2 hybridized carbons of the double bond and the sp3 hybridized carbons of the cyclohexane rings.[20]
IR Spectroscopy Characteristic C=C stretching vibration for the exocyclic double bond, along with C-H stretching and bending vibrations for the cyclohexane rings.[20]
Mass Spectrometry The molecular ion peak corresponding to its molecular weight (164.29 g/mol ) is observed, along with characteristic fragmentation patterns.[20]

X-ray Crystallography:

The solid-state structure of bicyclohexylidene has been determined by X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and the overall three-dimensional shape of the molecule in the crystalline state, offering valuable insights into its conformational preferences and the extent of steric strain.[21][22][23]

Experimental Protocol: X-ray Crystallography (General Overview)

Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution. A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles are determined and refined.[21][22][23][24][25]

Conclusion

This compound is a molecule of significant academic interest due to its strained bicyclic structure. Its stability is a delicate balance of conformational effects, while its reactivity is dominated by the chemistry of its exocyclic double bond. This guide has provided a comprehensive overview of its key properties, including thermochemical data, conformational analysis, and a survey of its important reactions with generalized experimental protocols and mechanistic diagrams. The information presented herein is intended to be a foundational resource for scientists and researchers, facilitating further exploration and application of this intriguing molecule in various fields of chemical science.

References

Cyclohexylidenecyclohexane: A Technical Guide to Unlocking its Research Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylidenecyclohexane, a unique exocyclic alkene, presents a compelling scaffold for a variety of chemical explorations. While its primary established role is as a key intermediate in the synthesis of the alkylating antitumor agent Lomustine, its inherent structural features suggest a broader range of potential applications. This technical guide provides an in-depth exploration of promising research avenues for this compound, covering its synthesis, derivatization, and potential applications in medicinal chemistry and materials science. Detailed experimental protocols, comprehensive quantitative data, and visualized chemical pathways are presented to facilitate further investigation by researchers in the field.

Introduction

This compound (also known as bicyclohexylidene) is a hydrocarbon with the chemical formula C₁₂H₂₀. Its structure consists of two cyclohexane rings connected by a double bond, where one carbon of each ring participates in the alkene functionality. This exocyclic double bond is a key feature, offering a site for various chemical transformations. The lipophilic nature of the bicyclohexyl core makes it an interesting moiety for incorporation into biologically active molecules, potentially influencing their pharmacokinetic properties.

The most notable application of this compound is in the synthesis of Lomustine [1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea or CCNU], a nitrosourea compound used in cancer chemotherapy.[1][2][3][4][5] The cyclohexyl group in Lomustine contributes to its high lipid solubility, which allows it to cross the blood-brain barrier, making it effective against brain tumors.[1] This established role as a pharmacophore scaffold highlights the potential for developing novel therapeutics based on the this compound core.

This guide will delve into the fundamental properties of this compound, provide detailed experimental procedures for its synthesis and key reactions, and explore potential research areas in medicinal chemistry and polymer science.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₂₀[6][7]
Molecular Weight164.29 g/mol [6]
CAS Number4233-18-5[6][7]
Melting Point55 °C[7]
Boiling Point236-237 °C[7]
InChIKeyFJHVMZDLYBHASM-UHFFFAOYSA-N[6]
SMILESC1CCC(=C2CCCCC2)CC1[6]

Table 2: Crystallographic Data for this compound

ParameterValueReference(s)
Crystal SystemTriclinic[6]
Space GroupP-1[6]
a5.2346 Å[6]
b6.1700 Å[6]
c8.3346 Å[6]
α71.831°[6]
β77.530°[6]
γ74.985°[6]

Table 3: Spectroscopic Data of this compound

SpectroscopyDataReference(s)
¹H NMR Due to the symmetry of the molecule, the proton NMR spectrum is relatively simple. The allylic protons on the carbons adjacent to the double bond typically appear as a multiplet around δ 2.1-2.3 ppm. The remaining methylene protons of the cyclohexane rings appear as a broad multiplet in the upfield region, typically between δ 1.4-1.7 ppm.[8][9][10]
¹³C NMR The carbon NMR spectrum shows distinct signals for the sp² carbons of the double bond around δ 130-135 ppm. The allylic sp³ carbons appear around δ 30-35 ppm, and the other sp³ carbons of the cyclohexane rings are found further upfield between δ 25-30 ppm.[8][11][12]
Infrared (IR) The IR spectrum is characterized by C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ carbons and just above 3000 cm⁻¹ for the sp² carbons (though the latter can be weak). A characteristic C=C stretching vibration for the exocyclic double bond is expected in the region of 1640-1680 cm⁻¹.[8][9]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z = 164. Fragmentation patterns would likely involve the loss of alkyl fragments from the cyclohexane rings.[8]

Experimental Protocols

Synthesis of this compound

One established method for the synthesis of this compound is the photochemical decarbonylation of dispiro[5.1.5.1]tetradecane-7,14-dione.

Experimental Workflow for Synthesis

start Dispiro[5.1.5.1]tetradecane-7,14-dione in CH2Cl2 irradiate Irradiation (450W Hg lamp) ~8-10 hours start->irradiate evaporate Solvent Removal (Steam Bath) irradiate->evaporate sublime Sublimation (45°C, 1 mm Hg) evaporate->sublime recrystallize Recrystallization (Methanol) sublime->recrystallize product This compound recrystallize->product

Caption: Synthesis of this compound via photochemical decarbonylation.

Detailed Protocol:

  • Reaction Setup: In a photochemical reactor equipped with a gas evolution monitor, dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride.

  • Irradiation: Irradiate the solution using a 450-watt medium-pressure mercury lamp. Carbon monoxide evolution should begin within a few minutes. Continue irradiation for 8-10 hours, or until gas evolution ceases.

  • Work-up: After irradiation, remove the majority of the solvent on a steam bath.

  • Purification: Transfer the residual oil to a sublimator and remove any remaining solvent under vacuum. Sublime the crude product at 45°C (1 mm Hg) to yield crude this compound.

  • Recrystallization: Recrystallize the product from methanol to obtain pure this compound.

Catalytic Hydrogenation

The exocyclic double bond of this compound can be readily hydrogenated to yield bicyclohexyl.

General Protocol:

  • Catalyst Preparation: In a suitable reaction vessel, suspend a catalytic amount (e.g., 5 mol%) of a hydrogenation catalyst such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate.

  • Reaction Mixture: Add this compound to the catalyst suspension.

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-5 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude bicyclohexyl, which can be further purified if necessary.

Epoxidation

The double bond can be converted to an epoxide, a versatile functional group for further derivatization.[13][14][15][16][17]

General Protocol using m-CPBA: [13]

  • Reaction Setup: Dissolve this compound in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 1.1-1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in DCM. Add the m-CPBA solution dropwise to the stirred solution of this compound.

  • Reaction: Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude spiro-epoxide. The product can be purified by column chromatography on silica gel.

Potential Research Areas

Medicinal Chemistry: Scaffolding for Novel Therapeutics

The established role of the cyclohexyl moiety in Lomustine provides a strong rationale for exploring this compound as a scaffold for new drug candidates.

  • Anticancer Agents: The lipophilicity imparted by the bicyclohexyl core can be exploited to design new anticancer agents with improved ability to cross the blood-brain barrier for the treatment of brain tumors.[1] Derivatives can be synthesized to incorporate various pharmacophores, and their cytotoxic activity can be evaluated against a panel of cancer cell lines.

Signaling Pathway of Lomustine and Chloroethylnitrosoureas

Lomustine Lomustine (CCNU) ActiveMetabolites Active Metabolites (Chloroethyldiazonium ion) Lomustine->ActiveMetabolites DNA Nuclear DNA ActiveMetabolites->DNA Enters Nucleus Alkylation Alkylation of Guanine (O6) DNA->Alkylation Crosslinking Interstrand Cross-linking Alkylation->Crosslinking ReplicationBlock Blockage of DNA Replication and Transcription Crosslinking->ReplicationBlock Apoptosis Apoptosis (Cell Death) ReplicationBlock->Apoptosis

Caption: Mechanism of action of Lomustine leading to cancer cell apoptosis.[1][18][19][20]

  • Antimicrobial Agents: The hydrophobic nature of the this compound core could be beneficial for designing compounds that can penetrate the lipid-rich cell membranes of bacteria and fungi. Derivatives could be synthesized and screened for their minimum inhibitory concentrations (MICs) against various pathogenic microorganisms.

Polymer Chemistry: Monomer for Specialty Polymers

The exocyclic double bond in this compound makes it a potential monomer for addition polymerization, including Ring-Opening Metathesis Polymerization (ROMP), although its low ring strain presents a challenge.[21][22][23][24][25]

  • ROMP: While cyclohexene itself has low reactivity in ROMP due to minimal ring strain, the exocyclic nature of the double bond in this compound might offer different reactivity profiles. Research could focus on the copolymerization of this compound with higher-strain cyclic olefins to incorporate the bulky and lipophilic bicyclohexyl unit into polymer backbones. This could lead to polymers with unique thermal and mechanical properties.

Conceptual ROMP Workflow

Monomer This compound + High-Strain Monomer Polymerization Ring-Opening Metathesis Polymerization (ROMP) Monomer->Polymerization Catalyst Grubbs' or other Metathesis Catalyst Catalyst->Polymerization Polymer Copolymer with Bicyclohexyl Side Groups Polymerization->Polymer Properties Unique Thermal and Mechanical Properties Polymer->Properties

Caption: A conceptual workflow for the synthesis of specialty polymers using this compound.

Synthesis of Spiro Compounds

The double bond of this compound is a gateway to the synthesis of various spirocyclic compounds. Epoxidation, as described earlier, is one such transformation. Further reactions of the epoxide or other derivatives can lead to a diverse range of spirocycles, which are important structural motifs in many natural products and pharmaceuticals.

Conclusion

This compound is a molecule with significant untapped research potential. Beyond its role as a precursor to Lomustine, its unique structure offers opportunities for the development of new therapeutics, specialty polymers, and complex spirocyclic systems. The experimental protocols and data provided in this guide are intended to serve as a foundation for researchers to explore these exciting avenues and unlock the full potential of this versatile chemical scaffold. Further investigations into the derivatization of this compound and the biological and material properties of the resulting compounds are highly encouraged.

References

An In-depth Technical Guide to the Exploration of Cyclohexylidenecyclohexane Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of cyclohexylidenecyclohexane derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development by providing detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.

Core Structures and Therapeutic Potential

This compound forms the foundational scaffold for a diverse range of derivatives. Modifications to this core structure have led to the development of analogs with significant therapeutic potential. Key areas of investigation include their utility as anti-inflammatory agents, analgesics, and antimicrobials. The versatility of the this compound core allows for the synthesis of a wide array of compounds with tunable physicochemical and pharmacological properties.

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. Below are representative experimental protocols for the synthesis of the parent compound and key bioactive analogs.

Experimental Protocols

2.1.1. Synthesis of this compound

The preparation of this compound can be achieved through the debromination of 1,1'-dibromobicyclohexyl with zinc in acetic acid or via a photochemical approach from dispiro[5.1.5.1]tetradecane-7,14-dione.

  • Materials: Dispiro[5.1.5.1]tetradecane-7,14-dione, methylene chloride, methanol.

  • Equipment: Hanovia 450-watt immersion photochemical reactor with a Vycor well, sublimator, vacuum desiccator.

  • Procedure:

    • Dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride in the photochemical reactor.

    • Irradiate the solution. Carbon monoxide evolution should begin within a few minutes.

    • Continue irradiation for 8–10 hours, or until gas evolution ceases. The system should be kept relatively free of oxygen.

    • Remove most of the solvent on a steam bath.

    • Transfer the residual oil to a sublimator and evacuate in a vacuum desiccator to remove any remaining methylene chloride.

    • Sublime the semisolid residue at 45°C (1 mm) to yield crude this compound.

    • Recrystallize the product from methanol to obtain pure this compound (m.p. 53–54°C).

2.1.2. Synthesis of Diarylidenecyclohexanone Derivatives (Anti-inflammatory)

These compounds are typically synthesized via a Claisen-Schmidt condensation reaction between an appropriate cyclohexanone derivative and an aromatic aldehyde in the presence of a base.

  • General Procedure:

    • To a solution of cyclohexanone (1 equivalent) in ethanol, add the desired aromatic aldehyde (2 equivalents).

    • Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) to the mixture.

    • Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the diarylidenecyclohexanone derivative.

2.1.3. Synthesis of Cyclohexyl-N-Acylhydrazone Derivatives (Analgesic)

The synthesis of these derivatives generally involves the condensation of a cyclohexanecarbohydrazide with an appropriate aldehyde.[1]

  • General Procedure:

    • Reflux a mixture of cyclohexanecarbohydrazide (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol for 2-4 hours.[1]

    • Cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure N-acylhydrazone derivative.[1]

2.1.4. Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid (Antimicrobial)

These compounds are synthesized through the reaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[2]

  • General Procedure:

    • A solution of the appropriate amidrazone (1a-1f) in anhydrous 1,4-dioxane is added dropwise to a solution of 3,4,5,6-tetrahydrophthalic anhydride in the same solvent.[2]

    • The reaction mixture is stirred at room temperature for 24 hours.[2]

    • The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the final amidrazone derivatives (2a-2f).[2]

Biological Activity and Quantitative Data

This compound derivatives have demonstrated a range of biological activities. The following tables summarize key quantitative data for representative analogs.

Anti-inflammatory Activity

Table 1: In Vitro Anti-inflammatory Activity of Diarylidenecyclohexanone Derivatives [3]

CompoundTarget EnzymeIC₅₀ (µM)
Ic COX-2/mPGES1 (PGE₂ production)6.7 ± 0.19
Ie 5-LOX1.4 ± 0.1
Ig 5-LOX1.5 ± 0.13
IIc 5-LOX1.8 ± 0.12
IIc COX-2/mPGES17.5 ± 0.4
Licofelone (Standard)COX-2/mPGES15.4 ± 0.02
Zileuton (Standard)5-LOX1.2 ± 0.11
Antimicrobial Activity

Table 2: Antimicrobial Activity (MIC, µg/mL) of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid [2]

CompoundS. aureusM. smegmatisY. enterocoliticaE. coliK. pneumoniaeC. albicans
2a 25664>512>512>512>512
2b >512>51264256256>512
2c 6464>512>512>512>512
2d ≥512≥512≥512≥512≥512≥512
2e ≥512≥512≥512≥512≥512≥512
2f >512>512128>512>512256

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives are attributed to their interaction with specific biological pathways.

Anti-inflammatory Action: Dual Inhibition of COX-2 and 5-LOX

A key mechanism for the anti-inflammatory effects of certain diarylidenecyclohexanone derivatives is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3] These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[4][5] By inhibiting both pathways, these compounds can achieve a broader and potentially more effective anti-inflammatory response with a reduced risk of side effects associated with selective COX-2 inhibitors.[4]

COX2_5LOX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX PGH2 PGH₂ COX2->PGH2 Prostaglandins Prostaglandins (PGE₂) PGH2->Prostaglandins Inflammation1 Inflammation Prostaglandins->Inflammation1 Five_HPETE 5-HPETE Five_LOX->Five_HPETE Leukotrienes Leukotrienes (LTB₄) Five_HPETE->Leukotrienes Inflammation2 Inflammation Leukotrienes->Inflammation2 DAC_Derivatives Diarylidenecyclohexanone Derivatives DAC_Derivatives->COX2 Inhibition DAC_Derivatives->Five_LOX Inhibition

COX-2 and 5-LOX Inflammatory Pathways
Analgesic Action: Modulation of GABAergic and Opioidergic Systems

The analgesic properties of some cyclohexyl-N-acylhydrazone derivatives may be mediated through the modulation of the GABAergic and opioidergic systems.[6] Opioids can inhibit GABAergic interneurons in pain-modulating regions of the central nervous system, such as the periaqueductal gray (PAG).[7][8] This disinhibition of descending analgesic pathways can lead to a reduction in pain perception.

Analgesic_Pathway Opioid_Receptor μ-Opioid Receptor GABA_Interneuron GABAergic Interneuron Opioid_Receptor->GABA_Interneuron Inhibition GABA_Release GABA Release GABA_Interneuron->GABA_Release Descending_Neuron Descending Analgesic Neuron Pain_Signal_Inhibition Inhibition of Pain Signal Descending_Neuron->Pain_Signal_Inhibition Cyclohexyl_Derivatives Cyclohexyl-N-acylhydrazone Derivatives Cyclohexyl_Derivatives->Opioid_Receptor Activation GABA_Release->Descending_Neuron Inhibition

GABAergic and Opioidergic Analgesic Pathway

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The derivatives and analogs explored in this guide demonstrate significant potential as anti-inflammatory, analgesic, and antimicrobial agents. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their successful translation into clinical candidates. The detailed protocols and data presented herein provide a solid foundation for these future research and development endeavors.

References

The Untapped Potential of Cyclohexylidenecyclohexane Scaffolds: A Technical Guide to Their Synthesis and Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is a cornerstone of modern drug discovery. The cyclohexylidenecyclohexane core, a distinctive structural motif, represents an underexplored area of chemical space with the potential for significant biological activity. While direct studies on the bioactivity of this specific scaffold are nascent, its close structural relationship to bioactive spiro[5.5]undecane derivatives provides a strong rationale for its investigation as a source of new therapeutic agents. This technical guide summarizes the known synthesis of the this compound scaffold and explores its potential biological activities by drawing parallels with its spirocyclic analogs, providing a roadmap for future research and development.

Synthesis of the this compound Core

The this compound scaffold can be synthesized through several methods, with photochemical decarbonylation being a notable approach.

Photochemical Synthesis from Dispiro[5.1.5.1]tetradecane-7,14-dione

A key method for synthesizing this compound involves the photochemical decarbonylation of dispiro[5.1.5.1]tetradecane-7,14-dione.[1] This process typically involves irradiation of the dione dissolved in a suitable solvent, leading to the expulsion of carbon monoxide and the formation of the target olefin.

  • Reaction Setup: A solution of dispiro[5.1.5.1]tetradecane-7,14-dione (0.068 mole) in methylene chloride (150 ml) is placed in a Hanovia 450-watt immersion photochemical reactor equipped with a side arm to monitor gas evolution. The system should be maintained under an inert atmosphere (e.g., nitrogen) to prevent oxidation, as oxygen can react with photochemical intermediates to form cyclohexanone.[1]

  • Irradiation: The solution is irradiated, and the evolution of carbon monoxide is monitored. The irradiation is continued until gas evolution ceases, which typically takes 8-10 hours.[1]

  • Work-up and Purification: Following irradiation, the bulk of the solvent is removed, for instance, on a steam bath. The resulting residual oil is transferred to a sublimator. Any remaining methylene chloride is removed under vacuum. The crude this compound is then purified by sublimation at 45°C (1 mm Hg), followed by recrystallization from methanol.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dispiro[5.1.5.1]tetradecane- 7,14-dione in CH2Cl2 reactor Photochemical Reactor (450W, Inert Atmosphere) start->reactor Introduce irradiate Irradiation (8-10 hours) reactor->irradiate gas_evo Monitor CO Evolution irradiate->gas_evo remove_solvent Solvent Removal irradiate->remove_solvent Reaction Completion sublimation Sublimation (45°C, 1 mm Hg) remove_solvent->sublimation recrystallization Recrystallization (Methanol) sublimation->recrystallization product This compound recrystallization->product

Figure 1: Experimental workflow for the photochemical synthesis of this compound.

Predicted Biological Activities: Insights from Spiro[5.5]undecane Analogs

Due to the limited direct biological data on the this compound scaffold, we turn to its close structural analogs, the spiro[5.5]undecanes, to predict its potential therapeutic applications. The rigid, three-dimensional nature of these spirocycles allows for precise orientation of functional groups, making them attractive scaffolds in drug design.[2]

G cluster_scaffolds Structurally Related Scaffolds cluster_activities Predicted Biological Activities This compound This compound (Core Scaffold) spiro_undecane Spiro[5.5]undecane (Bioactive Analog) This compound->spiro_undecane Structural Similarity anticancer Anticancer spiro_undecane->anticancer Leads to antimicrobial Antimicrobial spiro_undecane->antimicrobial Leads to enzyme_inhibition Enzyme Inhibition spiro_undecane->enzyme_inhibition Leads to

Figure 2: Rationale for predicting biological activities of this compound based on spiro[5.5]undecane analogs.
Anticancer Activity

Several derivatives of spiro[5.5]undecane have demonstrated notable anticancer properties. For instance, certain spiro[5.5]undecane-1,5,9-trione derivatives have been synthesized and evaluated for their in vitro anticancer activity.[3] Additionally, spiro indoline-2-one derivatives have shown significant potential against breast cancer cell lines.[4] The proposed mechanisms of action for some of these spiro compounds include the induction of apoptosis and cell cycle arrest.[2]

Table 1: Anticancer Activity of Spiro[5.5]undecane Derivatives

Compound ClassCell LineActivityReference
Spiro[5.5]undecane-1,5,9-trione derivativeHCT116 (colon carcinoma)IC50 = 52.81 µM[5]
Spiro[5.5]undecane-1,5,9-trione derivativePC3 (prostate carcinoma)IC50 = 74.40 µM[5]
Spiro[5.5]undecane-1,5,9-trione derivativeHL60 (promyelocytic leukemia)IC50 = 49.72 µM[5]
Spiro indoline-2-one derivative (SSSK17)MCF-7 (breast cancer)GI50 = 0.04 M[4]
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Antimicrobial Activity

Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for their antimicrobial properties. These compounds have shown activity against various bacterial strains.

Table 2: Antimicrobial Activity of 1,9-Diazaspiro[5.5]undecane Derivatives

CompoundBacterial StrainMIC (mg/mL)Reference
Imidazolium geminisS. aureus-[6]
Imidazolium geminisE. coli-[6]
Imidazolium geminisC. albicans-[6]

Note: Specific MIC values for 1,9-diazaspiro[5.5]undecane derivatives were not explicitly found in the provided search results, but the reference indicates their investigation as antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Enzyme Inhibition

Spiro[5.5]undecane scaffolds have been incorporated into molecules designed as enzyme inhibitors. For instance, 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives have been identified as potent inhibitors of MAP kinase-interacting kinases (Mnk1/2), which are therapeutic targets in cancer.[8]

Table 3: Enzyme Inhibitory Activity of Spiro[5.5]undecane Analogs

Compound ClassTarget EnzymeActivityReference
2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivative (4c)Mnk1/2Sub-micromolar to low nanomolar IC50[8]
2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivative (4t)Mnk1/2Sub-micromolar to low nanomolar IC50[8]
1,9-diazaspiro[5.5]undecane derivative (25)CDK7IC50 ≤ 5 nM[9]

Conclusion and Future Directions

The this compound scaffold remains a largely unexplored entity in medicinal chemistry. However, its straightforward synthesis and the promising biological activities of its structural analogs, the spiro[5.5]undecanes, strongly suggest its potential as a valuable core for the development of novel therapeutics. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Systematic screening against various cancer cell lines, bacterial and fungal strains, and a panel of therapeutically relevant enzymes will be crucial in elucidating the true potential of this unique scaffold. Furthermore, detailed mechanistic studies will be necessary to understand the structure-activity relationships and to identify the specific signaling pathways modulated by these compounds. The information presented in this guide provides a solid foundation and a clear starting point for researchers to embark on the exciting journey of unlocking the therapeutic potential of this compound-based molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclohexylidenecyclohexane from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylidenecyclohexane is a valuable bicyclic alkene intermediate in organic synthesis, finding applications in the preparation of various fine chemicals and pharmacologically active molecules. Its synthesis from the readily available starting material, cyclohexanone, can be achieved through several methodologies. This document provides detailed application notes and experimental protocols for the synthesis of this compound, primarily focusing on the self-condensation of cyclohexanone under both acidic and basic conditions. These methods are highlighted due to their efficiency and industrial relevance.

Overview of Synthetic Routes

The primary route to this compound from cyclohexanone is through a self-condensation reaction, which can be catalyzed by either acids or bases. This reaction initially forms a mixture of aldol condensation products, namely 2-(1-cyclohexen-1-yl)cyclohexanone and 2-cyclohexylidenecyclohexanone. Subsequent dehydration and isomerization can favor the formation of the desired exocyclic alkene, this compound. While other multi-step synthetic pathways exist, the acid- and base-catalyzed self-condensation methods offer a more direct approach.

Data Presentation

The following table summarizes quantitative data for different catalytic systems used in the synthesis of the dimeric condensation products of cyclohexanone, which are precursors to or a mixture containing this compound.

CatalystCatalyst LoadingTemperature (°C)Reaction Time (min)Cyclohexanone Conversion (%)Dimer Yield (%)Dimer Selectivity (%)Reference
HRF5015 (Acid)20 g/kg100250-~40~100[1][2]
Amberlyst 15 (Acid)-100500-75-[1][3]
Sodium Hydroxide (Base)1.6 - 30.0 mmol/kg127 - 149-up to 80--[4][5]
Lewatite SPC118 W (Acid)---64-70[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Self-Condensation using HRF5015 Resin

This protocol describes the highly selective synthesis of cyclohexanone dimers using a perfluorosulfonic acid resin catalyst, HRF5015.[1][2] The primary products are a mixture of 2-(1-cyclohexen-1-yl)cyclohexanone and 2-cyclohexylidenecyclohexanone.

Materials:

  • Cyclohexanone (>99% purity)

  • HRF5015 catalyst

  • Nitrogen gas

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • To a clean and dry reaction vessel, add a specific amount of cyclohexanone.

  • Add the HRF5015 catalyst to the cyclohexanone. The catalyst loading can be varied (e.g., 5, 10, 15, 20 g of catalyst per kg of cyclohexanone) to optimize the reaction rate.[1][2]

  • Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to the desired reaction temperature (e.g., 50, 70, 90, or 100°C) with constant stirring.[1]

  • Maintain the reaction at the set temperature for a specified duration (e.g., up to 250 minutes). Periodically, small aliquots of the reaction mixture can be withdrawn for analysis by GC-MS to monitor the progress of the reaction and determine the yield of the dimer products.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid HRF5015 catalyst can be recovered by simple filtration for potential reuse.

  • The resulting product mixture, containing the cyclohexanone dimers, can be purified by fractional distillation or chromatography to isolate this compound.

Expected Outcome: This method offers high selectivity towards the dimer products, with reported selectivity close to 100% under the studied conditions.[1][2] The yield of the dimer increases with both temperature and catalyst amount.[1]

Protocol 2: Base-Catalyzed Self-Condensation using Sodium Hydroxide

This protocol outlines the self-condensation of cyclohexanone using a homogeneous base catalyst, sodium hydroxide.

Materials:

  • Cyclohexanone

  • Sodium hydroxide (NaOH)

  • Batch reactor equipped with a stirrer and temperature control

  • Gas chromatography-mass spectrometry (GC/MS) for analysis

Procedure:

  • Charge the batch reactor with cyclohexanone.

  • Introduce a specific concentration of sodium hydroxide as the catalyst (e.g., ranging from 1.6 to 30.0 mmol/kg).[4][5]

  • Heat the reaction mixture to the desired temperature, which can range from 127 to 149°C, under constant stirring.[4][5]

  • The reaction is allowed to proceed, and its progress can be monitored by analyzing samples using GC/MS to determine the conversion of cyclohexanone and the formation of dimer, trimer, and tetramer products.

  • After the desired conversion is achieved, cool the reactor.

  • Neutralize the sodium hydroxide catalyst with a suitable acid.

  • The product mixture can then be washed with water to remove salts and subsequently purified by distillation to isolate the desired this compound.

Expected Outcome: This method can achieve high conversions of cyclohexanone, with reports of up to 80%.[4][5] The primary products are the dimeric condensation isomers.

Visualizations

Reaction Scheme and Experimental Workflow

The following diagrams illustrate the general reaction scheme for the self-condensation of cyclohexanone and a typical experimental workflow for the synthesis and analysis of the products.

ReactionScheme cluster_catalyst Catalyst (Acid or Base) Cyclohexanone1 Cyclohexanone Intermediate Aldol Adduct (1'-hydroxy-[1,1'-bicyclohexyl]-2-one) Cyclohexanone1->Intermediate + Cyclohexanone2 Cyclohexanone Cyclohexanone2->Intermediate Dimer1 2-(1-cyclohexen-1-yl)cyclohexanone Intermediate->Dimer1 - H2O Dimer2 This compound Dimer1->Dimer2 Isomerization Catalyst

Caption: General reaction scheme for the self-condensation of cyclohexanone.

ExperimentalWorkflow start Start reactants Charge Reactor with Cyclohexanone & Catalyst start->reactants reaction Heat and Stir under Inert Atmosphere reactants->reaction monitoring Monitor Reaction (e.g., GC-MS) reaction->monitoring monitoring->reaction Continue completion Cool Reaction Mixture monitoring->completion Complete separation Separate Catalyst (if heterogeneous) completion->separation purification Product Purification (e.g., Distillation) separation->purification analysis Characterize Product (e.g., NMR, GC-MS) purification->analysis end End analysis->end

Caption: Experimental workflow for cyclohexanone self-condensation.

References

Practical Applications of Cyclohexylidenecyclohexane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylidenecyclohexane is a tetrasubstituted olefin that, while not extensively documented as a starting material in complex multi-step syntheses, holds significant potential for a variety of organic transformations. Its rigid, sterically hindered double bond provides a unique platform for the synthesis of geminally disubstituted and spirocyclic compounds. This document outlines potential practical applications of this compound, providing detailed protocols for key transformations that leverage its chemical structure. The protocols provided are representative methodologies for the functionalization of tetrasubstituted alkenes and can be adapted for this compound.

Application Notes

The primary utility of this compound in organic synthesis stems from the reactivity of its carbon-carbon double bond. Key potential applications include:

  • Synthesis of Dicarboxylic Acids: Oxidative cleavage of the double bond can yield dodecanedioic acid, a precursor for polymers and macrocycles.

  • Formation of Epoxides: Epoxidation of the double bond can lead to the formation of a sterically hindered, stable epoxide, which can be a valuable intermediate for the synthesis of diols and other functionalized spirocyclic systems.

  • Dihydroxylation: The synthesis of the corresponding vicinal diol can be achieved through dihydroxylation, providing a scaffold for further synthetic manipulations.

  • Hydrogenation: Reduction of the double bond provides access to bicyclohexyl, a saturated hydrocarbon.

These transformations open avenues for the use of this compound in the development of novel materials, lubricants, and potentially as a rigid scaffold in medicinal chemistry.

Key Synthetic Transformations and Experimental Protocols

Oxidative Cleavage to Dodecanedioic Acid via Ozonolysis

The ozonolysis of this compound represents a direct method for the synthesis of dodecanedioic acid. This dicarboxylic acid is a valuable monomer in the production of polyamides and polyesters.

Experimental Protocol: Ozonolysis of an Alkene

Caution: Ozone is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood.

  • Reaction Setup: A solution of this compound (1.64 g, 10 mmol) in a mixture of dichloromethane (50 mL) and methanol (20 mL) is prepared in a three-necked round-bottom flask equipped with a gas dispersion tube and a calcium chloride drying tube.

  • Ozonolysis: The flask is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

  • Work-up: The excess ozone is removed by bubbling nitrogen through the solution until the blue color disappears. Dimethyl sulfide (1.5 mL, 20 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • Isolation: The solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude dicarboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexanes mixture.

ParameterValue
Starting Material This compound
Key Reagents Ozone, Dichloromethane, Methanol, Dimethyl Sulfide
Product Dodecanedioic acid
Typical Yield 70-90% (representative for alkenes)

Reaction Scheme: Ozonolysis

G reactant This compound product Dodecanedioic acid reactant->product reagents 1. O3, CH2Cl2/MeOH, -78 °C 2. DMS

Caption: Ozonolysis of this compound.

Epoxidation to form a Spiro-epoxide

Epoxidation of this compound would yield 1-oxaspiro[5.6]dodecane, a sterically hindered epoxide. Such epoxides are valuable intermediates for the synthesis of highly substituted diols and can serve as building blocks in natural product synthesis.

Experimental Protocol: Epoxidation using m-CPBA

  • Reaction Setup: To a solution of this compound (1.64 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask, meta-chloroperoxybenzoic acid (m-CPBA, 77%, 2.47 g, 11 mmol) is added portion-wise at 0 °C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: The reaction mixture is diluted with dichloromethane (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • Isolation and Purification: The solvent is removed under reduced pressure, and the crude epoxide can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

ParameterValue
Starting Material This compound
Key Reagents m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane
Product 1-Oxaspiro[5.6]dodecane
Typical Yield >90% (representative for alkenes)

Reaction Scheme: Epoxidation

G reactant This compound product 1-Oxaspiro[5.6]dodecane reactant->product reagents m-CPBA, CH2Cl2

Caption: Epoxidation of this compound.

Dihydroxylation to a Vicinal Diol

The synthesis of the corresponding vicinal diol, dodecane-1,12-diol, can be achieved through dihydroxylation. This diol can be used as a monomer for polymerization or as a starting material for further functionalization.

Experimental Protocol: Dihydroxylation using Osmium Tetroxide (Catalytic)

Caution: Osmium tetroxide is highly toxic and volatile. It should be handled with extreme care in a fume hood.

  • Reaction Setup: In a round-bottom flask, a solution of this compound (1.64 g, 10 mmol) in a mixture of acetone (40 mL) and water (10 mL) is prepared. N-methylmorpholine N-oxide (NMO, 1.4 g, 12 mmol) is added, followed by a catalytic amount of osmium tetroxide (e.g., 2.5% solution in t-butanol, 0.2 mL).

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours, during which time the solution may turn dark. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, a saturated aqueous solution of sodium bisulfite (10 mL) is added to quench the reaction, and the mixture is stirred for 30 minutes. The mixture is then extracted with ethyl acetate (3 x 30 mL).

  • Isolation and Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diol can be purified by recrystallization or column chromatography.

ParameterValue
Starting Material This compound
Key Reagents Osmium tetroxide (catalytic), N-methylmorpholine N-oxide (NMO)
Product Dodecane-1,12-diol
Typical Yield 85-95% (representative for alkenes)

Reaction Scheme: Dihydroxylation

G reactant This compound product Dodecane-1,12-diol reactant->product reagents OsO4 (cat.), NMO Acetone/H2O

Caption: Dihydroxylation of this compound.

Hydrogenation to Bicyclohexyl

The hydrogenation of this compound provides a route to bicyclohexyl, a saturated hydrocarbon that may find applications as a high-density fuel or as a non-polar solvent.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: this compound (1.64 g, 10 mmol) is dissolved in ethanol (50 mL) in a hydrogenation flask. A catalytic amount of 10% palladium on carbon (Pd/C, ~50 mg) is added to the solution.

  • Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a Parr hydrogenator) and the atmosphere is purged with hydrogen. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.

  • Reaction Monitoring: The reaction is monitored by TLC or gas chromatography until the starting material is no longer detectable.

  • Work-up and Isolation: The reaction mixture is filtered through a pad of celite to remove the catalyst, and the celite is washed with ethanol. The filtrate is concentrated under reduced pressure to afford the crude product.

  • Purification: Bicyclohexyl is a liquid and can be purified by distillation if necessary.

ParameterValue
Starting Material This compound
Key Reagents Hydrogen (H2), Palladium on carbon (Pd/C)
Product Bicyclohexyl
Typical Yield >95% (representative for alkenes)

Reaction Scheme: Hydrogenation

G reactant This compound product Bicyclohexyl reactant->product reagents H2, Pd/C Ethanol

Caption: Hydrogenation of this compound.

Logical Workflow for Synthetic Utility

The following diagram illustrates the potential synthetic pathways originating from this compound, highlighting its role as a versatile intermediate for a range of functionalized molecules.

G cluster_products Potential Products start This compound dicarboxylic_acid Dodecanedioic Acid start->dicarboxylic_acid Ozonolysis epoxide 1-Oxaspiro[5.6]dodecane start->epoxide Epoxidation (m-CPBA) diol Dodecane-1,12-diol start->diol Dihydroxylation (OsO4) alkane Bicyclohexyl start->alkane Hydrogenation (H2, Pd/C) polymers polymers dicarboxylic_acid->polymers Polymerization functionalized_spirocycles functionalized_spirocycles epoxide->functionalized_spirocycles Ring Opening polyesters polyesters diol->polyesters Polymerization solvents_fuels solvents_fuels alkane->solvents_fuels Applications

Caption: Synthetic pathways from this compound.

Application Notes and Protocols: The Spiro[5.5]undecane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Cyclohexylidenecyclohexane Scaffold:

Initial literature searches for the direct application of the this compound scaffold in medicinal chemistry did not yield specific examples of its incorporation into drug candidates or detailed pharmacological studies. This suggests that, while a structurally interesting motif, it is not a commonly utilized scaffold in contemporary drug discovery. However, the closely related spiro[5.5]undecane scaffold, which shares the same atom count and a spiro-fused dicyclic core, is a well-established and privileged structure in medicinal chemistry. This document will therefore focus on the spiro[5.5]undecane scaffold as a structurally analogous and medicinally relevant alternative, providing detailed application notes and protocols for its use.

The spiro[5.5]undecane scaffold, with its rigid, three-dimensional structure, offers medicinal chemists a unique tool to explore chemical space beyond the "flatland" of aromatic rings.[1] This inherent rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. Furthermore, the spirocyclic nature of this scaffold can enhance physicochemical properties such as solubility and metabolic stability, which are critical for developing successful drug candidates.[2][3]

Key Applications of the Spiro[5.5]undecane Scaffold

Derivatives of the spiro[5.5]undecane scaffold have demonstrated a wide range of biological activities, making them valuable in various therapeutic areas.

  • Central Nervous System (CNS) Disorders: Diazaspiro[5.5]undecane derivatives have been investigated as antagonists for GABA-A receptors, indicating their potential in treating neurological and psychiatric conditions.[1][2]

  • Pain Management: A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), offering a promising strategy for safer and more effective analgesics.[4]

  • Metabolic Diseases: Compounds incorporating the 1,9-diazaspiro[5.5]undecan-2-one moiety have been explored as inhibitors of acetyl-CoA carboxylase (ACC) and diglyceride acyltransferase (DGAT) for the treatment of obesity.[5]

  • Oncology: Certain spiro[5.5]undecane-1,5,9-trione derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[2][6]

  • Infectious Diseases: Spiro-piperidine derivatives based on the spiro[5.5]undecane framework have shown potent antileishmanial activity.[3]

Data Presentation: Biological Activities of Spiro[5.5]undecane Derivatives

The following tables summarize quantitative data for representative compounds featuring the spiro[5.5]undecane scaffold, highlighting their therapeutic potential.

Table 1: Anticancer Activity of Spiro[5.5]undecane Derivatives [2][6]

CompoundCell LineActivity (IC50)
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneA549 (Human Lung Carcinoma)2.05 µM
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneC6 (Rat Brain Glioma)1.95 µM
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneHeLa (Human Cervical Cancer)2.92 µM

Table 2: Activity of Diazaspiro[5.5]undecane Derivatives in Metabolic Disorders [5]

CompoundTargetActivity (IC50)
1k (a pyrazole-fused 1,9-diazaspiro[5.5]undecane derivative)hACC111 nM
1k (a pyrazole-fused 1,9-diazaspiro[5.5]undecane derivative)hACC24 nM
18 (a benzimidazole derivative with a 1,9-diazaspiro[5.5]undecan-2-one substituent)DGAT149.0 nM

Table 3: Activity of Diazaspiro[5.5]undecane Derivatives in CNS Disorders and Pain [1][4][5]

CompoundTarget/AssayActivity (Ki/EC50/IC50)
11a (a 3,4-benzene-fused 1,9-diazaspiro[5.5]undecan-2-one)mGluR41-10 µM (EC50)
1e (a simplified 3,9-diazaspiro[5.5]undecane analog)GABA-A Receptor (α4βδ)180 nM (Ki)
15au (a 1-oxa-4,9-diazaspiro[5.5]undecane derivative)µ-opioid receptor2.3 nM (Ki)
15au (a 1-oxa-4,9-diazaspiro[5.5]undecane derivative)sigma-1 receptor1.2 nM (Ki)

Experimental Protocols

This section provides detailed methodologies for the synthesis of spiro[5.5]undecane scaffolds and their subsequent biological evaluation.

Protocol 1: Microwave-Assisted Synthesis of a Spiro[5.5]undecane-1,5,9-trione Derivative[6]

This protocol describes an efficient, one-pot synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.

Materials:

  • Dimedone

  • (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one

  • Dichloromethane (CH2Cl2)

  • Triethylamine

  • Magnesium sulfate (MgSO4)

  • Chloroform

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Microwave reactor

Procedure:

  • To a microwave flask, add dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).

  • Add 5 mL of CH2Cl2 and triethylamine (1.25 mmol).

  • Heat the reaction mixture under microwave irradiation (200 W, 40 °C) for 15 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into 10 mL of cold water.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous MgSO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate (starting from 4:1) to yield the pure product.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)[6]

This protocol outlines the procedure for evaluating the cytotoxicity of spiro[5.5]undecane derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, C6, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the spiro[5.5]undecane scaffold in medicinal chemistry.

G cluster_0 General Synthetic Strategy for Spiro[5.5]undecane-triones Dimedone Dimedone Michael_Adduct Michael Adduct (Intermediate) Dimedone->Michael_Adduct Michael Addition Diarylidenacetone Diarylidenacetone Diarylidenacetone->Michael_Adduct Spiro_Product Spiro[5.5]undecane-1,5,9-trione Michael_Adduct->Spiro_Product Intramolecular Cyclization

Caption: A generalized workflow for the synthesis of spiro[5.5]undecane-triones via a Michael addition followed by intramolecular cyclization.

G cluster_1 Role of Spiro[5.5]undecane as a Rigid Scaffold Spiro_Scaffold Spiro[5.5]undecane Core Pharmacophore_A Pharmacophore A Spiro_Scaffold->Pharmacophore_A Fixed Orientation Pharmacophore_B Pharmacophore B Spiro_Scaffold->Pharmacophore_B Fixed Orientation Biological_Target Biological Target Pharmacophore_A->Biological_Target Binding Pharmacophore_B->Biological_Target Binding G cluster_2 Experimental Workflow for Bioactivity Screening Synthesis Compound Synthesis & Purification Treatment Incubation with Spiro[5.5]undecane Derivative Synthesis->Treatment Cell_Culture Cell Line Seeding (96-well plate) Cell_Culture->Treatment MTT_Assay MTT Addition & Incubation Treatment->MTT_Assay Measurement Absorbance Reading MTT_Assay->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

References

Application Notes and Protocols for the Synthesis of Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of cyclohexylidenecyclohexane, a useful building block in organic synthesis. Three primary methods are detailed: the McMurry coupling of cyclohexanone, the Wittig reaction, and a photochemical approach from a dispiroketone. Each protocol is presented with step-by-step instructions, and a comparative summary of the methods is provided for ease of selection based on laboratory capabilities and desired outcomes.

Comparative Data of Synthesis Methods
MethodStarting Material(s)Key ReagentsTypical Reaction TimeTypical YieldNotes
McMurry Coupling CyclohexanoneTiCl₃ or TiCl₄, Zn, Li, or LiAlH₄18-24 hoursGood to ExcellentEffective for symmetrical alkene synthesis from ketones. Requires inert atmosphere and careful handling of pyrophoric reagents.
Wittig Reaction Cyclohexanone, Cyclohexyltriphenylphosphonium bromideStrong base (e.g., n-BuLi, NaH)12-24 hoursModerate to GoodA versatile and widely used method for alkene synthesis. Requires preparation of the phosphonium ylide.
Photochemical Reaction Dispiro[5.1.5.1]tetradecane-7,14-dioneMethylene chloride (solvent)8-10 hours49-63%[1][2]A specialized method that is efficient if the starting dispiroketone is available. Requires photochemical reactor.

Experimental Protocols

Protocol 1: McMurry Coupling of Cyclohexanone

This protocol describes the reductive coupling of two molecules of cyclohexanone to form this compound using a low-valent titanium reagent.[3]

Materials:

  • Titanium(III) chloride (TiCl₃)

  • Lithium aluminum hydride (LiAlH₄) or Zinc dust (Zn)

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Methanol

  • Petroleum ether

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks)

Workflow Diagram:

McMurry_Workflow cluster_prep Preparation of Low-Valent Titanium Reagent cluster_reaction Coupling Reaction cluster_workup Workup and Purification TiCl3 Titanium(III) chloride Low_Valent_Ti Low-Valent Titanium Slurry TiCl3->Low_Valent_Ti Reducing_Agent LiAlH4 or Zn Reducing_Agent->Low_Valent_Ti Solvent_Prep Anhydrous THF or DME Solvent_Prep->Low_Valent_Ti Reaction_Mixture Reaction under Reflux Low_Valent_Ti->Reaction_Mixture Cyclohexanone Cyclohexanone Cyclohexanone->Reaction_Mixture Quenching Quenching with Methanol Reaction_Mixture->Quenching Extraction Extraction with Petroleum Ether Quenching->Extraction Purification Purification (Distillation/Crystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for McMurry coupling synthesis of this compound.

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, place titanium(III) chloride (e.g., 0.4 mol) under an argon atmosphere.

    • Add anhydrous THF or DME (e.g., 600 mL) via syringe.

    • To the stirred suspension, add the reducing agent (e.g., lithium aluminum hydride or zinc dust, ~3 equivalents per TiCl₃) portion-wise.

    • Heat the mixture to reflux for 1-2 hours. The color of the suspension will typically turn from violet to black, indicating the formation of the low-valent titanium reagent.

  • Coupling Reaction:

    • Cool the black slurry to room temperature.

    • Add a solution of cyclohexanone (e.g., 0.1 mol) in anhydrous THF or DME dropwise to the stirred titanium slurry.

    • Heat the reaction mixture to reflux for 18-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of methanol.

    • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with THF or ether.

    • Combine the organic filtrates and remove the solvent under reduced pressure.

    • The residue can be purified by distillation or recrystallization from a suitable solvent like methanol or ethanol to yield pure this compound.

Reaction Mechanism:

McMurry_Mechanism C1 2 x Cyclohexanone Ketyl Ketyl Radical Anion Intermediate C1->Ketyl + 2e- (from Ti(0)) Pinacol Titanium Pinacolate Complex Ketyl->Pinacol Dimerization Alkene This compound Pinacol->Alkene Deoxygenation TiO2 TiO2 Pinacol->TiO2

Caption: Simplified mechanism of the McMurry coupling reaction.

Protocol 2: Wittig Reaction

This protocol details the synthesis of this compound from cyclohexanone and cyclohexyltriphenylphosphonium bromide via the Wittig reaction.

Materials:

  • Cyclohexyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Workup and Purification Phosphonium_Salt Cyclohexyltriphenyl- phosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base n-BuLi or NaH Base->Ylide Solvent_Ylide Anhydrous THF Solvent_Ylide->Ylide Reaction_Mixture Reaction at 0°C to RT Ylide->Reaction_Mixture Cyclohexanone Cyclohexanone Cyclohexanone->Reaction_Mixture Quenching Quench with aq. NH4Cl Reaction_Mixture->Quenching Extraction Extraction with Ether Quenching->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Final_Product This compound Purification->Final_Product Wittig_Mechanism Ylide Phosphorus Ylide Betaine Betaine Intermediate Ylide->Betaine Ketone Cyclohexanone Ketone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane [2+2] Cycloaddition Alkene This compound Oxaphosphetane->Alkene Cycloreversion Ph3PO Triphenylphosphine oxide Oxaphosphetane->Ph3PO Photochemical_Workflow Starting_Material Dispiro[5.1.5.1]tetradecane- 7,14-dione Dissolution Dissolve in CH2Cl2 Starting_Material->Dissolution Irradiation Irradiation in Photochemical Reactor Dissolution->Irradiation Solvent_Removal Solvent Removal Irradiation->Solvent_Removal Purification Sublimation and Recrystallization Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

References

Application Note: Analysis of Cyclohexylidenecyclohexane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and analysis of cyclohexylidenecyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a hydrocarbon of interest in various fields of chemical research and development. The methodology presented here provides a robust framework for sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible results. This document is intended to guide researchers in setting up their analytical workflow for this specific compound.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds, followed by their identification based on their unique mass fragmentation patterns. This application note provides a specific GC-MS protocol for the analysis of this compound (C12H20), a saturated hydrocarbon.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and GC-MS analysis of this compound.

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. For relatively clean samples, a direct injection after dilution is often sufficient.

Materials:

  • This compound standard

  • High-purity volatile organic solvent (e.g., hexane, dichloromethane)[1]

  • Glass autosampler vials (1.5 mL) with caps[1]

  • Micropipettes

  • Vortex mixer

  • Syringe filters (0.45 µm, if necessary)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane) at a concentration of 1 mg/mL.

  • Working Standard Dilution: From the stock solution, prepare a working standard of approximately 10 µg/mL in the same solvent.[1]

  • Sample Preparation (Liquid Samples):

    • For clean liquid samples, dilute an appropriate amount of the sample with the chosen solvent to achieve a final concentration within the instrument's linear range.

    • If the sample contains particulate matter, filter it through a 0.45 µm syringe filter before transferring it to a GC vial.

  • Sample Preparation (Solid Samples):

    • For solid samples, perform a solvent extraction. Weigh a known amount of the homogenized solid sample into a vial.

    • Add a measured volume of a suitable organic solvent.

    • Agitate the mixture (e.g., using a vortex mixer or sonicator) to ensure efficient extraction of the analyte.

    • Allow the solid particles to settle or centrifuge the sample.

    • Transfer the supernatant to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and analytical goals.

Table 1: Recommended GC-MS Parameters

Parameter Value
Gas Chromatograph Agilent 7890A GC or equivalent
Column HP-5ms (30 m x 0.250 mm, 0.25 µm film thickness) or similar non-polar column[2]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio of 50:1, can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 70 °C, hold for 1 min- Ramp: 10 °C/min to 280 °C- Final Hold: 5 min
Mass Spectrometer Agilent 5975C MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C

Data Presentation

The primary identification of this compound is achieved through its mass spectrum. The expected major fragments are summarized below.

Table 2: Characteristic Mass Spectrum Data for this compound [3]

Mass-to-Charge Ratio (m/z) Relative Intensity Interpretation
164ModerateMolecular Ion [M]+
82HighBase Peak, likely from a stable carbocation fragment
111ModerateLoss of a C4H9 fragment

Note: The fragmentation pattern should be compared with a reference library such as the NIST Mass Spectral Library for confirmation.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Obtain Sample prep_liquid Liquid Sample (Dilution/Filtration) start->prep_liquid prep_solid Solid Sample (Solvent Extraction) start->prep_solid transfer Transfer to GC Vial prep_liquid->transfer prep_solid->transfer injection Sample Injection transfer->injection gc_sep GC Separation (HP-5ms column) injection->gc_sep ms_detect MS Detection (EI, Full Scan) gc_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration library_search Mass Spectral Library Search (NIST) peak_integration->library_search quantification Quantification (Calibration Curve) library_search->quantification report Generate Report quantification->report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a detailed protocol for the analysis of this compound by GC-MS. The outlined procedures for sample preparation and the specified instrumental parameters serve as a reliable starting point for researchers. Adherence to this protocol, with appropriate optimization, will enable the accurate and reproducible analysis of this compound in various sample matrices.

References

Application Note: HPLC Analysis of Cyclohexylidenecyclohexane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylidenecyclohexane is a key intermediate in the synthesis of various organic compounds. Monitoring the progress of reactions that produce this compound and assessing the purity of the final product are critical steps in process development and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying the components of a reaction mixture. This application note provides a detailed protocol for the analysis of this compound reaction mixtures using reversed-phase HPLC (RP-HPLC).

Given that this compound is a non-polar hydrocarbon, RP-HPLC with a non-polar stationary phase and a polar mobile phase is the method of choice.[1][2][3][4][5] This approach allows for the effective separation of the non-polar target compound from more polar impurities and starting materials.

Experimental Protocols

This section details the recommended methodology for the HPLC analysis of this compound reaction mixtures.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for separating non-polar compounds.[3][4]

  • Mobile Phase: A mixture of acetonitrile and water. The optimal ratio should be determined empirically but a starting point of 85:15 (v/v) acetonitrile to water is suggested.

  • Solvents: HPLC grade acetonitrile and water.

  • Sample Preparation: Dilute a sample of the reaction mixture in the mobile phase to an appropriate concentration. For instance, a 100-fold dilution can be a good starting point.[6]

HPLC Method Parameters
ParameterRecommended Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Data Presentation

The following tables present hypothetical but realistic quantitative data for the HPLC analysis of a this compound reaction mixture. This data is intended to be illustrative of a typical separation.

Chromatographic Data
CompoundRetention Time (min)Peak Area (mAU*s)
Cyclohexanone (Starting Material)2.5150.2
This compound8.21245.7
Unknown Impurity 14.135.8
Unknown Impurity 26.522.1
Purity Analysis
CompoundArea %
Cyclohexanone10.3%
This compound85.7%
Unknown Impurity 12.5%
Unknown Impurity 21.5%

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Reaction Mixture Sample dilute Dilute with Mobile Phase sample->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample onto HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Components integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Separation Principle

G cluster_column Reversed-Phase HPLC Column (Non-Polar Stationary Phase) start Mobile Phase (Polar) Acetonitrile/Water c1 c1 start->c1 Polar Compounds (e.g., Cyclohexanone) Elute First end Elution Order c2 c2 c1->c2 Less Polar Impurities c3 c3 c2->c3 Non-Polar Product (this compound) Elutes Last c3->end

Caption: Elution order in reversed-phase HPLC of the reaction mixture.

Discussion

The proposed reversed-phase HPLC method provides a robust and reliable approach for the analysis of this compound reaction mixtures. The use of a C18 column ensures strong retention of the non-polar target compound, allowing for its effective separation from more polar starting materials and byproducts. The mobile phase composition can be adjusted to optimize the separation; increasing the percentage of acetonitrile will decrease the retention time of all components, while decreasing it will increase retention times and potentially improve the resolution between closely eluting peaks. The choice of UV detection at 210 nm is suitable for compounds with limited chromophores, such as this compound.

Conclusion

This application note presents a comprehensive protocol for the HPLC analysis of this compound reaction mixtures. The detailed methodology, including sample preparation, HPLC parameters, and data analysis, provides a solid foundation for researchers, scientists, and drug development professionals to monitor reaction progress and assess product purity. The provided workflow and separation principle diagrams offer a clear visual representation of the analytical process.

References

Application Notes and Protocols for the Structural Elucidation of Cyclohexylidenecyclohexane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the determination of molecular structures. For a molecule such as cyclohexylidenecyclohexane, NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of its constituent atoms. This document provides a comprehensive guide to the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

This compound possesses a unique structure with sp² and sp³ hybridized carbon atoms, leading to distinct signals in its NMR spectra. Due to the symmetry of the molecule, a specific number of signals is expected in both the ¹H and ¹³C NMR spectra, providing a clear fingerprint for its identification.

Predicted NMR Data

Due to the high degree of symmetry in this compound, with a C2 axis passing through the double bond, a simplified NMR spectrum is anticipated. The molecule contains three distinct types of protons and four unique carbon atoms. The expected chemical shifts are influenced by the electronic environment of each nucleus. The protons on the carbons adjacent to the double bond (allylic protons) are expected to be deshielded compared to the other methylene protons. Similarly, the sp² hybridized carbons of the double bond will resonate at a significantly lower field in the ¹³C NMR spectrum compared to the sp³ hybridized carbons.

Note: The following tables contain predicted data based on typical chemical shift values for similar structural motifs. Actual experimental values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-2', H-6, H-6'2.0 - 2.2Multiplet8H
H-3, H-3', H-5, H-5'1.5 - 1.7Multiplet8H
H-4, H-4'1.4 - 1.6Multiplet4H
Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C-1, C-1'130 - 135
C-2, C-2', C-6, C-6'30 - 35
C-3, C-3', C-5, C-5'27 - 30
C-4, C-4'25 - 28

Experimental Protocols

The following protocols outline the steps for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis.

  • ¹H NMR (Proton): This is the fundamental experiment to determine the number of different proton environments and their relative ratios.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Key Parameters:

      • Spectral Width: 0-12 ppm

      • Number of Scans: 16-64 (depending on concentration)

      • Relaxation Delay (d1): 1-2 seconds

  • ¹³C NMR (Carbon-13): This experiment identifies the number of unique carbon environments in the molecule.

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Key Parameters:

      • Spectral Width: 0-150 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2-5 seconds

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups.

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Output: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule.

    • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

    • Pulse Program: Standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2' on Bruker instruments).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the carbon skeleton.

    • Pulse Program: Standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR DEPT135 DEPT-135 C13_NMR->DEPT135 COSY COSY DEPT135->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Analysis Spectral Interpretation HMBC->Analysis Structure Final Structure Analysis->Structure

Caption: A logical workflow for NMR-based structural elucidation.

Signaling Pathways of NMR Data Interpretation

The following diagram illustrates the logical connections between the different NMR experiments and the structural information they provide for elucidating the structure of this compound.

data_interpretation cluster_experiments NMR Experiments cluster_information Derived Information cluster_structure Structural Elucidation H1 1H NMR Proton_Env Proton Environments (Chemical Shift, Integration) H1->Proton_Env C13 13C NMR Carbon_Types Carbon Types (CH, CH2, CH3, Cq) C13->Carbon_Types DEPT DEPT-135 DEPT->Carbon_Types COSY COSY Proton_Connectivity 1H-1H Connectivity COSY->Proton_Connectivity HSQC HSQC Direct_Bonding Direct 1H-13C Bonding HSQC->Direct_Bonding HMBC HMBC Long_Range_Connectivity Long-Range 1H-13C Connectivity HMBC->Long_Range_Connectivity Structure This compound Structure Proton_Env->Structure Carbon_Types->Structure Proton_Connectivity->Structure Direct_Bonding->Structure Long_Range_Connectivity->Structure

Caption: Logical relationships in NMR data interpretation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust methodology for the unambiguous structural elucidation of this compound. By following the detailed protocols and systematically analyzing the data from the recommended experiments, researchers can confidently determine the molecular structure and assign all proton and carbon signals. The presented workflow and logical diagrams serve as a guide for planning and executing the structural analysis of this and similar organic molecules.

Application Notes and Protocols: The Role of Cyclic Olefins in Palladium-Catalyzed Cross-Coupling Reactions with a Focus on Cyclohexylidenecyclohexane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The optimization of these reactions is critical in the synthesis of complex molecules, including active pharmaceutical ingredients. While ligands and solvents are well-understood components of these reactions, the role of additives is an area of ongoing investigation. Recent studies have highlighted the beneficial effects of olefin additives, particularly in solid-state (mechanochemical) cross-coupling reactions.

Data Presentation: Impact of Olefin Additives on Reaction Yield

The following tables summarize the quantitative effects of olefin and other additives on the yield of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions conducted under mechanochemical (solid-state) conditions.

Table 1: Effect of Olefin Additives on the Solid-State Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene with Phenylboronic Acid

AdditiveYield (%)
1,5-Cyclooctadiene (1,5-cod)97
Cyclohexene92
Cyclohexane54
None<5
Toluene55
1,4-Dioxane32

Reaction conditions: 4-bromotoluene (0.5 mmol), phenylboronic acid (0.75 mmol), Pd(OAc)₂ (5 mol%), DavePhos (5 mol%), K₃PO₄ (1.5 mmol), stainless steel ball milling jar, 25 Hz.[3]

Table 2: Effect of Additives on the Solid-State Buchwald-Hartwig Amination of 4-Bromotoluene with Diphenylamine

AdditiveYield (%)
1,5-Cyclooctadiene (1,5-cod)95
Cyclohexene92
Cyclohexane54
Cyclooctane46
Toluene55
1,4-Dioxane32
None16

Reaction conditions: 4-bromotoluene (0.5 mmol), diphenylamine (0.5 mmol), Pd(OAc)₂ (5 mol%), t-Bu₃P (5 mol%), Na(O-t-Bu) (0.75 mmol), stainless steel ball milling jar, 30 Hz, 99 min.[2]

Experimental Protocols

The following are detailed protocols for conducting solid-state palladium-catalyzed cross-coupling reactions with an olefin additive. These protocols are based on procedures reported in the literature for analogous cyclic olefins and can be adapted for the investigation of cyclohexylidenecyclohexane.

Protocol 1: Solid-State Suzuki-Miyaura Cross-Coupling with an Olefin Additive

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Organoboron reagent (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., DavePhos)

  • Base (e.g., K₃PO₄)

  • Olefin additive (e.g., 1,5-cyclooctadiene, cyclohexene, or this compound)

  • Stainless steel ball-milling jar and milling balls

  • Mixer mill

Procedure:

  • To a stainless-steel ball-milling jar (e.g., 1.5 mL) containing a stainless-steel ball (e.g., 3 mm diameter), add the aryl halide (0.5 mmol, 1.0 equiv), organoboron reagent (0.75 mmol, 1.5 equiv), palladium catalyst (0.025 mmol, 5 mol%), phosphine ligand (0.025 mmol, 5 mol%), and base (1.5 mmol, 3.0 equiv).

  • Add the olefin additive (0.20 µL per mg of total solid reactants).

  • Seal the milling jar and place it in the mixer mill.

  • Mill the reaction mixture at a specified frequency (e.g., 25-30 Hz) for the desired reaction time (e.g., 60-99 minutes).

  • After milling, carefully open the jar and add a suitable solvent (e.g., ethyl acetate) to dissolve the reaction mixture.

  • Filter the mixture to remove any insoluble materials.

  • Analyze the filtrate by a suitable method (e.g., ¹H NMR, GC-MS) to determine the reaction yield, using an internal standard if necessary.

Protocol 2: Solid-State Buchwald-Hartwig Amination with an Olefin Additive

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Amine (e.g., diphenylamine)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., t-Bu₃P)

  • Base (e.g., Na(O-t-Bu))

  • Olefin additive (e.g., 1,5-cyclooctadiene, cyclohexene, or this compound)

  • Stainless steel ball-milling jar and milling balls

  • Mixer mill

Procedure:

  • In a stainless-steel ball-milling jar (e.g., 1.5 mL) with a stainless-steel ball (e.g., 3 mm diameter), combine the aryl halide (0.5 mmol, 1.0 equiv), amine (0.5 mmol, 1.0 equiv), palladium catalyst (0.025 mmol, 5 mol%), phosphine ligand (0.025 mmol, 5 mol%), and base (0.75 mmol, 1.5 equiv).

  • Introduce the olefin additive into the jar (0.20 µL per mg of total solid reactants).

  • Securely close the milling jar and position it in the mixer mill.

  • Agitate the mixture at a set frequency (e.g., 30 Hz) for the predetermined reaction duration (e.g., 99 minutes).

  • Following the reaction, cautiously unseal the jar and add an appropriate solvent (e.g., dichloromethane) to solubilize the contents.

  • Pass the resulting suspension through a filter to separate any solid residues.

  • Quantify the product yield by analyzing the filtrate using a suitable analytical technique (e.g., ¹H NMR, LC-MS), with an internal standard for accuracy.

Visualizations

Diagram 1: Proposed Mechanism of Olefin-Accelerated Solid-State Cross-Coupling

G cluster_0 Without Olefin Additive cluster_1 With Olefin Additive cluster_2 Overall Process A Pd(0) Catalyst B Aggregated Pd Nanoparticles (Inactive) A->B Aggregation in solid state C Pd(0) Catalyst E [Pd(0)(olefin)] Complex (Stabilized Monomeric Species) C->E D Olefin D->E F Active Catalytic Cycle E->F Reacts with Substrates G Olefin acts as a molecular dispersant, preventing deactivation of the palladium catalyst.

Caption: Proposed role of olefin additives in solid-state catalysis.

Diagram 2: Experimental Workflow for Olefin-Accelerated Solid-State Cross-Coupling

G A 1. Weigh Reactants (Aryl Halide, Coupling Partner, Base) B 2. Add Catalyst System (Pd source, Ligand) A->B C 3. Add Olefin Additive (e.g., this compound analog) B->C D 4. Assemble Milling Jar C->D E 5. Perform Mechanochemical Reaction (Ball Milling) D->E F 6. Workup (Dissolution and Filtration) E->F G 7. Analysis (NMR, GC-MS, etc.) F->G

Caption: General workflow for solid-state cross-coupling reactions.

References

Safe Handling and Storage of Cyclohexylidenecyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety data for Cyclohexylidenecyclohexane is limited. The following guidelines are based on available physical properties and general best practices for handling similar chemical compounds. Users are strongly advised to obtain a comprehensive Safety Data Sheet (SDS) from their supplier and to conduct a thorough risk assessment before handling this substance.

Introduction

This compound is a hydrocarbon compound. Due to the absence of a detailed and universally available Safety Data Sheet (SDS), this document provides general guidance on its safe handling and storage based on limited available data and comparison to structurally similar compounds. A PubChem entry suggests that this compound may not meet GHS hazard criteria based on a number of notifications[1]. However, prudence dictates treating it as a potentially combustible material requiring careful handling.

Physical and Chemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that this data is not from a comprehensive, peer-reviewed source and should be used for guidance only.

PropertyValueSource
Melting Point55 °CLookChem
Boiling Point236-237 °CLookChem
Flash Point81.2 °CLookChem
Molecular FormulaC₁₂H₂₀PubChem[1]
Molecular Weight164.29 g/mol PubChem[1]

Experimental Protocols

General Handling Protocol
  • Risk Assessment: Before any procedure, conduct a specific risk assessment for the planned experiment, considering the quantities used, the experimental conditions (e.g., temperature, pressure), and potential for aerosol generation.

  • Ventilation: Handle this compound in a well-ventilated area. For procedures with a risk of generating aerosols or vapors, a chemical fume hood is recommended.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation before and during use.

    • Body Protection: A lab coat or other protective clothing should be worn.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Storage Protocol
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Incompatibilities: While specific incompatibility data is not available, as a general precaution, store away from strong oxidizing agents.

Visualizations

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling and storage of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures a Obtain Supplier SDS b Conduct Risk Assessment a->b Input for c Select Appropriate PPE b->c Determines d Work in Well-Ventilated Area c->d Wear during e Use Chemical Fume Hood (if required) d->e If aerosol/vapor risk f Ground Equipment (if large quantities) d->f If static risk g Store in Tightly Sealed Container d->g After use j Spill Containment d->j In case of spill k First Aid d->k In case of exposure h Store in Cool, Dry, Ventilated Area g->h i Segregate from Incompatibles h->i

Caption: Workflow for Safe Handling and Storage of this compound.

References

Application Notes and Protocols: Reaction Kinetics of Cyclohexylidenecyclohexane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics for the formation of cyclohexylidenecyclohexane, primarily through the McMurry coupling of cyclohexanone. This document includes hypothetical kinetic data for illustrative purposes, detailed experimental protocols for kinetic analysis, and visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis and drug development. Understanding the kinetics of its formation is crucial for optimizing reaction conditions, scaling up production, and ensuring process safety. The most common and effective method for synthesizing this compound is the McMurry reaction, which involves the reductive coupling of two molecules of cyclohexanone using a low-valent titanium reagent.[1][2] This reaction is heterogeneous, as the low-valent titanium reagent is typically insoluble in the reaction solvent.[3]

Reaction Mechanism

The McMurry reaction proceeds in two main stages:

  • Pinacol Coupling: Two molecules of cyclohexanone are reductively coupled in the presence of a low-valent titanium species to form a titanium-bound pinacolate intermediate. This step involves single electron transfers from the titanium reagent to the carbonyl groups of the cyclohexanone molecules.[1][2]

  • Deoxygenation: The pinacolate intermediate is then deoxygenated by the titanium reagent to form the carbon-carbon double bond of this compound, regenerating a higher-valent titanium oxide species.[1][2]

The overall reaction can be represented as:

2 C₆H₁₀O + Ti(0) → C₁₂H₂₀ + TiO₂

Quantitative Kinetic Data

ParameterValueConditions
Rate Constant (k) 1.2 x 10⁻⁴ s⁻¹80°C, in THF
Activation Energy (Ea) 75 kJ/mol-
Pre-exponential Factor (A) 5.0 x 10⁸ s⁻¹-
Reaction Order (Cyclohexanone) 1[Ti] >> [Cyclohexanone]
Reaction Order (Titanium) 1[Cyclohexanone] >> [Ti]

Note: This data is hypothetical and should be experimentally determined for accurate kinetic modeling.

Experimental Protocols

This section provides a detailed protocol for conducting a kinetic study of the McMurry reaction for the formation of this compound.

Materials and Reagents
  • Cyclohexanone (freshly distilled)

  • Titanium(III) chloride (TiCl₃) or Titanium(IV) chloride (TiCl₄)

  • Zinc dust (activated)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol (for quenching)

  • Internal standard (e.g., decane) for GC-MS analysis

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (oven-dried)

  • Schlenk line or glovebox for handling air-sensitive reagents

Preparation of the Low-Valent Titanium Reagent

Caution: This procedure involves air- and moisture-sensitive reagents and should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.[4]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add zinc dust (4 equivalents relative to the titanium precursor).

  • Add anhydrous THF to the flask via a cannula or syringe.

  • Slowly add TiCl₃ (2 equivalents) or TiCl₄ (2 equivalents) to the stirred suspension of zinc in THF at room temperature.

  • Heat the mixture to reflux for 1-2 hours. The color of the slurry will typically turn black, indicating the formation of the low-valent titanium reagent.

Kinetic Run
  • Cool the slurry of the low-valent titanium reagent to the desired reaction temperature (e.g., 60°C).

  • In a separate flask, prepare a solution of cyclohexanone (1 equivalent) and the internal standard (e.g., decane, 0.1 equivalents) in anhydrous THF.

  • At time t=0, rapidly inject the cyclohexanone solution into the vigorously stirred titanium slurry.

  • Start a timer immediately.

Sampling and Quenching
  • At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 0.5 mL) of the reaction mixture using a gas-tight syringe.[5]

  • Immediately quench the reaction by injecting the aliquot into a vial containing an excess of cold, anhydrous methanol (e.g., 2 mL). The methanol will react with the active titanium species, stopping the reaction.

  • Cap the vial and shake well.

Sample Analysis by GC-MS
  • Prepare a calibration curve for cyclohexanone and this compound using the internal standard method.

  • Filter the quenched samples through a short plug of silica gel to remove titanium salts.

  • Analyze the filtrate by Gas Chromatography-Mass Spectrometry (GC-MS). A validated GC-MS method for the quantitative determination of cyclohexanone can be adapted for this purpose.[6]

  • GC-MS Parameters (Example):

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium

    • MS Detector: Electron Ionization (EI), scan mode or selected ion monitoring (SIM) for higher sensitivity.

Data Analysis
  • From the GC-MS data, determine the concentrations of cyclohexanone and this compound at each time point relative to the internal standard.

  • Plot the concentration of cyclohexanone versus time to determine the reaction rate.

  • To determine the reaction order with respect to cyclohexanone, perform experiments with varying initial concentrations of cyclohexanone while keeping the concentration of the titanium reagent constant and in large excess.

  • To determine the activation energy, perform the kinetic runs at different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).[7]

Visualizations

Reaction Mechanism Pathway

McMurry_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclohexanone1 Cyclohexanone KetylRadical1 Ketyl Radical Anion Cyclohexanone1->KetylRadical1 + e- (from Ti) Cyclohexanone2 Cyclohexanone KetylRadical2 Ketyl Radical Anion Cyclohexanone2->KetylRadical2 + e- (from Ti) LVT Low-Valent Titanium (Ti^0) Pinacolate Titanium Pinacolate Intermediate KetylRadical1->Pinacolate Dimerization on Ti surface KetylRadical2->Pinacolate Dimerization on Ti surface Product This compound Pinacolate->Product Deoxygenation TiO2 Titanium Dioxide (TiO2) Pinacolate->TiO2 Deoxygenation

Caption: McMurry reaction mechanism for this compound formation.

Experimental Workflow for Kinetic Study

Kinetic_Study_Workflow prep_reagent Prepare Low-Valent Titanium Reagent setup_reaction Set up Reaction at Constant Temperature prep_reagent->setup_reaction initiate_reaction Initiate Reaction (t=0) (Inject Cyclohexanone) setup_reaction->initiate_reaction sampling Take Aliquots at Timed Intervals initiate_reaction->sampling sampling->initiate_reaction Repeat for different times quench Quench Aliquots with Methanol sampling->quench analyze Analyze Samples by GC-MS quench->analyze data_analysis Data Analysis: - Concentration vs. Time - Determine Rate Law - Calculate Kinetic Parameters analyze->data_analysis

Caption: Workflow for the kinetic analysis of this compound formation.

References

Cyclohexylidenecyclohexane: A Versatile Chemical Reactant in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexylidenecyclohexane, a tetrasubstituted olefin, is a versatile chemical reactant with significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its unique structural features, including a sterically hindered double bond and two cyclohexane rings, provide a scaffold for the synthesis of a variety of derivatives, most notably spirocyclic compounds. This document provides detailed application notes and protocols for the use of this compound as a reactant, aimed at researchers, scientists, and drug development professionals.

Physical and Spectroscopic Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

PropertyValueReference
CAS Number4233-18-5[1]
Molecular FormulaC₁₂H₂₀[1]
Molecular Weight164.29 g/mol [1]
Melting Point55 °C[2]
Boiling Point236-237 °C[2]
¹H NMRData available--INVALID-LINK--
¹³C NMRData available--INVALID-LINK--
IR SpectrumData available--INVALID-LINK--
Mass SpectrumData available--INVALID-LINK--

Synthesis of this compound

A reliable method for the synthesis of this compound is via the photochemical extrusion of carbon monoxide from dispiro[5.1.5.1]tetradecane-7,14-dione.

Experimental Protocol: Photochemical Synthesis

Materials:

  • Dispiro[5.1.5.1]tetradecane-7,14-dione

  • Methylene chloride (CH₂Cl₂)

  • Methanol (for recrystallization)

  • Photochemical reactor (e.g., Hanovia 450-watt immersion reactor with a Pyrex filter)

  • Sublimator

Procedure:

  • Dissolve dispiro[5.1.5.1]tetradecane-7,14-dione (15 g, 0.068 mole) in methylene chloride (150 mL) in the photochemical reactor.

  • Irradiate the solution. Carbon monoxide evolution should begin within a few minutes.

  • Continue irradiation for 8-10 hours, or until gas evolution ceases. It is important to maintain a relatively oxygen-free system during irradiation to prevent the formation of cyclohexanone as a byproduct.

  • After the reaction is complete, remove the majority of the solvent on a steam bath.

  • Transfer the residual oil to a sublimator and remove any remaining methylene chloride under vacuum.

  • Sublime the crude product at 45 °C (1 mm Hg) to yield crude this compound.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Quantitative Data:

ReactantProductYield (Crude)Yield (Recrystallized)
Dispiro[5.1.5.1]tetradecane-7,14-dioneThis compound~63%~49%

Applications in Organic Synthesis

The reactivity of the double bond in this compound allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Epoxidation

Epoxidation of the double bond in this compound yields the corresponding spiro epoxide, a versatile intermediate for further functionalization. Due to the steric hindrance of the tetrasubstituted double bond, strong oxidizing agents and potentially elevated temperatures may be required. The following is a general protocol adaptable for this transformation, based on standard procedures for less hindered alkenes.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2-1.5 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred this compound solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Due to the sterically hindered nature of the alkene, the reaction may require longer reaction times or heating.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the product by column chromatography or distillation.

Expected Product: 1,1'-Epoxy-bicyclohexane

Dihydroxylation

Syn-dihydroxylation of this compound can be achieved using osmium tetroxide, typically in catalytic amounts with a co-oxidant. This reaction produces the corresponding vicinal diol, a valuable building block in natural product synthesis.

Materials:

  • This compound

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone/Water solvent mixture

  • Sodium sulfite

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) and NMO (1.1 eq) in a mixture of acetone and water.

  • Add a catalytic amount of OsO₄ solution.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding solid sodium sulfite and stirring for 30 minutes.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the diol by recrystallization or column chromatography.

Expected Product: cis-Bicyclohexyl-1,1'-diol

Note: While this is a reliable method for cis-dihydroxylation, the specific yield for this compound is not reported and would need to be determined experimentally.[4][5]

Ozonolysis

Ozonolysis of this compound cleaves the double bond to produce a single product, a diketone, after a reductive workup. This reaction is a powerful tool for introducing carbonyl functionalities and for structural elucidation.

Materials:

  • This compound

  • Ozone (O₃)

  • Dichloromethane (DCM) or Methanol

  • Zinc dust (Zn)

  • Acetic acid or water

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., DCM) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as zinc dust and acetic acid, to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir until the ozonide is completely reduced.

  • Filter to remove zinc salts and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude diketone.

  • Purify the product by distillation or chromatography.

Expected Product: Dodecanedione

Note: This protocol is a general procedure for reductive ozonolysis.[6] The specific conditions and yield for this compound would require optimization.

Application in the Synthesis of Bioactive Molecules

This compound and its derivatives are valuable precursors in the synthesis of pharmaceuticals and other bioactive compounds.

Synthesis of Spirocyclic Compounds

The structure of this compound makes it an ideal starting material for the synthesis of spiro[5.5]undecane derivatives. Spirocycles are important structural motifs in many natural products and pharmaceuticals due to their rigid three-dimensional structures.[7][8]

G A This compound B Epoxidation (e.g., m-CPBA) A->B C Spiro[5.5]undecane-1-spiro-2'-oxirane B->C D Ring Opening (e.g., Acid/Base catalysis) C->D E Functionalized Spiro[5.5]undecanes D->E F Bioactive Spiro Compounds E->F

Caption: Synthetic pathway to bioactive spiro compounds.

Precursor to Lomustine

This compound is an intermediate in the synthesis of Lomustine, an effective antitumor agent.[2] This highlights its relevance in the development of chemotherapeutic drugs. The synthesis involves the conversion of this compound to intermediates that are subsequently elaborated to form the final drug molecule.

Summary of Reactions and Potential Products

ReactantReagentsReaction TypeProduct
This compoundm-CPBAEpoxidation1,1'-Epoxy-bicyclohexane
This compoundOsO₄ (cat.), NMODihydroxylationcis-Bicyclohexyl-1,1'-diol
This compound1. O₃; 2. Zn/H₂OOzonolysisDodecanedione

Conclusion

This compound is a readily accessible and versatile chemical reactant with significant potential in organic synthesis. Its ability to serve as a precursor to spirocyclic systems and other complex molecular architectures makes it a valuable tool for researchers in drug discovery and development. The protocols provided herein, adapted from established methodologies, offer a starting point for the exploration of its rich chemistry. Further investigation into the specific reaction conditions and yields for this substrate is warranted to fully exploit its synthetic utility.

References

Troubleshooting & Optimization

Technical Support: Optimizing Cyclohexylidenecyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of cyclohexylidenecyclohexane.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My overall yield of this compound is consistently low. What general factors should I investigate?

A1: Low yields can stem from several factors across different synthetic routes. Systematically investigate the following:

  • Reagent Purity: Ensure the purity of your starting material, cyclohexanone. Impurities can interfere with the reaction and lead to unwanted side products.

  • Reaction Conditions: Temperature, reaction time, and atmospheric conditions are critical. For instance, McMurry reactions require scrupulously anhydrous and oxygen-free conditions.[1] Suboptimal temperatures can either slow the reaction to a halt or promote the formation of side products.[2][3]

  • Catalyst/Reagent Activity: The activity of catalysts or reagents, such as the low-valent titanium species in a McMurry reaction or the base in an aldol condensation, is crucial.[2] Ensure catalysts have not been deactivated by improper storage or handling.

  • Side Reactions: Be aware of potential side reactions. The self-condensation of cyclohexanone is a common competing reaction that can form isomers like 2-(1-cyclohexen-1-yl)cyclohexanone and various oligomers, reducing the yield of the desired product.[4][5]

Q2: I'm using the McMurry reaction to synthesize this compound and getting a low yield. What are the specific troubleshooting steps?

A2: The McMurry reaction is a powerful method for this synthesis, but its success hinges on the effective generation of low-valent titanium.

  • Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure your glassware is oven-dried and the reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).[1]

  • Reducing Agent Quality: The reducing agent, typically zinc powder or a zinc-copper couple, must be of high quality and activity.[6] Pre-activation of the zinc may be necessary.

  • Titanium Reagent: Use a high-purity titanium chloride compound (e.g., TiCl₃ or TiCl₄).

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is commonly used as it solubilizes intermediate complexes and is stable under the reaction conditions.[6]

  • Incomplete Deoxygenation: The reaction proceeds via a pinacolate (1,2-diolate) intermediate.[6] If the reaction is incomplete, this diol may be isolated instead of the desired alkene. Extending the reaction time or increasing the temperature during the coupling step can help drive the deoxygenation to completion.

Q3: My reaction is producing a significant amount of 2-(1-cyclohexenyl)cyclohexanone. How can I minimize this side product?

A3: The formation of 2-(1-cyclohexenyl)cyclohexanone is a result of the self-condensation of cyclohexanone, which is often catalyzed by acids or bases.[4][7]

  • Avoid Acidic/Basic Conditions: If your primary goal is this compound via a method other than controlled condensation, ensure your reaction conditions are neutral. Contamination from acidic or basic impurities can catalyze the formation of this undesired isomer.

  • Control Temperature: Higher temperatures can favor the formation of condensation byproducts.[8]

  • Choose a Selective Method: Methods like the McMurry or Wittig reactions are generally more selective for forming the exocyclic double bond of this compound and do not typically produce the endocyclic isomer as a major byproduct.[6][9]

Q4: I am attempting a Wittig reaction to produce this compound, but the yield is poor. What should I check?

A4: The Wittig reaction is a reliable method for alkene synthesis, but challenges can arise.[10][11]

  • Ylide Formation: The first critical step is the successful generation of the phosphorus ylide from its corresponding phosphonium salt using a strong base. Ensure the base is sufficiently strong (e.g., n-butyllithium or sodium hydride) and that anhydrous conditions are maintained, as water will quench the ylide.[12][13]

  • Reagent Stoichiometry: Use appropriate stoichiometry. An excess of the ylide may be required to drive the reaction to completion.

  • Solvent: The choice of solvent can significantly impact yield. Aprotic solvents like THF or DMSO are often preferred.[12][14]

  • Steric Hindrance: While cyclohexanone is not exceptionally hindered, steric effects can play a role. Ensure adequate reaction time for the nucleophilic attack of the ylide on the carbonyl carbon.

Q5: How can I effectively purify my crude this compound product?

A5: Proper purification is essential to obtain a high-purity final product.

  • Initial Work-up: After the reaction, a standard aqueous work-up is often required to remove inorganic salts and water-soluble impurities.

  • Distillation/Sublimation: this compound is a solid at room temperature with a melting point of around 53-55°C.[15][16] It can be purified by vacuum distillation or sublimation to separate it from non-volatile impurities.[15]

  • Recrystallization: Recrystallization from a suitable solvent, such as methanol, is an effective method for obtaining high-purity crystalline product.[15]

  • Chromatography: For small-scale purification or removal of closely related impurities, column chromatography using silica gel may be employed.[17]

Data and Methodologies

Data Presentation

Table 1: Comparison of Common Synthesis Methods for this compound

Synthesis MethodStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
McMurry Reaction CyclohexanoneLow-valent Titanium (e.g., TiCl₃/Zn-Cu)Good to Excellent[18]High selectivity for symmetrical coupling.[18]Requires strict anhydrous and inert conditions; reagents are air-sensitive.[1]
Wittig Reaction Cyclohexanone, Phosphonium SaltStrong Base (e.g., n-BuLi), TriphenylphosphineGoodWell-established, reliable method for alkene formation.[10]Requires stoichiometric use of phosphine reagent; generates triphenylphosphine oxide as a byproduct.
Photochemical Route Dispiro[5.1.5.1]tetradecane-7,14-dioneUV light~49-63%[15]Simple procedure with good reported yields.[15]Requires specialized photochemical reactor equipment.[15]
Acid/Base Catalyzed Self-Condensation CyclohexanoneAcid or Base (e.g., H₂SO₄, NaOH)VariableUses inexpensive catalysts.Often produces a mixture of isomers (endo- and exo-cyclic) and oligomers, leading to lower selectivity.[5][7]

Table 2: Troubleshooting Guide for Low Yield in McMurry Reaction

SymptomPossible CauseSuggested Solution
Reaction fails to start or is very sluggish.Inactive low-valent titanium species.Ensure all reagents and solvents are anhydrous. Use high-purity TiCl₃/TiCl₄ and an activated reducing agent (e.g., fresh zinc dust).[1][6]
White solid (pinacol diol) is isolated instead of alkene.Incomplete deoxygenation of the pinacolate intermediate.Increase reaction temperature or prolong reflux time after the initial coupling to promote the final elimination step.[6]
A complex mixture of products is obtained.Presence of oxygen or water.Improve inert atmosphere technique. Ensure all glassware is thoroughly dried and the system is purged with argon or nitrogen.[1]
Low mass recovery after work-up.Product loss during extraction or purification.Optimize the work-up procedure. Ensure pH is appropriate during extraction. Choose a suitable method for purification (distillation, sublimation, or recrystallization).[15]
Experimental Protocols

Protocol 1: this compound via McMurry Coupling

This protocol is adapted from established McMurry reaction procedures.[18]

  • Preparation of Low-Valent Titanium: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, add zinc-copper couple (4.9 g, 69 mmol) and anhydrous dimethoxyethane (DME, 100 mL).

  • Add titanium(III) chloride (TiCl₃, ~5.2 g, ~34 mmol) to the stirred suspension under a positive flow of argon.

  • Heat the mixture to reflux and maintain for 2 hours. The color of the mixture should turn from blue/purple to black, indicating the formation of the active low-valent titanium species.

  • Coupling Reaction: Prepare a solution of cyclohexanone (0.44 g, 4.5 mmol) in anhydrous DME (10 mL).

  • Add the cyclohexanone solution dropwise to the refluxing black slurry of low-valent titanium over 30 minutes.

  • Continue to heat the reaction mixture under reflux for an additional 8-10 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench by slow addition of 10% aqueous K₂CO₃.

  • Filter the mixture through a pad of celite to remove the titanium oxides. Wash the filter cake with diethyl ether.

  • Separate the organic layer from the filtrate. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by sublimation or recrystallization from methanol to yield pure this compound.

Protocol 2: this compound via Wittig Reaction

This protocol is a general representation of the Wittig reaction for this transformation.[10][14]

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, place cyclohexyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.05 eq), dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at this temperature for 1 hour.

  • Reaction with Cyclohexanone: Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF to the ylide solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration and solvent removal, the crude product will contain triphenylphosphine oxide. This byproduct can be largely removed by precipitation/crystallization from a nonpolar solvent like hexanes. Further purification of the this compound can be achieved by column chromatography or recrystallization.

Visualizations

Reaction_Pathways Start Cyclohexanone McMurry McMurry Reaction Start->McMurry  TiCl₃/Zn-Cu Wittig Wittig Reaction Start->Wittig  R₃P=CHR' Condensation Self-Condensation Start->Condensation  Acid/Base Product This compound McMurry->Product Wittig->Product SideProduct 2-(1-cyclohexenyl)cyclohexanone (Side Product) Condensation->SideProduct McMurry_Mechanism Start 2x Cyclohexanone + Low-Valent Ti Step1 Single Electron Transfer (SET) Start->Step1 Step2 Carbonyl Coupling (Pinacolate Formation) Step1->Step2 Step3 Deoxygenation by Titanium Step2->Step3 Product This compound + TiO₂ Step3->Product Troubleshooting_Workflow Start Low Yield of This compound CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are reaction conditions (temp, atmosphere) optimal? CheckPurity->CheckConditions Yes Purify Purify starting materials. CheckPurity->Purify No CheckSideProducts Major side products detected (e.g., by GC/NMR)? CheckConditions->CheckSideProducts Yes Adjust Optimize temperature, ensure inert atmosphere. CheckConditions->Adjust No OptimizeMethod Change synthetic method to improve selectivity. CheckSideProducts->OptimizeMethod Yes Success Yield Improved CheckSideProducts->Success No Purify->Start Adjust->Start OptimizeMethod->Start

References

Troubleshooting common issues in Cyclohexylidenecyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclohexylidenecyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are three primary methods for the synthesis of this compound:

  • Photochemical Reaction: This method involves the irradiation of dispiro[5.1.5.1]tetradecane-7,14-dione, leading to the extrusion of two molecules of carbon monoxide.[1]

  • McMurry Reaction: This involves the reductive coupling of two molecules of cyclohexanone using a low-valent titanium reagent.[2]

  • Wittig Reaction: This classic olefination method involves the reaction of cyclohexanone with a phosphorus ylide, typically generated from cyclohexyltriphenylphosphonium bromide.[3][4][5]

Q2: I am getting a very low yield. What are the general areas I should investigate?

A2: Low yields can stem from several factors across all synthetic methods. Key areas to investigate include:

  • Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, as moisture and impurities can quench reactive intermediates.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or inert atmosphere can significantly impact the yield.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.

  • Workup and Purification: Product loss can occur during extraction, washing, and purification steps.

Q3: How can I effectively purify the final product?

A3: this compound is a solid at room temperature and can be purified by several methods:

  • Recrystallization: This is a common and effective method. Methanol is a frequently used solvent for recrystallization.[6] Other potential solvent systems include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[7][8]

  • Sublimation: For the photochemical synthesis route, sublimation of the crude product at 45°C (1 mm Hg) has been shown to be effective.[6]

  • Column Chromatography: This technique can be used to separate the product from impurities based on their differential adsorption on a stationary phase.[7]

Q4: What are some common impurities I might encounter?

A4: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as cyclohexanone or the dispiro-dione.

  • Side Products: For example, cyclohexanone can form in the photochemical synthesis if oxygen is present.[6] In the McMurry reaction, pinacol coupling can lead to the formation of a 1,2-diol as a side product.

  • Solvent Residues: Incomplete removal of solvents used in the reaction or purification.

GC-MS is a powerful technique for identifying and quantifying impurities in the final product.[9][10][11]

Troubleshooting Guides

Photochemical Synthesis

Problem: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete Reaction Ensure the irradiation is carried out for a sufficient duration (typically 8-10 hours with a 450-watt lamp).[6] Monitor the reaction by observing the cessation of carbon monoxide evolution.
Presence of Oxygen The system must be kept free of oxygen to prevent the formation of cyclohexanone as a byproduct.[6] Maintain a nitrogen atmosphere throughout the reaction.
Lamp Intensity The intensity of the UV lamp can affect the reaction rate. Ensure the lamp is functioning correctly and is of the appropriate wattage.
Solvent Purity Use dry, pure methylene chloride as the solvent.

Problem: Product is contaminated with cyclohexanone.

Possible Cause Suggested Solution
Oxygen Leak Thoroughly check all connections and seals in the reaction setup to ensure an inert atmosphere is maintained.[6]
Purification Strategy While sublimation is effective, column chromatography may be necessary to separate this compound from the more polar cyclohexanone.
McMurry Reaction

Problem: Low yield of this compound.

Possible Cause Suggested Solution
Inactive Low-Valent Titanium Reagent The low-valent titanium species is sensitive to air and moisture. Prepare it in situ under a strictly inert atmosphere (argon or nitrogen). Common reducing agents for TiCl₃ or TiCl₄ include zinc-copper couple, lithium aluminum hydride, or magnesium.[2][12]
Suboptimal Reaction Temperature The reaction is typically performed at reflux in a solvent like THF or DME.[13] Insufficient temperature may lead to incomplete reaction, while excessively high temperatures can promote side reactions.
Steric Hindrance While effective for many ketones, extremely sterically hindered ketones can react slowly. Ensure adequate reaction time.
Formation of Pinacol Byproduct The first step of the McMurry reaction is the formation of a pinacolate. Incomplete deoxygenation will result in the 1,2-diol as a byproduct. Ensure a sufficient amount of the low-valent titanium reagent is used.

Problem: The reaction mixture is a complex, inseparable mixture.

Possible Cause Suggested Solution
Cross-Coupling with Impurities If the cyclohexanone starting material is impure, cross-coupling reactions can occur, leading to a mixture of alkenes. Use highly purified cyclohexanone.
Unfavorable Reaction Conditions The use of certain reducing agents like LiAlH₄ can sometimes lead to more side reactions. The Zn-Cu couple is often a milder and effective choice.[12]
Wittig Reaction

Problem: Low yield of this compound.

Possible Cause Suggested Solution
Inefficient Ylide Formation The phosphonium ylide (Wittig reagent) must be generated using a strong base. Common bases include n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[3] Ensure the base is fresh and the reaction is performed under anhydrous conditions.
Ylide Instability Wittig reagents, especially non-stabilized ones, can be sensitive to air and moisture. It is best to generate the ylide in situ and use it immediately.[14]
Steric Hindrance The reaction of the bulky cyclohexyl-derived ylide with cyclohexanone can be sterically hindered. This may require longer reaction times or slightly elevated temperatures. However, prolonged heating can also lead to ylide decomposition.
Side Reactions of the Base If the base is not added carefully at a low temperature, it can react with the carbonyl group of cyclohexanone. Add the base slowly to the phosphonium salt suspension before adding the ketone.

Problem: Difficulty in removing triphenylphosphine oxide byproduct.

Possible Cause Suggested Solution
Inherent Byproduct of the Reaction Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction.
Purification Strategy Triphenylphosphine oxide is a polar and crystalline solid. It can often be removed by careful column chromatography or by trituration/recrystallization from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate, in which the this compound is more soluble.

Experimental Protocols

Photochemical Synthesis of this compound[6]
  • Apparatus: A Hanovia 450-watt immersion photochemical reactor equipped with a side arm for gas evolution monitoring.

  • Reactants:

    • Dispiro[5.1.5.1]tetradecane-7,14-dione: 15 g (0.068 mole)

    • Methylene chloride (dry): 150 ml

  • Procedure:

    • Dissolve the dispiro dione in methylene chloride in the reactor.

    • Maintain a nitrogen atmosphere.

    • Irradiate the solution. Carbon monoxide evolution should begin within a few minutes.

    • Continue irradiation for 8-10 hours, or until gas evolution ceases.

    • Remove most of the solvent on a steam bath.

    • Transfer the residual oil to a sublimator and evacuate to remove remaining methylene chloride.

    • Sublime the crude product at 45°C (1 mm Hg). This yields approximately 7 g (63%) of crude product.

    • Recrystallize the sublimed solid from methanol to yield approximately 5.5 g (49%) of pure this compound with a melting point of 53-54°C.

McMurry Reaction for this compound Synthesis (General Protocol)
  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Reactants:

    • Titanium(IV) chloride (TiCl₄) or Titanium(III) chloride (TiCl₃)

    • Reducing agent (e.g., Zinc-copper couple, LiAlH₄, Mg)

    • Cyclohexanone

    • Anhydrous solvent (e.g., THF, DME)

  • Procedure:

    • Under an inert atmosphere, add the titanium chloride to the anhydrous solvent in the flask and cool in an ice bath.

    • Slowly add the reducing agent to the stirred solution.

    • Heat the mixture to reflux for a period to generate the low-valent titanium species. The color of the mixture will typically turn black or dark brown.

    • Add a solution of cyclohexanone in the same anhydrous solvent dropwise to the refluxing mixture.

    • Continue to reflux for several hours to ensure complete reaction.

    • Cool the reaction mixture and quench by slow addition of a protic solvent (e.g., methanol or water).

    • Filter the mixture to remove the titanium oxides.

    • Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Wittig Reaction for this compound Synthesis (General Protocol)
  • Apparatus: A two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a septum.

  • Reactants:

    • Cyclohexyltriphenylphosphonium bromide

    • Strong base (e.g., n-butyllithium in hexanes, sodium amide)

    • Cyclohexanone

    • Anhydrous solvent (e.g., THF, diethyl ether)

  • Procedure:

    • Under an inert atmosphere, suspend the cyclohexyltriphenylphosphonium bromide in the anhydrous solvent.

    • Cool the suspension in an ice bath or dry ice/acetone bath.

    • Slowly add the strong base via syringe. A color change (often to orange or deep red) indicates the formation of the ylide.

    • Stir the mixture at low temperature for about 30-60 minutes.

    • Add a solution of cyclohexanone in the same anhydrous solvent dropwise to the ylide solution at low temperature.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Purify the crude product by column chromatography to separate it from the triphenylphosphine oxide byproduct, followed by recrystallization.

Visualizations

Reaction_Mechanism_Photochemical Start Dispiro[5.1.5.1]tetradecane-7,14-dione Intermediate Photochemical Excitation & Radical Intermediate Start->Intermediate Product This compound Intermediate->Product Byproduct 2 CO Intermediate->Byproduct

Caption: Photochemical synthesis of this compound.

Reaction_Mechanism_McMurry cluster_reactants Reactants cluster_reagents Reagents Cyclohexanone1 Cyclohexanone Pinacolate Pinacolate Intermediate (on Ti surface) Cyclohexanone1->Pinacolate e⁻ transfer Cyclohexanone2 Cyclohexanone Cyclohexanone2->Pinacolate e⁻ transfer LVT Low-Valent Titanium (e.g., from TiCl4 + Zn) LVT->Pinacolate Product This compound Pinacolate->Product Deoxygenation TiO2 TiO2 Pinacolate->TiO2

Caption: McMurry reaction for this compound synthesis.

Reaction_Mechanism_Wittig cluster_ylide_formation Ylide Formation Phosphonium Cyclohexyltriphenyl- phosphonium Bromide Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Cyclohexanone Cyclohexanone Cyclohexanone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Verify Reagent & Solvent Purity (Anhydrous?) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckWorkup Analyze Workup & Purification (Product Loss?) Start->CheckWorkup AdjustConditions Adjust Reaction Parameters CheckReagents->AdjustConditions CheckConditions->AdjustConditions IdentifyImpurity Identify Impurities (GC-MS, NMR) CheckWorkup->IdentifyImpurity OptimizePurification Optimize Purification Method (Recrystallization, Chromatography) CheckWorkup->OptimizePurification IdentifyImpurity->OptimizePurification Success High Yield, Pure Product OptimizePurification->Success AdjustConditions->Success

Caption: General troubleshooting workflow for synthesis issues.

References

Identifying and minimizing byproducts in Cyclohexylidenecyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexylidenecyclohexane. Below are detailed sections addressing common issues, particularly the identification and minimization of byproducts in various synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are the characteristic byproducts of each?

There are three primary methods for synthesizing this compound, each with its own set of potential byproducts:

  • Self-Condensation of Cyclohexanone: This reaction can be catalyzed by either acid or base and primarily yields a mixture of this compound and its isomer, 2-(1-cyclohexenyl)cyclohexanone. The main byproducts are trimers and higher molecular weight polymers.[1][2]

  • Wittig Reaction: This method involves the reaction of cyclohexanone with a phosphorus ylide. The major byproduct is triphenylphosphine oxide (TPPO), which can be challenging to remove from the final product.

  • McMurry Reaction: This reductive coupling of two cyclohexanone molecules uses a low-valent titanium reagent. The primary potential byproduct is the corresponding pinacol (a 1,2-diol), especially at lower reaction temperatures.[2]

Q2: I am observing a high proportion of trimers in my cyclohexanone self-condensation reaction. How can I improve the selectivity for the desired dimer?

High trimer formation is a common issue in cyclohexanone self-condensation, particularly at elevated temperatures and prolonged reaction times. To favor the formation of the dimeric product, consider the following:

  • Catalyst Selection: The choice of catalyst is crucial. Certain catalysts, such as the perfluorosulfonic acid resin HRF5015, have been shown to exhibit very high selectivity (approaching 100%) for the dimer.[1]

  • Reaction Temperature: Lowering the reaction temperature can reduce the rate of the subsequent reaction of the dimer with another molecule of cyclohexanone to form the trimer.

  • Reaction Time: Monitor the reaction progress and stop it once the optimal dimer yield is achieved to prevent further condensation to the trimer.

Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction mixture?

TPPO is a common and often difficult-to-remove byproduct of the Wittig reaction. Here are several strategies for its removal:

  • Crystallization/Precipitation: TPPO is often a crystalline solid and can sometimes be removed by crystallization from a suitable solvent system. It has low solubility in nonpolar solvents like hexane or ether, so precipitating it from such a solvent after concentrating the reaction mixture can be effective.

  • Chromatography: Column chromatography is a reliable method for separating the nonpolar this compound from the more polar TPPO.

  • Extraction: In some cases, washing the organic extract with a dilute acid may help to remove some of the TPPO.

Q4: My McMurry reaction is yielding a significant amount of the pinacol byproduct. What adjustments can I make to favor the formation of this compound?

The formation of the pinacol is the first step in the McMurry coupling mechanism, and its deoxygenation to the alkene is the second step.[3] To favor the alkene product, consider the following:

  • Reaction Temperature: The deoxygenation of the pinacol intermediate is typically promoted by higher temperatures. If you are isolating the pinacol, increasing the reaction temperature or prolonging the reaction time at a higher temperature may be necessary.

  • Reducing Agent: The choice and preparation of the low-valent titanium reagent are critical. Ensure that the reducing agent (e.g., zinc powder) is sufficiently activated and used in the correct stoichiometry.

Data Presentation

The following tables summarize the impact of different catalysts and reaction conditions on the yield and selectivity of this compound synthesis.

Table 1: Catalyst Performance in Cyclohexanone Self-Condensation

CatalystReaction Temperature (°C)Dimer Selectivity (%)Reference
HRF501590~100[4]
Lewatite SPC118 W14270[4]
NaOH14094.5[4]
Amberlyst 1510075 (dimer yield, with ~10% trimer yield)[1]
Sulfonic Acid-Modified Silicas100>95[5]

Table 2: Byproduct Formation in Different Synthetic Routes

Synthetic RoutePrimary Byproduct(s)Key Factors Influencing Byproduct Formation
Self-Condensation of CyclohexanoneTrimers, Tetramers, PolymersCatalyst type, reaction temperature, reaction time
Wittig ReactionTriphenylphosphine oxideInherent to the reaction mechanism
McMurry ReactionPinacol (1,2-diol)Reaction temperature (lower temperatures favor pinacol)

Experimental Protocols

1. Self-Condensation of Cyclohexanone (Acid-Catalyzed)

  • Materials: Cyclohexanone, acidic catalyst (e.g., Amberlyst-15), toluene, Dean-Stark trap.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone and the acidic catalyst in a suitable solvent such as toluene.

    • Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by GC-MS to determine the optimal reaction time for dimer formation while minimizing trimer production.

    • After cooling, filter the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the product mixture by vacuum distillation or column chromatography to separate the dimer from unreacted cyclohexanone and higher oligomers.

2. Wittig Reaction for this compound

  • Materials: Cyclohexyltriphenylphosphonium bromide, strong base (e.g., n-butyllithium), anhydrous THF, cyclohexanone.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend cyclohexyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise. The formation of the ylide is often indicated by a color change.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the ylide solution in an ice bath and add a solution of cyclohexanone in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate this compound from triphenylphosphine oxide.

3. McMurry Reaction for this compound

  • Materials: Titanium(III) chloride or titanium(IV) chloride, a reducing agent (e.g., zinc-copper couple), anhydrous THF, cyclohexanone.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare the low-valent titanium reagent by reacting titanium(III) chloride or titanium(IV) chloride with a reducing agent in anhydrous THF. This is often an exothermic reaction and may require cooling.

    • Heat the resulting black slurry to reflux for a period to ensure the formation of the active reagent.

    • Cool the mixture and add a solution of cyclohexanone in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture and quench by the slow addition of water or dilute HCl.

    • Filter the mixture through a pad of celite to remove the titanium salts.

    • Extract the filtrate with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

    • Purify by column chromatography or distillation.

Visualizations

Reaction_Pathways cluster_self_condensation Self-Condensation cluster_wittig Wittig Reaction cluster_mcmurry McMurry Reaction Cyclohexanone1 Cyclohexanone Dimer This compound (and isomer) Cyclohexanone1->Dimer Acid or Base Catalyst Trimer Trimer Dimer->Trimer + Cyclohexanone Cyclohexanone2 Cyclohexanone Product_Wittig This compound Cyclohexanone2->Product_Wittig Ylide Phosphorus Ylide Ylide->Product_Wittig TPPO Triphenylphosphine Oxide Cyclohexanone3 2 x Cyclohexanone Pinacol Pinacol Intermediate Cyclohexanone3->Pinacol Low-valent Ti Product_McMurry This compound Pinacol->Product_McMurry Deoxygenation

Caption: Overview of synthetic pathways to this compound.

Troubleshooting_Self_Condensation Start High Trimer Formation in Self-Condensation Check_Catalyst Is an optimal catalyst (e.g., HRF5015) being used? Start->Check_Catalyst Change_Catalyst Switch to a more selective catalyst. Check_Catalyst->Change_Catalyst No Check_Temp Is the reaction temperature as low as feasible? Check_Catalyst->Check_Temp Yes Change_Catalyst->Check_Temp Lower_Temp Reduce reaction temperature. Check_Temp->Lower_Temp No Check_Time Is the reaction time optimized? Check_Temp->Check_Time Yes Lower_Temp->Check_Time Reduce_Time Shorten reaction time and monitor by GC-MS. Check_Time->Reduce_Time No End Improved Dimer Selectivity Check_Time->End Yes Reduce_Time->End

Caption: Troubleshooting high trimer formation in self-condensation.

Experimental_Workflow_Wittig Ylide_Prep 1. Ylide Preparation (Phosphonium Salt + Base) Reaction 2. Reaction with Cyclohexanone Ylide_Prep->Reaction Quench 3. Aqueous Quench Reaction->Quench Extraction 4. Organic Extraction Quench->Extraction Purification 5. Purification (Chromatography) Extraction->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the Wittig synthesis.

References

Technical Support Center: Purification of Crude Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude cyclohexylidenecyclohexane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, categorized by the purification technique.

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not crystallize upon cooling. - Solution is not saturated (too much solvent was added).- The cooling process is too rapid.- The product has oiled out.- Boil off some of the solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Low recovery of purified product. - The product is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Crystals are colored or appear impure. - Colored impurities are not removed by recrystallization alone.- The cooling process was too fast, trapping impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.
Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of product from impurities (broad boiling point range). - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in heat supply.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Decrease the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Ensure the heating mantle is properly insulated and provides consistent heat.
"Bumping" or uneven boiling of the liquid. - Lack of boiling chips or stir bar.- Superheating of the liquid.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure even heating of the flask.
Product solidifies in the condenser. - The temperature of the cooling water is too low.- The product's melting point is close to the temperature of the condenser.- Increase the temperature of the cooling water slightly, ensuring it remains below the boiling point of the product.- If solidification persists, a heated condenser or an air condenser may be necessary.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of product and impurities (overlapping fractions). - Incorrect mobile phase polarity.- Column was not packed properly (channeling).- Column was overloaded with the sample.- Adjust the mobile phase polarity. If the compounds are eluting too quickly, decrease the polarity. If they are not moving, increase the polarity.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of sample for the column size (typically 1:20 to 1:100 sample-to-adsorbent ratio).
Streaking or tailing of bands on the column. - The sample is not soluble in the mobile phase.- The sample was loaded in too large a volume of solvent.- Dissolve the sample in a small amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).- Load the sample in the minimum amount of the initial mobile phase.
Product does not elute from the column. - The mobile phase is not polar enough.- The product is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution).- If the product is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase may help.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities depend on the synthetic route used.

  • Wittig Reaction: The most common byproduct is triphenylphosphine oxide (TPPO). Unreacted cyclohexanone and the Wittig salt may also be present.

  • McMurry Reaction: The crude product may contain inorganic titanium salts and unreacted starting material (cyclohexanone).[1]

  • Photochemical Synthesis: In the presence of oxygen, cyclohexanone can be a byproduct.[2]

Q2: How do I choose the right purification method for my crude this compound?

A2: The choice of purification method depends on the nature and quantity of impurities.

  • Recrystallization is effective if the impurities have significantly different solubilities than this compound in a particular solvent. It is a good method for removing small amounts of byproducts.

  • Fractional Distillation is suitable for separating this compound from impurities with different boiling points. Given its high boiling point (236-237 °C), vacuum distillation is often preferred to prevent decomposition.

  • Column Chromatography is a versatile technique that can separate compounds based on their polarity. It is particularly useful for removing impurities with similar physical properties to the product, such as isomers or byproducts with similar boiling points.

Q3: How can I effectively remove triphenylphosphine oxide (TPPO) from my Wittig reaction product?

A3: Several methods can be used to remove TPPO:

  • Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. You can dissolve the crude mixture in a minimal amount of a more polar solvent (like dichloromethane) and then add a large excess of a non-polar solvent to precipitate the TPPO.[3]

  • Complexation: TPPO forms an insoluble complex with salts like zinc chloride (ZnCl₂) in ethanol, which can then be removed by filtration.[2][3]

  • Column Chromatography: TPPO is a polar compound and can be separated from the less polar this compound using silica gel chromatography with a non-polar eluent (e.g., a hexane/ethyl acetate mixture).[4]

Q4: My purified this compound has a low melting point. What does this indicate?

A4: A low or broad melting point range is a strong indication of the presence of impurities. Pure this compound has a sharp melting point of around 55 °C. Further purification is necessary to improve the purity.

Data Presentation

The following tables provide illustrative data for the purification of crude this compound. Note: These values are examples and may vary depending on the specific experimental conditions and the initial purity of the crude product.

Table 1: Comparison of Purification Methods

Purification Method Initial Purity (GC-MS, %) Final Purity (GC-MS, %) Yield (%) Key Advantages Key Disadvantages
Recrystallization (Methanol)859875Simple, effective for removing small amounts of impurities.Lower yield if the product is significantly soluble in the cold solvent.
Fractional Vacuum Distillation859980High purity can be achieved, suitable for large scale.Requires specialized equipment, potential for thermal decomposition if not performed under vacuum.
Column Chromatography (Silica Gel)85>9970Excellent for separating complex mixtures and achieving very high purity.Can be time-consuming and requires larger volumes of solvent.

Table 2: Recrystallization Solvent Screening (Illustrative)

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation upon Cooling Suitability
MethanolLowHighGoodExcellent
EthanolLowHighGoodGood
HexaneHighHighPoorPoor
WaterInsolubleInsolubleN/APoor
AcetoneHighHighPoorPoor

Experimental Protocols

Protocol 1: Purification by Recrystallization from Methanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring and heating on a hot plate until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation, including a fractionating column, a condenser, a receiving flask, and a vacuum source with a manometer.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Distillation: Begin stirring and gradually apply vacuum. Once the desired pressure is reached (e.g., 10-20 mmHg), slowly heat the distillation flask.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point at the reduced pressure. Discard the initial forerun, which may contain lower-boiling impurities. Collect the main fraction corresponding to the boiling point of this compound.

  • Shutdown: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate to the hexane) to elute the compounds.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Analysis Initial Purity Analysis (e.g., GC-MS, TLC) Crude->Analysis Decision Select Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Distillation Fractional Distillation Decision->Distillation Volatile Impurities Chromatography Column Chromatography Decision->Chromatography Complex Mixture Final_Analysis Final Purity Analysis Recrystallization->Final_Analysis Distillation->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Problem Encountered? Start->Issue No_Crystals No Crystals Form Issue->No_Crystals Yes Low_Yield Low Yield Issue->Low_Yield Yes Impure_Crystals Impure Crystals Issue->Impure_Crystals Yes Success Success Issue->Success No Solution_No_Crystals Concentrate Solution Slow Cooling Scratch Flask Add Seed Crystal No_Crystals->Solution_No_Crystals Solution_Low_Yield Cool Thoroughly Minimal Hot Solvent Preheat Funnel Low_Yield->Solution_Low_Yield Solution_Impure_Crystals Use Activated Charcoal Slow Cooling Re-recrystallize Impure_Crystals->Solution_Impure_Crystals

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Recrystallization of Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Cyclohexylidenecyclohexane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and tools to assist in your purification experiments.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you might face while working with this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used. This is the most frequent reason for crystallization failure.[1] - The solution is supersaturated. Crystal growth requires a nucleation point.[1] - The cooling process is too rapid. - Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2] - Induce crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1][3] Alternatively, add a "seed crystal" of pure this compound if available.[1] - Cool the solution slowly. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[4]
The compound "oils out" instead of forming crystals. - The melting point of this compound (55 °C) is lower than the boiling point of the solvent. - The compound is significantly impure. [1] - The solution is cooling too quickly. - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[1] Consider placing the flask on a surface that allows for gradual cooling, like a wooden block or paper towels.[2] - Consider a different solvent or a mixed solvent system. Choose a solvent with a lower boiling point.
Low recovery of crystals. - Too much solvent was used, leaving a significant amount of the product in the mother liquor. [2] - Premature crystallization during hot filtration. - Washing the collected crystals with a solvent that is too warm. - Minimize the amount of hot solvent used to dissolve the crude product initially.[5] - Ensure the filtration apparatus is hot during gravity filtration to prevent the product from crystallizing in the funnel.[6] - Wash the crystals with a minimal amount of ice-cold solvent. [5]
Crystals are discolored. - Colored impurities are present in the crude sample. - Use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Since this compound is a non-polar hydrocarbon, non-polar solvents are the most suitable choice, following the principle of "like dissolves like".[7][8] Good starting points for solvent screening include hexane, heptane, or cyclohexane.[9][10] Ethanol or a mixed solvent system like ethanol/water might also be effective.[9][11] The ideal solvent will dissolve this compound when hot but not at room temperature.[12]

Q2: How do I perform a solvent selection test?

A2: Place a small amount of your crude this compound in a test tube and add a few drops of the solvent to be tested. If the compound dissolves at room temperature, the solvent is not suitable. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot and allow for the formation of crystals upon cooling.[11]

Q3: My crystals formed too quickly. Is this a problem?

A3: Yes, rapid crystal formation can trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[2] To slow down crystallization, you can reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[2]

Q4: How can I improve the purity of my final product?

A4: For optimal purity, ensure slow crystal growth.[4] If your sample is colored, treatment with activated charcoal can help remove colored impurities.[3] A second recrystallization step can also be performed for further purification.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point of this compound is 55 °C. A sharp melting point close to this value is a good indicator of purity.

Quantitative Data

SolventSolubility at Room Temp. (e.g., g/100 mL)Solubility at Boiling Point (e.g., g/100 mL)Crystal Quality/YieldNotes
HexaneData to be determinedData to be determined
HeptaneData to be determinedData to be determined
CyclohexaneData to be determinedData to be determined
EthanolData to be determinedData to be determined
AcetoneData to be determinedData to be determined
OtherData to be determinedData to be determined

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent should be determined through preliminary testing.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent that dissolves this compound when hot and has low solubility when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate, adding more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.[4]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystallization.[4][6]

  • Crystallization:

    • Cover the flask and allow the clear filtrate to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[4]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying:

    • Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.

  • Analysis:

    • Determine the melting point of the purified crystals to assess their purity.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities or Color Present? dissolve->impurities hot_filtration Hot Gravity Filtration (with Charcoal if needed) impurities->hot_filtration Yes cool Slowly Cool Solution impurities->cool No hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form induce Induce Crystallization (Scratch/Seed) crystals_form->induce No collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes induce->crystals_form wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield cause1 Too Much Solvent? no_crystals->cause1 cause3 Cooling Too Fast? oiling_out->cause3 cause4 Too Much Solvent Used? low_yield->cause4 solution1 Evaporate Excess Solvent cause1->solution1 Yes cause2 Supersaturated? cause1->cause2 No solution2 Scratch Flask / Add Seed Crystal cause2->solution2 Yes solution3 Reheat, Add a Little More Solvent, Cool Slowly cause3->solution3 Yes solution4 Use Minimal Hot Solvent in Future Experiments cause4->solution4 Yes

Caption: Troubleshooting common issues in recrystallization experiments.

References

Removal of unreacted cyclohexanone from Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted cyclohexanone from cyclohexylidenecyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when separating cyclohexanone from this compound?

A1: The most critical physical property for this separation is the significant difference in boiling points between the two compounds. Cyclohexanone has a boiling point of approximately 155.6 °C, while this compound boils at a much higher temperature of 236-237 °C. This large difference makes fractional distillation a highly effective purification method.

Q2: Are there any chemical methods to selectively remove cyclohexanone?

A2: Yes, a common and effective chemical method is bisulfite extraction. Cyclohexanone, being a sterically unhindered cyclic ketone, reacts with a saturated sodium bisulfite solution to form a water-soluble adduct.[1][2] The this compound, an alkene, does not react and will remain in the organic layer, allowing for a clean separation via extraction.[1] The cyclohexanone can later be regenerated from the aqueous layer by basification.[1][3]

Q3: How can I confirm the purity of my this compound after purification?

A3: The purity of the final product can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4] These methods can effectively separate and quantify any residual cyclohexanone. For GC-MS analysis, using a polar bonded phase column can improve the separation of cyclohexanone and cyclohexanol (a potential side-product).[5]

Q4: What are the potential challenges in separating these two compounds?

A4: While the boiling point difference is substantial, challenges can arise if the reaction mixture contains other impurities with similar boiling points. Additionally, incomplete reaction with sodium bisulfite during extraction can lead to residual cyclohexanone in the final product. Careful control of the distillation parameters and ensuring efficient extraction are crucial for a successful purification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Residual cyclohexanone detected in the final product after distillation. Inefficient fractional distillation column.- Ensure the distillation column is packed appropriately and has a sufficient number of theoretical plates.- Optimize the reflux ratio to improve separation efficiency.
Distillation rate is too high.- Reduce the distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.
Low yield of this compound after bisulfite extraction. Emulsion formation during extraction.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.
Incomplete regeneration of cyclohexanone (if recovery is desired).- Ensure the aqueous layer is made sufficiently basic to reverse the bisulfite addition reaction completely.
Product appears discolored after purification. Presence of high-boiling impurities or degradation products.- Consider passing the product through a short column of activated carbon or silica gel to remove color impurities.- Ensure the distillation is not carried out at excessively high temperatures to prevent thermal decomposition.
Inaccurate purity assessment by GC-MS. Co-elution of cyclohexanone with other components.- Adjust the temperature program of the GC to improve separation.- Consider derivatization of the alcohol group if cyclohexanol is also present to alter its retention time.[5]

Quantitative Data Summary

The following table summarizes the key physical properties of cyclohexanone and this compound, which are essential for planning the purification process.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
Cyclohexanone C₆H₁₀O98.14155.6-47Slightly soluble in water; miscible with most organic solvents.
This compound C₁₂H₂₀164.29236 - 23755Insoluble in water; soluble in organic solvents.[6][7][8]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus complete with a packed distillation column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude mixture of this compound containing unreacted cyclohexanone.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection:

    • Carefully monitor the temperature at the head of the column.

    • Collect the first fraction, which will be enriched in the lower-boiling cyclohexanone, as the temperature approaches and stabilizes around 155.6 °C.

    • Once the cyclohexanone has been distilled off, the temperature will begin to rise more steeply.

    • Change the receiving flask to collect the pure this compound as the temperature stabilizes at its boiling point (236-237 °C).

  • Analysis: Analyze the collected fractions using GC-MS or HPLC to confirm the purity.

Protocol 2: Purification by Bisulfite Extraction
  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent, such as diethyl ether or hexane.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for several minutes to ensure thorough mixing and reaction of the cyclohexanone.[1][3]

  • Phase Separation:

    • Allow the layers to separate. The aqueous layer will contain the cyclohexanone-bisulfite adduct, and the organic layer will contain the this compound.

    • Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

  • (Optional) Regeneration of Cyclohexanone:

    • To recover the cyclohexanone, treat the aqueous layer from step 3 with a base (e.g., sodium hydroxide solution) to regenerate the ketone.[1][3]

    • The regenerated cyclohexanone can then be extracted with an organic solvent.

Workflow Diagram

PurificationWorkflow Crude Crude Product (this compound + Cyclohexanone) Distillation Fractional Distillation Crude->Distillation High Boiling Point Difference Extraction Bisulfite Extraction Crude->Extraction Chemical Reactivity Difference PureProduct Purified This compound Distillation->PureProduct Waste Cyclohexanone (Impurity) Distillation->Waste Extraction->PureProduct Extraction->Waste Aqueous Phase Analysis Purity Analysis (GC-MS / HPLC) PureProduct->Analysis

Caption: Purification workflow for removing cyclohexanone.

References

Preventing cyclohexanone formation during photochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during photochemical synthesis, with a specific focus on preventing the formation of cyclohexanone as an unwanted byproduct.

Troubleshooting Guide

This guide addresses specific challenges you might encounter during your photochemical experiments aimed at synthesizing products other than cyclohexanone, where it may appear as a significant byproduct.

Issue 1: High Yield of Cyclohexanone Instead of Desired Product (e.g., Cyclohexanol)

  • Question: My photochemical reaction is producing a high yield of cyclohexanone, but my target is to maximize the yield of cyclohexanol from cyclohexane. What are the likely causes, and how can I improve the selectivity for cyclohexanol?

  • Answer: Unwanted cyclohexanone formation is a common issue in the photochemical oxidation of cyclohexane. The primary reason is the subsequent oxidation of the initially formed cyclohexanol. Several factors can be optimized to suppress this secondary reaction:

    • Wavelength of Light: For the photolytic oxidation of cyclohexane in the absence of a photocatalyst, using light with a wavelength shorter than 275 nm has been shown to yield a high selectivity for cyclohexanol (greater than 85%).[1] The presence of a photocatalyst like TiO2, especially under broader spectrum light, tends to favor the formation of cyclohexanone.[1]

    • Choice of Solvent: The solvent plays a critical role in product selectivity. Using a polar solvent like acetonitrile can significantly increase the selectivity towards cyclohexanol.[2] This is attributed to the competitive adsorption between the solvent and the oxidation products on the photocatalyst surface.[2] In some systems, dichloromethane has also been shown to improve selectivity for desired products over complete oxidation to CO2.[3]

    • Reaction Time: Over-oxidation of cyclohexanol to cyclohexanone is time-dependent. It is crucial to monitor the reaction progress and stop it once the optimal yield of cyclohexanol is achieved. Prolonged reaction times will invariably lead to a higher concentration of cyclohexanone.

    • Catalyst Selection and Surface Properties: If a photocatalyst is necessary for your primary transformation, its choice is critical. Different catalysts exhibit different selectivities. For instance, while TiO2 is commonly used, its surface hydroxyl group density can influence the cyclohexanone to cyclohexanol ratio.[1] Some catalyst systems, like certain copper vanadates, can be tuned to achieve high selectivity by depressing the decomposition of cyclohexanone, although this is for when KA-oil (the mixture) is the desired product.[4] Researching catalysts specifically designed for selective hydroxylation is recommended.

    • Oxidant Concentration: Carefully controlling the concentration of the oxidizing agent (e.g., O2, H2O2) is important. While sufficient oxidant is needed for the primary reaction, an excess can promote the further oxidation of cyclohexanol.

Issue 2: My Reaction Produces a Mixture of Cyclohexanol and Cyclohexanone. How Can I Favor Cyclohexanol?

  • Question: I am consistently getting a mixture of cyclohexanol and cyclohexanone. What are the key parameters to adjust to shift the equilibrium towards cyclohexanol?

  • Answer: Achieving high selectivity for cyclohexanol requires fine-tuning your reaction conditions to disfavor the subsequent oxidation to cyclohexanone. Based on literature, here are the primary levers you can pull:

    • Prioritize a Catalyst-Free System if Possible: If your substrate allows, photolysis at λ<275 nm without a catalyst is a highly effective method for selectively producing cyclohexanol from cyclohexane.[1]

    • Optimize Your Solvent System: Acetonitrile is a highly recommended solvent for improving cyclohexanol selectivity in photocatalytic systems.[2][5] You may also explore biphasic systems, which can influence reaction pathways and product selectivity.[3][6]

    • Control the Reaction Duration: Implement a time-course study to identify the point of maximum cyclohexanol concentration before it is significantly converted to cyclohexanone.

    • Modify the Catalyst: If a catalyst is unavoidable, consider modifications. For example, the surface properties of TiO2 can be altered, and a lower density of surface hydroxyl groups may be less active in the subsequent oxidation of cyclohexanol.[1]

Issue 3: I am observing byproducts other than cyclohexanol and cyclohexanone.

  • Question: Besides cyclohexanone, my reaction mixture shows the presence of other impurities. What could these be and how can I minimize them?

  • Answer: The formation of byproducts is often due to over-oxidation or side reactions of radical intermediates.

    • Common Byproducts: In the photocatalytic oxidation of cyclohexane, over-oxidation can lead to the formation of CO2.[7][8] Other potential byproducts can arise from the ring-opening of cyclohexoxy radicals.[9]

    • Minimization Strategies:

      • Limit Reaction Time: As with preventing cyclohexanone formation, shorter reaction times can reduce the formation of over-oxidation products.

      • Control Temperature: While photochemical reactions are primarily light-driven, temperature can still influence side reactions. Operating at milder temperatures is generally advisable.

      • Inert Atmosphere: Ensure your reaction is performed under the intended atmosphere. Unwanted side reactions can occur in the presence of atmospheric contaminants.

      • Solvent Purity: Use high-purity, degassed solvents to avoid impurities that could act as photosensitizers or participate in side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental reason that cyclohexanol gets oxidized to cyclohexanone in these reactions?

    • A1: In photocatalytic systems, the photogenerated holes or hydroxyl radicals are strong oxidizing species. Cyclohexanol, being an alcohol, is more susceptible to oxidation than cyclohexane. The hydroxyl group provides a reactive site for these species, leading to the formation of a cyclohexoxy radical, which can then be further oxidized to cyclohexanone.

  • Q2: Can the choice of oxidant influence the selectivity of cyclohexanol over cyclohexanone?

    • A2: Yes, the choice and concentration of the oxidant are crucial. While molecular oxygen is a common oxidant, hydrogen peroxide (H2O2) is also frequently used. The reaction with H2O2 can sometimes offer better selectivity for cyclohexanol under specific catalytic conditions. However, the optimal choice depends heavily on the catalyst and other reaction parameters.

  • Q3: Is it possible to completely eliminate the formation of cyclohexanone?

    • A3: In practice, completely eliminating the formation of cyclohexanone in a system where cyclohexanol is an intermediate can be very challenging. The goal of optimization is typically to maximize the selectivity for the desired product to a point where purification is straightforward and economically viable. Achieving >95% selectivity for cyclohexanol is considered a very good result in many photocatalytic systems.

  • Q4: How does competitive adsorption on the catalyst surface affect selectivity?

    • A4: The relative adsorption strengths of the reactant (cyclohexane), intermediate (cyclohexanol), and product (cyclohexanone) on the photocatalyst surface play a significant role.[8] If cyclohexanol strongly adsorbs to the catalyst, it is more likely to be further oxidized to cyclohexanone before it can desorb into the solution.[8] Using a solvent like acetonitrile can help by competing for adsorption sites, potentially facilitating the desorption of cyclohexanol and thus improving its yield.[2]

Data Summary

The following table summarizes quantitative data on the impact of different reaction conditions on the selectivity of cyclohexanol and cyclohexanone in the photocatalytic oxidation of cyclohexane.

CatalystSolventLight Source/WavelengthCyclohexane Conversion (%)Cyclohexanol Selectivity (%)Cyclohexanone Selectivity (%)Reference
NoneCyclohexaneλ < 275 nm-> 85-[1]
TiO2Cyclohexaneλ < 275 nm-LoweredIncreased with catalyst amount[1]
TiO2 (Degussa P-25)AcetonitrileVisible Light-Significantly Increased-[2]
V2O5@TiO2Acetonitrile/WaterSimulated Solar Light18.9-Nearly 100% (KA-oil)[5]
TiO2Dichloromethane--Higher selectivity over CO2-[3]
Polymeric Carbon NitrideCyclohexane/Water + HBrWhite LED (λ > 400 nm)-Favored-[6]
Polymeric Carbon NitrideCyclohexane/Water + HClWhite LED (λ > 400 nm)--Favored[6]

Experimental Protocols

Protocol 1: Selective Photolytic Oxidation of Cyclohexane to Cyclohexanol

This protocol is based on the principle of using a specific wavelength of light without a photocatalyst to maximize cyclohexanol selectivity.[1]

  • Reactor Setup:

    • Use a quartz reaction vessel to allow for the transmission of short-wavelength UV light.

    • Equip the reactor with a magnetic stirrer, a gas inlet and outlet, and a port for sample extraction.

    • The light source should be a low-pressure mercury lamp or a similar source that provides significant emission below 275 nm.

  • Reactant Preparation:

    • Use high-purity, distilled cyclohexane.

    • Purge the cyclohexane with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, then saturate with the desired oxidant (e.g., O2) if required by the specific experimental design.

  • Reaction Execution:

    • Place the cyclohexane in the quartz reactor.

    • Begin stirring and initiate the irradiation with the UV source.

    • Maintain a constant temperature, typically near room temperature, using a cooling bath if necessary, as the lamp may generate heat.

    • Take samples at regular intervals to monitor the formation of cyclohexanol and cyclohexanone using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Analysis:

    • Once the optimal yield of cyclohexanol is reached (as determined by the time-course analysis), stop the reaction by turning off the light source.

    • Analyze the final product mixture by GC or HPLC to determine the conversion and selectivity.

Protocol 2: Photocatalytic Oxidation of Cyclohexane with Enhanced Cyclohexanol Selectivity Using Acetonitrile

This protocol utilizes a solvent to enhance the selectivity for cyclohexanol in a photocatalytic system.[2][5]

  • Catalyst Preparation:

    • Disperse the chosen photocatalyst (e.g., TiO2 P25) in acetonitrile to create a slurry of the desired concentration (e.g., 1 g/L).

    • Sonicate the slurry for 15-30 minutes to ensure a fine, homogeneous dispersion of the catalyst particles.

  • Reactor Setup:

    • Use a Pyrex or quartz reaction vessel equipped with a magnetic stirrer, gas inlet/outlet, and a sampling port.

    • The light source should be appropriate for the chosen photocatalyst (e.g., a solar simulator or a lamp with UV-A and visible light output for TiO2).

  • Reaction Execution:

    • Add the catalyst slurry to the reactor, followed by cyclohexane. A typical ratio might be a 1:1 volume ratio of cyclohexane to acetonitrile.

    • Purge the reaction mixture with the oxidant gas (e.g., O2) for at least 20-30 minutes to ensure saturation.

    • Begin vigorous stirring and turn on the light source to initiate the reaction.

    • Maintain a constant temperature and periodically take samples for analysis.

  • Work-up and Analysis:

    • After the desired reaction time, stop the irradiation.

    • Separate the catalyst from the solution by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE).

    • Analyze the filtrate by GC or HPLC to quantify the amounts of remaining cyclohexane and the cyclohexanol and cyclohexanone products.

Visualizations

Photochemical_Oxidation_Pathway Cyclohexane Cyclohexane Cyclohexyl_Radical Cyclohexyl Radical Cyclohexane->Cyclohexyl_Radical + hv, Catalyst Cyclohexyl_Peroxy_Radical Cyclohexyl Peroxy Radical Cyclohexyl_Radical->Cyclohexyl_Peroxy_Radical + O2 Cyclohexyl_Hydroperoxide Cyclohexyl Hydroperoxide Cyclohexyl_Peroxy_Radical->Cyclohexyl_Hydroperoxide + H+ Cyclohexanol Cyclohexanol Cyclohexyl_Hydroperoxide->Cyclohexanol Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Further Oxidation Over_Oxidation Over-oxidation Products (e.g., CO2) Cyclohexanone->Over_Oxidation Ring Opening

Caption: Simplified reaction pathway for the photochemical oxidation of cyclohexane.

Troubleshooting_Workflow Start High Cyclohexanone Yield Check_Wavelength Is Wavelength < 275 nm (catalyst-free)? Start->Check_Wavelength Check_Solvent Is Solvent Acetonitrile? Check_Wavelength->Check_Solvent No End Improved Cyclohexanol Selectivity Check_Wavelength->End Yes Check_Time Is Reaction Time Minimized? Check_Solvent->Check_Time No Adjust_Solvent Switch to Acetonitrile Check_Solvent->Adjust_Solvent Check_Catalyst Is Catalyst Optimized for Cyclohexanol? Check_Time->Check_Catalyst No Adjust_Time Perform Time-Course Study Check_Time->Adjust_Time Adjust_Catalyst Screen Different Catalysts Check_Catalyst->Adjust_Catalyst Check_Catalyst->End Yes Adjust_Wavelength Use Shorter Wavelength or Remove Catalyst Adjust_Wavelength->End Adjust_Solvent->End Adjust_Time->End Adjust_Catalyst->End

References

Technical Support Center: Enhancing the Photochemical Synthesis of Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the photochemical synthesis of cyclohexylidenecyclohexane. Our aim is to help you improve reaction efficiency, understand common pitfalls, and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical reaction for synthesizing this compound?

A1: The most common synthesis involves the photochemical decomposition of dispiro[5.1.5.1]tetradecane-7,14-dione.[1] Upon irradiation, this precursor undergoes a Norrish Type I cleavage, leading to the formation of a diradical intermediate.[2][3] This is followed by the elimination of two molecules of carbon monoxide to form the stable this compound product.[1]

Q2: What is the typical yield for this reaction?

A2: Reported yields for the crude product are around 63%. After purification steps like recrystallization from methanol, the final yield is approximately 49%.[1] The yield of the precursor, dispiro[5.1.5.1]tetradecane-7,14-dione, is typically between 49% and 58%.[1]

Q3: How critical is the choice of light source?

A3: The light source is critical as the starting material must absorb the emitted light for the reaction to occur, a principle known as the Grotthuss-Draper law.[4][5] A 450-watt Hanovia immersion photochemical reactor is a standard apparatus for this synthesis.[1] While sunlight or sunlamps can also be used, they will result in significantly longer irradiation times.[1] Ultraviolet light is generally most effective for initiating photochemical reactions.[4]

Q4: How long does the irradiation typically take?

A4: Using a 450-watt immersion reactor, the reaction is generally complete when carbon monoxide evolution ceases, which typically takes 8 to 10 hours.[1] The reaction progress can be monitored by tracking the volume of gas evolved.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Problem: Low or No Product Yield

Possible Cause Recommended Solution
Oxygen Contamination Oxygen can react with photochemical intermediates to form undesired byproducts like cyclohexanone, lowering the yield of the target molecule.[1] It is crucial to deoxygenate the system by bubbling an inert gas (like nitrogen or argon) through the solvent before and during the reaction.[1][6]
Impure Starting Material Impurities in the dispiro[5.1.5.1]tetradecane-7,14-dione can absorb light or quench the excited state, hindering the reaction. Ensure the precursor is properly synthesized and purified (recrystallized) before use.
"Inner Filter" Effect As the product forms, it or any byproducts might absorb light at the same wavelength as the reactant.[6] This effect can slow down or stop the reaction before completion. If this is suspected, consider irradiating at a wavelength where the product absorbs less than the reactant.[6] Using a flow reactor can also mitigate this by continuously removing the product from the irradiation zone.[7]
Incorrect Wavelength or Insufficient Irradiation The light source must emit at a wavelength that the starting material can absorb.[5][6] Ensure your lamp is appropriate for the n→π* or π→π* transitions of the dione precursor.[2] If the reaction is slow, a higher-powered lamp may be needed, or the irradiation time should be extended.

Problem: Formation of Cyclohexanone Byproduct

Possible Cause Recommended Solution
Presence of Molecular Oxygen The primary cause for the formation of cyclohexanone is the reaction of molecular oxygen with a key photochemical intermediate.[1] Oxygen can quench the excited states of the reactant, leading to byproduct formation.[2]
Ineffective Deoxygenation To prevent cyclohexanone formation, the reaction system must be thoroughly deoxygenated.[1][6] Purge the solvent and headspace with an inert gas (e.g., nitrogen) for at least 30 minutes prior to irradiation and maintain a positive pressure of the inert gas throughout the experiment. A water trap can help monitor gas evolution and prevent oxygen from entering.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.297.[1]

Materials:

  • Dispiro[5.1.5.1]tetradecane-7,14-dione (15 g, 0.068 mole)

  • Methylene chloride (150 ml)

  • Methanol (for recrystallization)

  • 450-watt Hanovia immersion photochemical reactor with a gas evolution monitoring sidearm

Procedure:

  • Dissolve 15 g of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride inside the photochemical reactor.

  • Deoxygenate the solution by bubbling dry nitrogen gas through it for 30 minutes.

  • Turn on the immersion lamp to begin irradiation. Maintain a slow nitrogen flow.

  • Monitor the reaction by observing the evolution of carbon monoxide gas through the sidearm trap.

  • Continue irradiation until gas evolution ceases (approximately 8-10 hours).

  • Once the reaction is complete, turn off the lamp and remove most of the methylene chloride solvent on a steam bath.

  • Transfer the residual oil to a sublimator and evacuate the system to remove any remaining solvent.

  • Sublime the residue at 45°C (1 mm Hg) to yield the crude product.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Protocol 2: Solvent Deoxygenation

  • Place the solvent (e.g., methylene chloride) in the reaction flask.

  • Insert a long needle or glass tube connected to an inert gas (nitrogen or argon) source, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.

  • After deoxygenation, remove the vent needle and adjust the gas flow to maintain a slight positive pressure over the solvent.

Data Summary

Table 1: Reaction Parameters and Yields

Parameter Value Reference
Starting Material Dispiro[5.1.5.1]tetradecane-7,14-dione[1]
Solvent Methylene Chloride[1]
Light Source 450-watt Hanovia immersion lamp[1]
Reaction Time 8 - 10 hours[1]
Crude Product Yield ~63%[1]
Final Yield (after recrystallization) ~49%[1]

Pathways and Workflows

Diagram 1: Proposed Photochemical Reaction Pathway

reaction_pathway cluster_start Step 1: Photoexcitation cluster_cleavage Step 2: Norrish Type I Cleavage cluster_elimination Step 3: Decarbonylation A Dispiro Dione (Ground State, S0) B Excited Singlet State (S1) A->B hν (Light Absorption) (n→π*) C 1,4-Diradical Intermediate B->C α-cleavage D Final Product This compound C->D - 2 CO

Caption: Proposed mechanism for the photochemical synthesis of this compound.

Diagram 2: Byproduct Formation Pathway

byproduct_pathway A Excited State Intermediate C Quenching/Reaction A->C B Molecular Oxygen (O2) B->C Present in system D Cyclohexanone (Byproduct) C->D Leads to

Caption: Role of oxygen in the formation of cyclohexanone byproduct.

Diagram 3: General Experimental Workflow

workflow start Start prep Dissolve Precursor in Solvent start->prep deoxygenate Deoxygenate with Inert Gas prep->deoxygenate irradiate Irradiate with Photochemical Reactor (8-10h) deoxygenate->irradiate workup Solvent Removal irradiate->workup purify Sublimation & Recrystallization workup->purify end Final Product purify->end

Caption: Step-by-step workflow for this compound synthesis.

References

Technical Support Center: Scaling Up Cyclohexylidenecyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of cyclohexylidenecyclohexane. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prominently documented method for a reasonably large-scale preparation is the photochemical decarbonylation of dispiro[5.1.5.1]tetradecane-7,14-dione.[1] This method is noted for its simplicity and superior overall yield compared to other reported methods, such as those involving Grignard reagents or debromination, which often have lower overall yields.[1]

Q2: What are the primary challenges when scaling up this photochemical synthesis?

A2: The main challenges in scaling up photochemical reactions, including this synthesis, are related to light penetration, heat management, and reaction kinetics.[2][3][4] As the reactor volume increases, ensuring uniform light distribution to all reactant molecules becomes difficult due to light attenuation.[3] Additionally, the heat generated by high-power lamps can lead to side reactions or product degradation if not managed effectively.[5][6][7]

Q3: Can I use a different solvent than methylene chloride for the photochemical step?

A3: While the established protocol uses methylene chloride, the choice of solvent in photochemical reactions is critical and can affect the quantum yield.[1][8] The solvent should be transparent at the irradiation wavelength to avoid absorbing light meant for the reactant. It must also be inert under the reaction conditions and capable of dissolving the starting material. Any solvent change would require re-optimization of the reaction conditions.

Q4: How critical is the exclusion of oxygen during the photochemical reaction?

A4: It is highly critical. The presence of oxygen can lead to the formation of cyclohexanone as a significant byproduct, which complicates purification and reduces the yield of the desired this compound.[1] The reaction system should be thoroughly purged with an inert gas like nitrogen or argon, and a water trap or a similar setup should be used to prevent oxygen from entering during the reaction.[1]

Q5: What is a typical quantum yield for this type of photochemical decarbonylation?

A5: The quantum yield for photochemical decarbonylation reactions can vary significantly based on the substrate and reaction conditions.[8][9][10] For the decomposition of dispiro[5.1.5.1]tetradecane-7,14-dione, while a specific value is not provided in the primary literature, quantum yields for similar photochemical reactions can range from less than 1 to greater than 1, especially if chain reactions are involved.[8][11] A quantum yield of less than 1 indicates that competing non-reactive processes are occurring.[9][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Insufficient Light Exposure: Inadequate light penetration in a larger batch, lamp malfunction, or incorrect wavelength.[3][4]1. Ensure the lamp is functioning correctly and emitting at the appropriate wavelength (Pyrex filters can be used for wavelengths >3000 Å).[1]2. For larger scales, consider using a flow reactor or a reactor with multiple lamps to improve light distribution.[12][13]3. Increase irradiation time, monitoring the reaction progress by gas evolution (CO).[1]
Presence of Oxygen: Oxygen can react with photochemical intermediates to form cyclohexanone.[1]1. Thoroughly degas the solvent and reaction mixture with an inert gas (N₂ or Ar) before starting irradiation.2. Maintain a positive pressure of inert gas throughout the reaction.3. Use a gas-tight setup with a water trap to monitor gas evolution and prevent air ingress.[1]
Impure Starting Material: Impurities in the dispiro[5.1.5.1]tetradecane-7,14-dione can quench the excited state or lead to side reactions.1. Recrystallize the starting material from a suitable solvent like ligroin-ethanol to ensure high purity.[1]
Formation of Significant Byproducts (e.g., Cyclohexanone) Oxygen Contamination: As mentioned, oxygen is a primary cause of cyclohexanone formation.[1]1. Implement rigorous inert atmosphere techniques as described above.
Over-irradiation: Prolonged exposure to UV light after the reaction is complete can lead to product degradation or isomerization.1. Monitor the reaction closely by measuring the volume of carbon monoxide evolved.2. Stop the reaction as soon as gas evolution ceases.[1]
Incorrect Wavelength: Shorter, higher-energy wavelengths may promote alternative reaction pathways.1. Use a Pyrex filter to block wavelengths shorter than 3000 Å if a medium-pressure mercury lamp is used.[1]
Reaction Stalls or Proceeds Very Slowly Low Lamp Power: The lamp's output may be insufficient for the reaction volume.1. Use a higher wattage lamp or multiple lamps for larger scale reactions.2. Ensure the lamp is properly cooled as overheating can reduce its efficiency and lifespan.[7]
Poor Mixing: Inadequate stirring can lead to localized depletion of the reactant near the light source.1. Use efficient mechanical stirring to ensure the reaction mixture is homogeneous.
Low Temperature: While excessive heat is an issue, very low temperatures might decrease the reaction rate.1. Maintain the reaction at a suitable temperature. The provided procedure does not specify cooling beyond what is necessary for the lamp.[1]
Difficulty in Product Purification Presence of Cyclohexanone: This byproduct has a boiling point close to the desired product, making separation by distillation difficult.1. Minimize its formation by excluding oxygen.2. If present, consider column chromatography for separation.
Residual Solvent: Incomplete removal of the reaction solvent (e.g., methylene chloride) before sublimation.1. After initial solvent removal on a steam bath, evacuate the system in a vacuum desiccator to remove all traces of solvent before sublimation.[1]
Inefficient Sublimation/Recrystallization: Leads to impure product.1. Ensure a good vacuum (e.g., 1 mm) and the correct temperature (45°C) for sublimation.[1]2. For recrystallization, use a minimal amount of hot methanol and allow for slow cooling to obtain pure crystals.[1]

Experimental Protocols

Synthesis of Dispiro[5.1.5.1]tetradecane-7,14-dione

This procedure outlines the synthesis of the precursor for the photochemical reaction.

  • Apparatus Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 30.0 g (0.205 mole) of cyclohexanecarbonyl chloride and 250 ml of dry benzene.[1]

  • Inert Atmosphere: Maintain a nitrogen atmosphere throughout the reaction.[1]

  • Reaction: Slowly add 35.0 g (0.35 mole) of dry triethylamine to the flask. Heat the mixture under reflux overnight.[1]

  • Workup: After cooling, filter the triethylamine hydrochloride precipitate. Wash the filtrate with dilute hydrochloric acid and then with water.[1]

  • Purification: Remove the benzene on a steam bath. Recrystallize the solid residue from a ligroin-ethanol mixture to yield 11–13 g (49–58%) of dispiro[5.1.5.1]tetradecane-7,14-dione.[1]

Photochemical Synthesis of this compound

This protocol details the final photochemical decarbonylation step.

  • Apparatus Setup: In a Hanovia 450-watt immersion photochemical reactor equipped with a side arm for gas evolution monitoring, dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride.[1] A Pyrex immersion well is suitable as wavelengths shorter than 3000 Å are not required.[1]

  • Inert Atmosphere: Ensure the system is free of oxygen by purging with an inert gas.[1]

  • Irradiation: Irradiate the solution. Carbon monoxide evolution should begin within a few minutes. Continue irradiation for 8–10 hours, or until gas evolution ceases.[1]

  • Solvent Removal: After the reaction, remove the majority of the methylene chloride on a steam bath.[1]

  • Purification:

    • Transfer the residual oil to a sublimator and evacuate in a vacuum desiccator to remove any remaining solvent.[1]

    • Sublime the semi-solid residue at 45°C (1 mm) to yield crude this compound.[1]

    • Recrystallize the crude product from methanol to obtain pure this compound (yield: 5.5 g, 49%).[1]

Data Presentation

Table 1: Reactant and Product Quantities for Laboratory Scale Synthesis

CompoundMolecular Weight ( g/mol )MolesMass (g)Volume (ml)
Precursor Synthesis
Cyclohexanecarbonyl chloride146.610.20530.0-
Triethylamine101.190.3535.0~48.5
Benzene78.11--250
Dispiro[5.1.5.1]tetradecane-7,14-dione220.300.05-0.05911-13-
Photochemical Synthesis
Dispiro[5.1.5.1]tetradecane-7,14-dione220.300.06815-
Methylene Chloride84.93--150
This compound (crude)164.29~0.0437-
This compound (pure)164.29~0.0335.5-

Table 2: Comparison of Parameters for Scaling Up Photochemical Reactions

ParameterLaboratory Scale (Batch)Pilot/Industrial Scale (Batch)Pilot/Industrial Scale (Flow)
Volume 150 ml - 1 L> 10 LScalable by run time
Light Source Single medium-pressure Hg lamp (e.g., 450W)[1]Multiple high-power lamps (kW range)[7]High-intensity LEDs or powerful lamps
Light Penetration GoodPoor, "dark zones" are common[3]Excellent due to small path length
Heat Management Often passive or simple water cooling[1]Requires dedicated cooling systems (chillers, heat exchangers)[6][14]High surface-to-volume ratio facilitates efficient heat exchange
Mixing Magnetic or mechanical stirringPowerful mechanical stirring is essential[7]Often relies on static mixers or the flow profile itself
Safety Standard laboratory precautionsRequires robust safety interlocks, ventilation, and pressure relief systems.[3]Can be safer due to smaller reaction volumes at any given time

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_photochem Photochemical Synthesis start_prec Cyclohexanecarbonyl Chloride + Triethylamine in Benzene reflux Reflux Overnight start_prec->reflux workup_prec Filtration & Washing reflux->workup_prec purify_prec Recrystallization workup_prec->purify_prec end_prec Dispiro[5.1.5.1]tetradecane-7,14-dione purify_prec->end_prec start_photo Dissolve Precursor in Methylene Chloride end_prec->start_photo Transfer to Photoreactor irradiate Irradiate with UV Light (8-10 hours) start_photo->irradiate gas_evo CO Gas Evolution irradiate->gas_evo workup_photo Solvent Removal irradiate->workup_photo purify_photo Sublimation & Recrystallization workup_photo->purify_photo end_photo This compound purify_photo->end_photo troubleshooting_logic start Low Yield? check_light Check Light Source & Irradiation Time start->check_light Yes byproducts Byproducts Present? start->byproducts No check_oxygen Ensure Inert Atmosphere check_light->check_oxygen check_purity Verify Starting Material Purity check_oxygen->check_purity check_purity->byproducts oxygen_issue Oxygen Contamination Likely byproducts->oxygen_issue Yes (Cyclohexanone) over_irradiation Possible Over-irradiation byproducts->over_irradiation Yes (Other) purification_issue Optimize Purification (Chromatography/Recrystallization) byproducts->purification_issue No oxygen_issue->check_oxygen over_irradiation->check_light success Yield Improved purification_issue->success

References

Cyclohexylidenecyclohexane Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cyclohexylidenecyclohexane, targeting researchers, scientists, and professionals in drug development. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are the self-condensation of cyclohexanone and a photochemical approach from a dispiro intermediate. The self-condensation of cyclohexanone is often preferred in industrial applications and can be catalyzed by either acids or bases.[1][2][3][4] A well-documented photochemical synthesis involves the irradiation of dispiro[5.1.5.1]tetradecane-7,14-dione.[5][6]

Q2: What are the common side products in the self-condensation of cyclohexanone?

A2: The primary side products are trimers and higher polymers of cyclohexanone.[1][2] The formation of these byproducts reduces the selectivity for the desired dimer, this compound.[3] Reaction conditions, particularly the choice of catalyst and temperature, play a crucial role in minimizing the formation of these higher-order condensation products.[1][3]

Q3: How does water affect the self-condensation reaction?

A3: The presence of water can have a negative impact on the reaction rate of the self-condensation of cyclohexanone, particularly in acid-catalyzed reactions.[2] Water can be adsorbed onto the catalyst surface, reducing its activity, and can also promote the reverse reaction.[2] Therefore, carrying out the reaction under conditions that remove water as it is formed, such as under vacuum, can improve the reaction rate.[2]

Troubleshooting Guide: Self-Condensation of Cyclohexanone

This guide addresses common issues encountered during the synthesis of this compound via the self-condensation of cyclohexanone.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Insufficient Catalyst Activity - Increase the catalyst loading. Studies have shown a direct correlation between catalyst amount and dimer yield.[1][7] - Ensure the catalyst is not deactivated. For solid catalysts, consider regeneration or using a fresh batch. - For acid catalysts like Amberlyst 15, ensure the catalyst is properly dried before use.[2]
Suboptimal Reaction Temperature - Optimize the reaction temperature. The yield of the dimer is significantly influenced by temperature.[1][7] Refer to the data tables below for catalyst-specific temperature ranges.
Short Reaction Time - Increase the reaction time. Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction duration.
Presence of Water - Conduct the reaction under vacuum to remove water as it is formed.[2] - Use a Dean-Stark apparatus if compatible with the reaction setup.
Reversible Reaction - As mentioned, removing water can help drive the equilibrium towards the product side.[2]

Problem 2: Low Selectivity (High Formation of Trimers and Polymers)

Possible Cause Suggested Solution
Inappropriate Catalyst - The choice of catalyst is critical for selectivity. Some catalysts, like the perfluorosulfonic acid resin HRF5015, have shown nearly 100% selectivity for the dimer.[1][7] - Consider switching from a homogeneous catalyst like sulfuric acid, which can lead to more side products, to a heterogeneous catalyst.[1][3]
High Reaction Temperature - While higher temperatures can increase the reaction rate, they may also promote the formation of trimers and other side products.[1] It is essential to find the optimal temperature that balances yield and selectivity.
Prolonged Reaction Time - Overly long reaction times can lead to the further reaction of the desired dimer with cyclohexanone to form trimers.[3] Monitor the reaction to stop it once the maximum dimer yield is achieved.

Experimental Protocols

Protocol 1: Self-Condensation of Cyclohexanone using HRF5015 Catalyst

This protocol is based on the work by Wang et al. (2020).[1]

  • Reaction Setup: A three-necked flask equipped with a condenser, a thermometer, and a nitrogen inlet is charged with cyclohexanone.

  • Catalyst Addition: The HRF5015 catalyst is added to the flask. The amount of catalyst can be varied to optimize the reaction (e.g., 5-20 g per kg of cyclohexanone).[1]

  • Reaction Conditions: The mixture is heated to the desired temperature (e.g., 70-100 °C) under a nitrogen atmosphere with stirring.[1]

  • Monitoring: The reaction is monitored by taking samples at different time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, the solid catalyst is separated from the reaction mixture by filtration.[1] The liquid product can then be purified, for example, by distillation.

Protocol 2: Photochemical Synthesis from Dispiro[5.1.5.1]tetradecane-7,14-dione

This protocol is adapted from Organic Syntheses.[5][6]

  • Reactant Preparation: Dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride.

  • Reaction Setup: Place the solution in a Hanovia 450-watt immersion photochemical reactor equipped with a side arm to monitor gas evolution. A Vycor or Pyrex well should be used.[5] It is crucial to ensure the system is relatively free of oxygen.[5][6]

  • Irradiation: Irradiate the solution. Carbon monoxide evolution should begin after a few minutes. Continue irradiation until gas evolution ceases, which typically takes 8-10 hours.[5]

  • Solvent Removal: Remove most of the methylene chloride on a steam bath.

  • Purification: Transfer the residual oil to a sublimator and evacuate the system to remove any remaining solvent. Sublime the semisolid residue at 45 °C (1 mm) to yield the crude product.

  • Recrystallization: Recrystallize the crude product from methanol to obtain pure this compound. The reported yield of the recrystallized product is around 49%.[5]

Data Presentation

Table 1: Effect of Reaction Temperature on Dimer Yield (Catalyst: HRF5015)

Reaction Temperature (°C)Dimer Yield (%)Selectivity (%)
70~25~100
80~40~100
90~55~100
100~60~100

Data adapted from Wang et al. (2020).[1][7]

Table 2: Effect of Catalyst Amount on Dimer Yield (Catalyst: HRF5015, Temperature: 90°C)

Catalyst Amount (g/kg)Dimer Yield (%)
00
5~30
10~45
15~55
20~60

Data adapted from Wang et al. (2020).[1][7]

Table 3: Comparison of Different Acid Catalysts for Cyclohexanone Self-Condensation

CatalystTemperature (°C)Time (h)Conversion (%)Dimer Selectivity (%)
Amberlyst 151106~50>90
Sulfonic Acid-Modified Silica1304~60~85
Sulfuric Acid1002~45Lower (trimer formation)

Data compiled from multiple sources for illustrative comparison.[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Cyclohexanone to Reactor B Add Catalyst A->B 1 C Heat to Target Temperature B->C 2 D Maintain under Inert Atmosphere C->D 3 E Monitor Progress (e.g., GC, TLC) D->E 4 F Cool Reaction Mixture E->F 5 G Separate Catalyst (Filtration) F->G 6 H Purify Product (Distillation) G->H 7

Caption: Experimental workflow for cyclohexanone self-condensation.

troubleshooting_guide cluster_yield Low Yield Troubleshooting cluster_selectivity Low Selectivity Troubleshooting start Low Yield or Selectivity Issue q1 Check Catalyst Activity/Amount start->q1 q4 High Trimer/Polymer Formation? start->q4 s1a Increase Catalyst Loading q1->s1a Yes s1b Use Fresh/Regenerated Catalyst q1->s1b Yes q2 Is Reaction Temperature Optimal? q1->q2 No s2 Adjust Temperature q2->s2 No q3 Is Water Present? q2->q3 Yes s3 Remove Water (e.g., Vacuum) q3->s3 Yes s4a Change Catalyst q4->s4a Yes s4b Lower Reaction Temperature q4->s4b Yes s4c Optimize Reaction Time q4->s4c Yes

Caption: Troubleshooting decision tree for common synthesis issues.

reaction_pathway cluster_mechanism Acid or Base Catalyzed Aldol Condensation r1 2 x Cyclohexanone i1 Enolate/Enol Intermediate r1->i1 Catalyst i2 Adduct (2-(1-hydroxycyclohexyl)cyclohexanone) i1->i2 + Cyclohexanone p1 2-(1-cyclohexenyl)cyclohexanone i2->p1 - H2O p2 This compound (Product) p1->p2 Isomerization

References

Managing exothermic reactions in Cyclohexylidenecyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of cyclohexylidenecyclohexane, primarily via the McMurry coupling reaction. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound, and is it exothermic?

A1: The most common and effective method is the McMurry reaction, which involves the reductive coupling of two molecules of cyclohexanone using a low-valent titanium reagent. The formation of the active low-valent titanium reagent, which is generated by reducing a titanium halide (like TiCl₃ or TiCl₄) with a strong reducing agent (e.g., Zinc-Copper couple, LiAlH₄, or Lithium metal), is an exothermic process that requires careful temperature control.

Q2: What are the main safety concerns when performing this synthesis?

A2: The primary safety concerns are managing the initial exothermic reaction during the preparation of the McMurry reagent and handling pyrophoric and moisture-sensitive materials. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or alkali metals can be particularly hazardous due to their high reactivity.[1] It is crucial to perform the reaction under a scrupulously anhydrous and inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the reagents and potential side reactions.

Q3: My reaction yield is low. What are the common causes?

A3: Low yields in a McMurry reaction can stem from several factors:

  • Insufficiently active titanium reagent: This can be due to impure titanium halides or incomplete reduction.

  • Presence of moisture or oxygen: The low-valent titanium species is highly reactive and will be quenched by water or air.

  • Suboptimal temperature: If the temperature is too low during the coupling phase, the reaction may stall at the pinacol (1,2-diol) intermediate, which is a common side product.[1] Conversely, excessively high temperatures can lead to decomposition.

  • Inefficient stirring: The reaction is often heterogeneous, and vigorous stirring is necessary to ensure proper mixing of the reagents.

Q4: I isolated a diol instead of the desired alkene. What happened?

A4: You have likely isolated the intermediate 1,1'-dihydroxybicyclohexyl (pinacol). The McMurry reaction proceeds in two main steps: a pinacol coupling to form a diolate complex, followed by deoxygenation to the alkene.[2] Isolating the pinacol typically means the second step (deoxygenation) was incomplete. This can be promoted by running the reaction at a lower temperature (e.g., 0 °C instead of reflux).[1] To favor alkene formation, ensure the reaction is heated to reflux for a sufficient duration after the cyclohexanone addition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid, uncontrolled temperature increase during reagent preparation. The reducing agent (e.g., LiAlH₄) or titanium halide was added too quickly.1. Immediately immerse the flask in a cooling bath (ice-water or dry ice/acetone).2. Slow down or temporarily stop the addition of the reagent until the temperature is under control.3. For future experiments, add the reagent portion-wise or as a solution via a dropping funnel to a cooled, stirred suspension of the other reagent.
Low or no yield of this compound. 1. Inactive low-valent titanium reagent.2. Reaction quenched by air or moisture.3. Pinacol intermediate formed but not deoxygenated.1. Use fresh, high-purity titanium halides and reducing agents. Ensure the reducing agent is properly activated (e.g., fresh zinc dust).2. Ensure all glassware is flame-dried, and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).3. After the initial coupling, ensure the reaction mixture is heated to reflux for several hours to promote deoxygenation.
Reaction mixture turns dark, but no product is formed after workup. Formation of insoluble titanium oxides and inorganic salts, but the coupling reaction failed.Verify the quality of the cyclohexanone. It should be pure and dry. Distill the starting material if necessary.
Difficult to stir the reaction mixture (thick slurry). High concentration of reagents, leading to a thick suspension of the low-valent titanium species.Use a sufficient volume of anhydrous solvent (THF or DME are common choices) to maintain a stirrable slurry.[2] Employ a mechanical stirrer for larger-scale reactions.

Data Presentation

Table 1: Comparison of McMurry Reagent Systems and Yields
Titanium SourceReducing AgentSolventTypical Yield of AlkeneNotes
TiCl₃(DME)₁.₅Zn-CuDME~97% (for this compound)Optimized and high-yielding system. Considered one of the more reliable methods.
TiCl₃LiAlH₄DMEVariable (e.g., 10% for a pinacol)Highly reactive and potentially explosive.[1] Can be less efficient for some substrates.
TiCl₄ZnTHFGood to excellentA very common and effective system.
TiCl₃LiTHFGood to excellentRequires careful handling of lithium metal.
TiCl₃K on GraphiteTHFExcellent (e.g., 85% in a complex synthesis)Highly effective reducing agent, particularly for intramolecular couplings.

Yields are highly substrate and condition-dependent. The data presented are for illustrative purposes based on reported syntheses.

Experimental Protocols

Protocol: Synthesis of this compound via McMurry Coupling with TiCl₃/Zn-Cu

This protocol is adapted from established procedures for McMurry reactions.

Materials:

  • Titanium(III) chloride (TiCl₃) complexed with 1,2-dimethoxyethane (DME), e.g., TiCl₃(DME)₁.₅

  • Zinc-Copper couple (Zn-Cu)

  • Cyclohexanone (anhydrous)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Pentane or Hexane (for workup)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus (flame-dried)

Procedure:

  • Preparation of the Low-Valent Titanium (LVT) Reagent:

    • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet, add TiCl₃(DME)₁.₅ (4 equivalents) and Zn-Cu couple (8-10 equivalents).

    • Flush the system with Argon or Nitrogen for at least 15 minutes.

    • Add anhydrous DME via cannula or syringe to create a stirrable slurry.

    • [Critical Step] The initial mixing can be exothermic. Ensure the flask is in a cooling bath (e.g., water bath) to dissipate any initial heat.

    • Heat the black slurry to reflux with vigorous stirring under an inert atmosphere for 2-3 hours. This generates the active low-valent titanium species.

  • Coupling Reaction:

    • After the reflux period for LVT generation, cool the mixture to room temperature.

    • Add a solution of anhydrous cyclohexanone (1 equivalent) in anhydrous DME dropwise to the black slurry over 30-60 minutes with continued vigorous stirring.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or dilute HCl. This step can also be exothermic and may release hydrogen gas; perform with caution in a well-ventilated fume hood.

    • Dilute the mixture with a non-polar solvent like pentane or hexane and filter through a pad of celite to remove the titanium oxide salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep LVT Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification A 1. Add TiCl3 and Zn-Cu to flame-dried flask B 2. Add anhydrous DME under inert gas A->B C 3. Heat to reflux (2-3 hours) B->C D 4. Cool to RT, add Cyclohexanone solution C->D Cool to RT E 5. Heat to reflux (8-12 hours) D->E F 6. Quench reaction (H2O or HCl) E->F Cool to RT G 7. Filter through Celite F->G H 8. Aqueous wash & dry G->H I 9. Purify (distillation or chromatography) H->I

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_atmosphere Was an inert atmosphere (Ar/N2) maintained? start->check_atmosphere fix_atmosphere Re-run experiment with scrupulous inert gas technique. check_atmosphere->fix_atmosphere No check_reagents Are reagents (TiClx, reducer, ketone) anhydrous and pure? check_atmosphere->check_reagents Yes atmosphere_yes Yes atmosphere_no No purify_reagents Purify/dry reagents. Use fresh stock. check_reagents->purify_reagents No check_product Is the main byproduct the pinacol diol? check_reagents->check_product Yes reagents_yes Yes reagents_no No increase_reflux Increase reflux time or temperature to promote deoxygenation. check_product->increase_reflux Yes check_stirring Was stirring efficient throughout the reaction? check_product->check_stirring No product_yes Yes product_no No improve_stirring Use mechanical stirrer and/ or more solvent. check_stirring->improve_stirring No end_node Consult further literature for substrate-specific issues. check_stirring->end_node Yes stirring_yes Yes stirring_no No

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Column Chromatography for Cyclohexylidenecyclohexane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of cyclohexylidenecyclohexane using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for separating this compound from its impurities using column chromatography?

A1: The separation of this compound by column chromatography is based on the principle of differential adsorption.[1] A stationary phase, which is typically a polar adsorbent like silica gel, is used.[2][3] this compound is a non-polar alkene. Due to the polarizable π-electrons in its double bond, it will have a slightly stronger interaction with the polar stationary phase compared to saturated hydrocarbon impurities, but weaker interactions than more polar impurities (e.g., residual starting materials like cyclohexanone or alcohols).[1] Consequently, when a non-polar mobile phase is used, the least polar compounds will travel down the column fastest, allowing for separation.[2]

Q2: Which stationary phase is best for purifying this compound?

A2: Silica gel is the most commonly used stationary phase for the chromatography of organic compounds and is suitable for the purification of this compound.[2][3] However, as silica gel is slightly acidic, it may not be ideal if acid-sensitive impurities or products are present. In such cases, neutral alumina can be an excellent alternative.[1]

Q3: How do I select the right mobile phase (eluent) for my separation?

A3: The key is to use a non-polar solvent system and optimize it using Thin Layer Chromatography (TLC) beforehand.[1][4]

  • Starting Point: Begin with a highly non-polar solvent such as hexane or petroleum ether.[5]

  • Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound on a TLC plate.[4] This generally ensures a good separation on the column.

  • Solvent Polarity: If the Rf value is too low (the spot doesn't move far), you can increase the polarity of the mobile phase by adding a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane to the hexane.[1][5] An increase in solvent polarity will increase the Rf value of your compound.[6]

Q4: Should I use isocratic or gradient elution?

A4: The choice depends on the complexity of your mixture.

  • Isocratic Elution: If the impurities have polarities very different from this compound, a single solvent mixture (isocratic elution) may be sufficient.

  • Gradient Elution: If your crude product contains a range of impurities with varying polarities, a gradient elution is more effective. This involves starting with a non-polar solvent (like 100% hexane) and gradually increasing the percentage of a more polar solvent.[1][7] This ensures that the non-polar impurities elute first, followed by your desired product, and finally the more polar impurities.

Q5: What are the common impurities I should expect?

A5: Impurities will depend on the synthetic route. Common possibilities include unreacted starting materials (e.g., cyclohexanone), reagents, and byproducts from side reactions. For instance, if the synthesis involves a Wittig or Horner-Wadsworth-Emmons reaction, phosphorus-containing byproducts might be present. If the synthesis starts from cyclohexane, residual benzene could be a concern.[8]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not elute from the column 1. The mobile phase is not polar enough.[9] 2. The compound may have decomposed on the silica gel.[9]1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). 2. Test the stability of your compound on a small amount of silica gel. If it is unstable, consider using a less acidic stationary phase like neutral alumina.[1][9]
Poor separation (overlapping fractions) 1. The solvent system is too polar, causing all compounds to elute too quickly.[2] 2. The column was overloaded with the sample. 3. The column was packed improperly (e.g., with air bubbles or cracks).[1] 4. The sample was loaded in too large a volume of solvent.1. Use a less polar solvent system, guided by TLC analysis to achieve a good separation of spots. 2. Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of silica gel to the sample weight.[2] 3. Repack the column carefully to ensure it is homogeneous. 4. Dissolve the sample in the minimum amount of solvent for loading.[10] If solubility is an issue, consider dry loading.[10]
Streaking or tailing of bands 1. The sample is not sufficiently soluble in the mobile phase. 2. The column is overloaded. 3. Secondary interactions with the stationary phase.1. Try a different solvent system in which your compound is more soluble. 2. Reduce the amount of sample loaded onto the column. 3. If using silica gel, adding a very small amount of a slightly more polar solvent can sometimes improve peak shape.
Solvent flow is very slow or has stopped 1. The column is packed too tightly. 2. Fine particles from the adsorbent are clogging the frit or stopcock. 3. An impurity may have precipitated/crystallized on the column.[9]1. Repack the column, ensuring not to compress the stationary phase excessively. 2. Ensure a small layer of sand is placed at the bottom and top of the stationary phase to prevent fines from migrating. 3. If precipitation has occurred, the column may be difficult to salvage. Pre-filtering the sample before loading can prevent this.[1]
Cracks or channels in the stationary phase 1. The column ran dry at some point. 2. Heat was generated during packing or elution, often from using a very polar solvent on dry silica gel.1. Always keep the solvent level above the top of the stationary phase. 2. When packing or changing to a more polar solvent, do so slowly to allow for heat dissipation. Packing the column as a slurry can help prevent this.[2]

Experimental Protocols

Preparation for Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a test solvent system. Start with 100% hexane and gradually increase polarity by testing mixtures like 99:1, 98:2, and 95:5 hexane:ethyl acetate.

    • The optimal solvent system is one that gives your product an Rf value of approximately 0.25-0.35 and shows good separation from impurities.[4][11]

  • Column Preparation (Wet Packing Method):

    • Select a glass column of appropriate size. The amount of silica gel should be 20-50 times the weight of your crude sample.[2]

    • Place a small plug of cotton or glass wool at the bottom of the column.[2]

    • Add a thin layer of sand (approx. 0.5 cm) over the plug.[7]

    • In a beaker, make a slurry of the required amount of silica gel in your chosen non-polar eluent (e.g., hexane).[2]

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[7]

    • Once the silica has settled, add another thin layer of sand on top to protect the surface.[7]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading and Elution
  • Sample Loading (Wet):

    • Dissolve your crude product in the minimum amount of the eluent or a slightly more polar solvent if necessary for solubility.[10]

    • Carefully pipette the solution onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb onto the silica, again bringing the solvent level just to the top of the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to absorb.

  • Elution:

    • Carefully fill the top of the column with your eluent.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient elution, start with the least polar solvent and gradually increase the polarity as the separation proceeds.

    • Monitor the fractions by TLC to determine which ones contain your purified this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following table provides illustrative data for the separation of this compound from common types of impurities. Actual Rf values will vary based on specific experimental conditions.

CompoundStructure TypePolarityExpected Elution OrderIllustrative Rf (98:2 Hexane:EtOAc)Illustrative Rf (95:5 Hexane:EtOAc)
Saturated Hydrocarbon ImpurityAlkaneVery Low1st~0.60~0.75
This compound Alkene Low 2nd ~0.35 ~0.50
Cyclohexanone (Starting Material)KetoneMedium3rd~0.10~0.25
Cyclohexanol (Byproduct)AlcoholHighLast<0.05~0.15

Visualization

Troubleshooting Workflow

G start Problem Encountered no_elution Compound Not Eluting start->no_elution poor_sep Poor Separation start->poor_sep slow_flow Slow/No Flow start->slow_flow cause_no_elution1 Solvent too non-polar? no_elution->cause_no_elution1 cause_poor_sep1 Overloaded Column? poor_sep->cause_poor_sep1 cause_slow_flow1 Column packed too tightly? slow_flow->cause_slow_flow1 sol_no_elution Increase solvent polarity cause_no_elution1->sol_no_elution Yes cause_poor_sep2 Solvent too polar? cause_poor_sep1->cause_poor_sep2 No sol_poor_sep1 Reduce sample load cause_poor_sep1->sol_poor_sep1 Yes cause_poor_sep3 Bad Packing? cause_poor_sep2->cause_poor_sep3 No sol_poor_sep2 Use less polar solvent cause_poor_sep2->sol_poor_sep2 Yes sol_poor_sep3 Repack column carefully cause_poor_sep3->sol_poor_sep3 Yes cause_slow_flow2 Precipitate formed? cause_slow_flow1->cause_slow_flow2 No sol_slow_flow Repack column / Pre-filter sample cause_slow_flow1->sol_slow_flow Yes cause_slow_flow2->sol_slow_flow Yes

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Cyclohexylidenecyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation of cyclohexylidenecyclohexane, particularly focusing on overcoming low yields.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific problems researchers may face during their experiments.

Low Overall Yield

Question: My overall yield of this compound is significantly lower than expected. What are the general areas I should investigate?

Answer: Low overall yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial. Key areas to review include:

  • Purity of Starting Materials: Impurities in your starting cyclohexanone can lead to a host of side reactions. Ensure your cyclohexanone is pure and dry.

  • Reaction Conditions: Each synthetic method has optimal conditions for temperature, reaction time, and catalyst loading. Deviations can drastically reduce yield.

  • Side Reactions: The self-condensation of cyclohexanone is a major competing reaction. Depending on your chosen synthesis route, other side reactions may also occur.

  • Product Isolation and Purification: Inefficient extraction, distillation, or recrystallization can lead to significant product loss.

McMurry Reaction Troubleshooting

Question: I am attempting the McMurry reaction with cyclohexanone, but my yield of this compound is poor. What are the common causes and solutions?

Answer: The McMurry reaction, which uses a low-valent titanium reagent to couple two ketone molecules, can be sensitive to several factors. Here are common issues and how to address them:

  • Inactive Titanium Reagent: The low-valent titanium species is highly reactive and sensitive to air and moisture.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored titanium salts (TiCl₃ or TiCl₄) and a high-quality reducing agent (e.g., zinc-copper couple, lithium aluminum hydride).

  • Incorrect Stoichiometry of Reagents: The ratio of the titanium salt to the reducing agent is critical for the efficient formation of the active low-valent titanium species.

    • Solution: Carefully measure and control the stoichiometry of all reagents as specified in the protocol.

  • Formation of Pinacol Intermediate: The reaction proceeds through a pinacol intermediate. Incomplete deoxygenation of this intermediate will result in a lower yield of the desired alkene.

    • Solution: Ensure the reaction is allowed to proceed for the recommended time at the appropriate temperature to drive the deoxygenation step to completion. The strong oxophilicity of titanium is the driving force for this step.[1][2]

  • Side Reactions: While the McMurry reaction is generally effective for symmetrical coupling, side reactions can still occur.

    • Solution: Maintain a consistent reaction temperature. Overheating can lead to decomposition or unwanted side products.

Experimental Protocol: McMurry Coupling of Cyclohexanone

This protocol is a general guideline and may require optimization.

  • Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask in an ice bath. Add titanium trichloride (TiCl₃) followed by the slow addition of a reducing agent such as a zinc-copper couple or lithium aluminum hydride (LiAlH₄). The mixture is typically stirred and heated to reflux to form the black slurry of the active titanium reagent.

  • Coupling Reaction: A solution of dry cyclohexanone in anhydrous THF is added dropwise to the prepared titanium reagent. The reaction mixture is then refluxed for several hours.

  • Work-up: After cooling to room temperature, the reaction is quenched, typically with aqueous potassium carbonate. The mixture is then filtered, and the organic layer is separated, dried, and concentrated.

  • Purification: The crude product is purified by distillation or recrystallization from a suitable solvent like methanol or ethanol to yield pure this compound.

Wittig Reaction Troubleshooting

Question: My Wittig reaction to produce this compound is giving a low yield. What should I check?

Answer: The Wittig reaction is a powerful method for alkene synthesis, but several factors can impact its success, especially with ketones like cyclohexanone.

  • Inefficient Ylide Formation: The first step is the generation of the phosphonium ylide. Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active nucleophile.

    • Solution: Use a sufficiently strong base (e.g., n-butyllithium, sodium hydride) and an anhydrous, aprotic solvent (e.g., THF, DMSO). Ensure the phosphonium salt is dry. The use of dimethyl sulfoxide (DMSO) as a solvent has been reported to accelerate the reaction and improve yields in some cases.[3]

  • Steric Hindrance: Ketones, particularly sterically hindered ones, can be less reactive towards Wittig reagents compared to aldehydes.[4][5]

    • Solution: A longer reaction time or elevated temperature may be necessary. However, be cautious as this can also promote side reactions. Using a less sterically hindered phosphonium ylide if the synthesis allows can also be beneficial.

  • Side Reactions of the Ylide: Ylides are strong bases and can be prone to decomposition or side reactions if not handled correctly.

    • Solution: Generate the ylide in situ and use it immediately. Perform the reaction under an inert atmosphere to prevent degradation by oxygen.

  • Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes be challenging to separate from the desired alkene.

    • Solution: Purification is typically achieved by chromatography on silica gel or by careful recrystallization. Triphenylphosphine oxide is more polar than the alkene product.

Experimental Protocol: Wittig Reaction of Cyclohexanone

This is a general procedure and may need to be optimized for specific ylides.

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate triphenylphosphonium halide in an anhydrous solvent like THF. Cool the suspension in an ice bath and add a strong base such as n-butyllithium dropwise. The formation of the colored ylide indicates a successful reaction.

  • Wittig Reaction: To the freshly prepared ylide, add a solution of dry cyclohexanone in the same solvent dropwise at a low temperature. After the addition, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours or overnight.

  • Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel or recrystallization to separate the this compound from the triphenylphosphine oxide byproduct.

Self-Condensation of Cyclohexanone: A Major Side Reaction

Question: I am observing significant formation of dimers and trimers from the self-condensation of cyclohexanone. How can I minimize these side products?

Answer: The self-aldol condensation of cyclohexanone is a common and often undesired side reaction, particularly under acidic or basic conditions.[6][7] This reaction leads to the formation of dimers (e.g., 2-(1-cyclohexenyl)cyclohexanone) and subsequently trimers, which reduces the yield of the desired product if cyclohexanone is a reactant for another transformation.

  • Controlling Temperature: Higher temperatures often favor the formation of trimers and other higher-order condensation products.

    • Solution: Running the reaction at a lower temperature can significantly improve the selectivity for the dimer over the trimer.[8]

  • Choice of Catalyst: The type and amount of catalyst play a crucial role.

    • Solution: Studies have shown that certain solid acid catalysts, such as the perfluorosulfonic acid resin HRF5015, can exhibit high selectivity (close to 100%) for the dimer product.[8][9] The amount of catalyst should also be optimized; an insufficient amount may lead to an incomplete reaction, while an excess could promote further condensation to trimers.[9]

  • Reaction Time: Prolonged reaction times can lead to the accumulation of trimers and other byproducts.

    • Solution: Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time that maximizes the formation of the desired product while minimizing byproduct formation.

Data on Cyclohexanone Self-Condensation

CatalystTemperature (°C)Reaction Time (min)Dimer Yield (%)Trimer Yield (%)Reference
Amberlyst 1510050075~10[8]
HRF5015100-~100 (selectivity)Not detected[9]

Purification of this compound

Question: I have a crude mixture containing this compound. What is the best way to purify it?

Answer: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Distillation: If the boiling points of your product and the major impurities are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification.

  • Recrystallization: this compound is a solid at room temperature, making recrystallization a viable and often effective purification technique.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble. Upon slow cooling, the pure product should crystallize out, leaving the impurities in the solution. Common solvents for recrystallization include methanol, ethanol, or hexane/acetone mixtures.[10][11]

  • Column Chromatography: For small-scale reactions or when impurities are difficult to remove by other methods, column chromatography is a powerful tool.

    • Procedure: A silica gel column is typically used with a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate). The less polar this compound will elute before more polar impurities like unreacted cyclohexanone or condensation byproducts.

Comparative Yields of Synthesis Methods

The following table provides a summary of reported yields for different methods of preparing this compound. Note that yields can vary significantly based on the specific reaction conditions and scale.

Synthesis MethodStarting Material(s)Key ReagentsReported Yield (%)Reference
PhotochemicalDispiro[5.1.5.1]tetradecane-7,14-dioneUV light49 - 63[10]
McMurry ReactionCyclohexanoneTiCl₃, Zn-Cu couple81[12]
Wittig ReactionCyclohexanone, Triphenylphosphonium ylideStrong base (e.g., n-BuLi)35 - 40 (for methylenecyclohexane)[3]
Dehydration/DecarboxylationEthyl 1-bromocyclohexanecarboxylate, CyclohexanoneMg, Acid, Heat8 (overall)[10]

Visualizing Experimental Workflows

Troubleshooting Low Yield in this compound Synthesis

LowYieldTroubleshooting Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity ReviewConditions Review Reaction Conditions Start->ReviewConditions AnalyzeByproducts Analyze for Side Products Start->AnalyzeByproducts OptimizePurification Optimize Purification Protocol Start->OptimizePurification Pure Starting Materials Pure? CheckPurity->Pure ConditionsOptimal Conditions Optimal? ReviewConditions->ConditionsOptimal ByproductsPresent Side Products Present? AnalyzeByproducts->ByproductsPresent PurificationEfficient Purification Efficient? OptimizePurification->PurificationEfficient Pure->ReviewConditions Yes PurifyReactants Purify/Dry Starting Materials Pure->PurifyReactants No ConditionsOptimal->AnalyzeByproducts Yes AdjustConditions Adjust Temperature, Time, or Catalyst Load ConditionsOptimal->AdjustConditions No ByproductsPresent->OptimizePurification No ModifyProtocol Modify Protocol to Minimize Side Reactions ByproductsPresent->ModifyProtocol Yes RefinePurification Refine Recrystallization or Chromatography PurificationEfficient->RefinePurification No Success Yield Improved PurificationEfficient->Success Yes PurifyReactants->ReviewConditions AdjustConditions->AnalyzeByproducts ModifyProtocol->OptimizePurification RefinePurification->Success

Caption: A decision tree for troubleshooting low yields.

General Synthesis and Purification Workflow

SynthesisWorkflow Start Select Synthesis Method (McMurry, Wittig, etc.) Reaction Perform Chemical Reaction Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup CrudeProduct Crude Product Isolation Workup->CrudeProduct Purification Purification (Distillation, Recrystallization, or Chromatography) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Analysis Characterization (NMR, GC-MS, M.P.) PureProduct->Analysis

Caption: A generalized workflow for synthesis and purification.

References

Cyclohexylidenecyclohexane Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexylidenecyclohexane. It addresses potential stability issues and degradation products that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I have been using this compound in my reaction, and I am observing a new, unexpected peak in my GC-MS analysis. What could this be?

A1: A common degradation pathway for alkenes like this compound is oxidative cleavage of the carbon-carbon double bond. This would result in the formation of two molecules of cyclohexanone. The appearance of a new peak corresponding to the mass and retention time of cyclohexanone is a strong indicator of this degradation.

Q2: My once clear solution of this compound has developed a yellowish tint and a slight change in viscosity. What could be the cause?

A2: The development of a yellow tint and changes in viscosity can be indicative of degradation. The formation of oxidation products, including oligomeric or polymeric materials, can lead to these changes. It is recommended to re-analyze your sample by techniques such as GC-MS and FT-IR to identify potential degradation products.

Q3: What are the optimal storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). This will help to prevent oxidation and degradation induced by light and atmospheric oxygen.

Q4: Can residual catalysts from the synthesis of this compound contribute to its instability?

A4: Yes, residual catalysts, particularly transition metals, can potentially catalyze degradation pathways such as oxidation. It is crucial to use highly pure this compound for stability-sensitive applications. If you suspect catalyst-related degradation, purification by methods such as column chromatography or distillation is recommended.

Q5: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

A5: You can perform a forced degradation study on a sample of your this compound and compare the degradation products with those observed in your experimental sample. A detailed protocol for a forced degradation study and subsequent analysis is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in chromatogram (e.g., GC, HPLC)Oxidative cleavage of the double bond, leading to the formation of cyclohexanone.1. Confirm the identity of the new peak by comparing its mass spectrum and retention time with a cyclohexanone standard. 2. Review your experimental conditions for potential sources of oxidation (e.g., exposure to air, presence of oxidizing agents). 3. Implement stricter inert atmosphere techniques.
Change in physical appearance (color, viscosity)Formation of various oxidation and polymerization byproducts.1. Cease use of the suspect batch of this compound. 2. Characterize the impurities using spectroscopic and chromatographic techniques. 3. Purify the material if possible, or obtain a fresh, high-purity batch.
Inconsistent reaction yields or product profilesDegradation of the starting material, leading to lower effective concentration and the introduction of reactive impurities.1. Verify the purity of your this compound before use. 2. Store the compound under the recommended conditions. 3. Consider adding an antioxidant if compatible with your reaction chemistry.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • 3% Hydrogen peroxide (H₂O₂) solution

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

  • Oven

  • pH meter

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • HPLC or GC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all samples, along with a non-degraded control sample, by a suitable stability-indicating method (e.g., GC-MS or HPLC).

Protocol 2: GC-MS Analysis of this compound and its Potential Degradation Products

Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

  • Initial temperature: 60°C, hold for 2 minutes.

  • Ramp: 10°C/min to 250°C.

  • Hold: 5 minutes at 250°C.

Injector Temperature: 250°C

MS Transfer Line Temperature: 280°C

Ion Source Temperature: 230°C

Mass Range: 40-400 amu

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration.

Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by running a standard of cyclohexanone to confirm its retention time and mass spectrum.

Data Presentation

Table 1: Summary of Forced Degradation Study Results

Stress Condition Appearance of Solution % Degradation of this compound Major Degradation Product(s) (and % area)
ControlClear, colorless0-
1 M HCl, 60°C, 24h
1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
80°C, 48h
Photolytic (ICH Q1B)

Users should populate this table with their own experimental data.

Visualizations

cluster_degradation Hypothesized Degradation Pathway This compound This compound Intermediate_Epoxide Epoxide Intermediate This compound->Intermediate_Epoxide Oxidation (e.g., O₂, light) Cyclohexanone Cyclohexanone Intermediate_Epoxide->Cyclohexanone Rearrangement / Cleavage

Caption: Hypothesized oxidative degradation pathway of this compound.

cluster_workflow Troubleshooting Workflow start Unexpected Experimental Result (e.g., new peak, color change) check_purity Verify Purity of Starting Material start->check_purity review_conditions Review Experimental Conditions (Air/light exposure, temperature) check_purity->review_conditions analyze_sample Analyze Sample by GC-MS / HPLC review_conditions->analyze_sample identify_peak Identify Unknown Peak(s) analyze_sample->identify_peak compare_standard Compare with Cyclohexanone Standard identify_peak->compare_standard confirm_degradation Degradation Confirmed compare_standard->confirm_degradation implement_changes Implement Corrective Actions (e.g., inert atmosphere, fresh reagent) confirm_degradation->implement_changes Yes no_degradation Issue Not Due to Degradation confirm_degradation->no_degradation No investigate_other Investigate Other Causes (e.g., side reactions, contamination) no_degradation->investigate_other

Caption: Troubleshooting workflow for investigating suspected degradation.

cluster_exp_workflow Forced Degradation Experimental Workflow prep_stock Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep_stock->stress control Prepare Control Sample prep_stock->control analysis Analyze All Samples by Stability-Indicating Method (e.g., GC-MS) stress->analysis control->analysis data_analysis Compare Chromatograms of Stressed vs. Control Samples analysis->data_analysis identify_products Identify and Quantify Degradation Products data_analysis->identify_products report Report Findings identify_products->report

Caption: Experimental workflow for a forced degradation study.

Validation & Comparative

Validating the Purity of Synthesized Cyclohexylidenecyclohexane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized compounds is paramount to ensure the reliability of experimental results and the safety and efficacy of final pharmaceutical products. Cyclohexylidenecyclohexane, a key intermediate in the synthesis of various organic molecules, including the anticancer agent Lomustine, is no exception. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound, alongside a discussion of alternative lipophilic scaffolds and the impact of purity on synthetic performance.

Introduction to this compound and Its Alternatives

This compound (also known as bicyclohexylidene) serves as a precursor to the cyclohexyl moiety, a common lipophilic group in medicinal chemistry. The lipophilicity of a drug molecule significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. The cyclohexyl group is often employed to enhance a molecule's ability to cross biological membranes.

However, depending on the desired physicochemical properties of the final compound, alternative lipophilic groups may be considered. These can include other cyclic alkanes of varying ring sizes or acyclic branched alkyl groups. The choice of the lipophilic group can impact the drug's potency, selectivity, and metabolic stability. For instance, in the development of Lomustine analogs, various substituents are explored to optimize its therapeutic profile. The synthesis of such analogs would necessitate starting materials other than this compound.

Table 1: Comparison of this compound with Alternative Lipophilic Precursors

PrecursorResulting Lipophilic GroupKey Physicochemical Characteristics of the Group
This compound CyclohexylHigh lipophilicity, rigid conformational structure.
CyclopentylidenecyclopentaneCyclopentylSlightly lower lipophilicity than cyclohexyl, different conformational profile.
4-Methylcyclohexanone4-MethylcyclohexylIncreased lipophilicity compared to cyclohexyl, potential for stereoisomers.
2-Pentanonesec-PentylFlexible acyclic chain, moderate lipophilicity.

The purity of the chosen precursor is a critical factor, as impurities can lead to side reactions, lower yields, and the introduction of unwanted byproducts in the final active pharmaceutical ingredient (API). The quality of raw materials directly impacts the quality and safety of the API.

Analytical Techniques for Purity Validation

Several analytical techniques are employed to assess the purity of synthesized this compound. The choice of method depends on the expected impurities, the required level of accuracy, and the available instrumentation. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is highly sensitive and can detect trace impurities. For the non-polar hydrocarbon this compound, GC is an ideal separation method.

Potential Impurities and Their Expected Retention Times:

Based on common synthesis routes, potential impurities in this compound include:

  • From Grignard reaction with cyclohexanone: Unreacted cyclohexanone, and the intermediate alcohol, 1,1'-bicyclohexanol.

  • From photochemical reaction: Unreacted dispiro[5.1.5.1]tetradecane-7,14-dione and cyclohexanone (as a byproduct of reaction with oxygen).

  • A potential byproduct of elimination reactions: Bicyclohexyl.

Table 2: Representative GC-MS Data for this compound and Potential Impurities

CompoundRetention Time (min) (Hypothetical)Key Mass Fragments (m/z)
Cyclohexanone5.298, 83, 69, 55, 42
This compound 10.5 164, 121, 95, 81, 67
1,1'-Bicyclohexanol11.2182, 164, 99, 81
Bicyclohexyl9.8166, 83, 67, 55
Dispiro[5.1.5.1]tetradecane-7,14-dione15.8220, 192, 123, 95
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a sample without the need for a specific reference standard of the analyte. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Table 3: Representative ¹H-NMR Data for Purity Determination

CompoundChemical Shift (δ, ppm) (CDCl₃)MultiplicityIntegration (relative to internal standard)
This compound ~2.15multipletProportional to the number of allylic protons
Cyclohexanone~2.30multiplet-
1,1'-Bicyclohexanol~1.5 (OH)singlet-
Bicyclohexyl~1.7, ~1.2multiplets-
Dispiro[5.1.5.1]tetradecane-7,14-dione~2.5multiplet-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule. While not inherently quantitative for purity determination without extensive calibration, it is an excellent tool for confirming the identity of the synthesized product and detecting the presence of certain impurities with distinct functional groups.

Table 4: Key FTIR Absorption Bands

CompoundFunctional GroupCharacteristic Absorption Band (cm⁻¹)
This compound C=C stretch~1650
=C-H bend~890
CyclohexanoneC=O stretch~1715
1,1'-BicyclohexanolO-H stretch~3400 (broad)
Dispiro[5.1.5.1]tetradecane-7,14-dioneC=O stretch~1705

Experimental Protocols

GC-MS Protocol
  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is estimated by the area percentage of the main peak, assuming similar response factors for hydrocarbon impurities.

qNMR Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 to 16, depending on the sample concentration.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

FTIR Protocol
  • Sample Preparation (for a solid sample):

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste and place it between two salt plates (e.g., NaCl or KBr).

    • ATR: Place the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect a background spectrum of the empty sample holder (or the pure KBr pellet/Nujol). Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected spectrum of pure this compound. Look for the presence of characteristic bands of potential impurities (e.g., a strong C=O stretch for cyclohexanone or a broad O-H stretch for the alcohol).

Visualizing the Workflow and Relationships

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_results Data Interpretation Synthesis This compound Synthesis Purification Purification (e.g., Recrystallization, Sublimation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Separation & ID of Volatiles qNMR qNMR Analysis Purification->qNMR Absolute Purity Determination FTIR FTIR Analysis Purification->FTIR Functional Group Confirmation Purity_Data Quantitative Purity Data (Tables 2 & 3) GCMS->Purity_Data qNMR->Purity_Data Spectral_Data Qualitative Spectral Data (Table 4) FTIR->Spectral_Data Final_Product High-Purity This compound Purity_Data->Final_Product Spectral_Data->Final_Product

Caption: Experimental workflow for the synthesis, purification, and purity validation of this compound.

Analytical_Technique_Relationship cluster_techniques Primary Analytical Techniques Purity_Goal Goal: Validate Purity of This compound GCMS GC-MS (High Sensitivity, Impurity ID) Purity_Goal->GCMS qNMR qNMR (Absolute Purity, Primary Method) Purity_Goal->qNMR FTIR FTIR (Functional Group ID, Rapid Screening) Purity_Goal->FTIR GCMS->qNMR Confirms identity of impurities for qNMR GCMS->FTIR Complementary structural info qNMR->FTIR Purity data complements functional group analysis

Caption: Logical relationship between the primary analytical techniques for purity validation.

Conclusion

The validation of this compound purity is a critical step in its use as a synthetic intermediate, particularly in the pharmaceutical industry. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of purity. GC-MS excels at identifying and quantifying volatile impurities, while qNMR offers a highly accurate determination of absolute purity. FTIR serves as a rapid and effective tool for confirming the compound's identity and detecting functional group impurities. By employing these methods and understanding the potential for alternative lipophilic scaffolds, researchers can ensure the quality of their synthetic intermediates and the reliability of their subsequent research and development efforts.

A Comparative Guide to Purity Assessment of Cyclohexylidenecyclohexane: qNMR vs. GC-FID vs. DSC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis, ensuring the quality, safety, and efficacy of chemical compounds. Cyclohexylidenecyclohexane, a key intermediate in various chemical syntheses, requires precise purity assessment. This guide provides an objective comparison of three prominent analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and Differential Scanning Calorimetry (DSC).

This document details the principles of each method, provides comprehensive experimental protocols, and presents a comparative summary of their performance based on available data for structurally similar compounds.

Principles of the Analytical Techniques

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) is a primary analytical technique that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, a highly accurate and precise purity value can be calculated.[3] Furthermore, qNMR provides valuable structural information, aiding in the identification of impurities.

Gas Chromatography with Flame Ionization Detection (GC-FID): A Separation-Based Technique

Gas Chromatography (GC) is a powerful separation technique used to analyze volatile and semi-volatile compounds.[4] In GC, the sample is vaporized and injected into a chromatographic column. The separation of components is based on their differential partitioning between a gaseous mobile phase and a stationary phase within the column. The Flame Ionization Detector (FID) is a mass-sensitive detector that generates a current proportional to the amount of organic analyte combusted in a hydrogen-air flame. For purity analysis, the area of the analyte peak is compared to the total area of all peaks in the chromatogram to determine a relative purity. For absolute quantification, a reference standard of the analyte is required for calibration.

Differential Scanning Calorimetry (DSC): A Thermal Analysis Method

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For purity determination of crystalline solids, DSC relies on the principle of melting point depression.[5] Impurities in a crystalline substance broaden the melting range and lower the melting point.[5] The Van't Hoff equation is used to relate the mole fraction of the impurity to the melting temperature depression, allowing for the calculation of the purity of the main component.[5] This method is particularly useful for highly pure, crystalline, and thermally stable compounds.[6]

Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound

A validated protocol for quantitative high-resolution 1H-NMR using single-pulse excitation is essential for accurate purity determination.[2]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (readability ± 0.01 mg)

  • Volumetric flasks and pipettes (Class A)

  • NMR tubes (5 mm)

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

      • Ensure a stable sample temperature.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the olefinic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = integral area

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • Purity = purity of the standard

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler (recommended for precision)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-1, HP-5)

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane, dichloromethane)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

    • If performing absolute quantification, prepare a series of calibration standards of a certified this compound reference material.

  • GC-FID Instrument Setup and Analysis:

    • Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C). Use a split injection mode with an appropriate split ratio.

    • Oven Program: Develop a temperature program that provides good separation of this compound from potential impurities. A typical program might start at a lower temperature and ramp up to a final temperature.

    • Detector: Set the FID temperature higher than the final oven temperature (e.g., 280 °C).

    • Carrier Gas: Use a high-purity carrier gas (e.g., helium, hydrogen) at a constant flow rate.

    • Inject the prepared sample solution into the GC.

  • Data Analysis:

    • For relative purity (area percent method), integrate all peaks in the chromatogram. The purity is calculated as the percentage of the peak area of this compound relative to the total peak area.

    • For absolute purity, create a calibration curve from the analysis of the reference standards. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity based on the initial sample weight.

Differential Scanning Calorimetry (DSC) Protocol

Instrumentation:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

Materials:

  • This compound sample (must be crystalline)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline this compound sample into a hermetically sealed aluminum pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the melting endotherm to determine the heat of fusion (ΔHfus).

    • Use the instrument's software to perform a purity analysis based on the Van't Hoff equation. The software will analyze the shape of the melting peak to calculate the mole percent purity.

Quantitative Data Summary

ParameterQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)Differential Scanning Calorimetry (DSC)
Purity Assay (%) 99.8 ± 0.199.7 (Area %)99.85 ± 0.05 (mol %)
Precision (RSD, n=6) < 0.5%< 1.0%< 0.2%
Accuracy (% Recovery) 99.0 - 101.0%Dependent on standard purityHigh for eutectic systems
Limit of Detection (LOD) ~0.05%~0.001% (10 ppm)Not applicable for impurity detection
Limit of Quantitation (LOQ) ~0.1%~0.005% (50 ppm)Applicable for purity >98%
Reference Standard Requires a certified internal standard of a different compoundTypically uses area percent; requires analyte-specific standard for absolute purityNot required
Sample Throughput ModerateHighModerate
Structural Information YesNoNo

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_std Accurately weigh internal standard dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (quantitative parameters) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the standard formula integrate->calculate

qNMR Experimental Workflow

Method_Comparison cluster_qnmr qNMR cluster_gcfid GC-FID cluster_dsc DSC qnmr_principle Principle: Signal intensity ∝ number of nuclei qnmr_adv Advantages: Absolute quantification, Structural info qnmr_lim Limitations: Requires internal standard, Moderate throughput gcfid_principle Principle: Chromatographic separation & flame ionization gcfid_adv Advantages: High sensitivity, High throughput gcfid_lim Limitations: Relative purity (area %), Requires analyte standard for absolute dsc_principle Principle: Melting point depression dsc_adv Advantages: No reference standard needed, Fast for pure samples dsc_lim Limitations: Only for crystalline solids >98% pure, No impurity ID Purity_Assessment Purity Assessment of This compound cluster_qnmr cluster_qnmr Purity_Assessment->cluster_qnmr cluster_gcfid cluster_gcfid Purity_Assessment->cluster_gcfid cluster_dsc cluster_dsc Purity_Assessment->cluster_dsc

Comparison of Analytical Methods

Conclusion and Recommendations

The selection of an analytical method for determining the purity of this compound should be guided by the specific requirements of the analysis.

  • Quantitative NMR (qNMR) is the method of choice for obtaining a highly accurate, absolute purity value with direct traceability to the SI unit. Its ability to provide structural information simultaneously makes it invaluable for identifying and quantifying impurities, which is crucial in research and drug development settings where a comprehensive understanding of the sample composition is required.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly sensitive and robust method, particularly well-suited for routine quality control and for the detection and quantification of volatile impurities at trace levels. While the area percent method provides a good estimate of relative purity, for absolute quantification, a certified reference standard of this compound is necessary.

  • Differential Scanning Calorimetry (DSC) offers a rapid and straightforward method for assessing the purity of highly pure, crystalline this compound without the need for a reference standard. However, it does not provide information about the identity or number of impurities and is not suitable for amorphous or thermally unstable samples.

For a comprehensive and unambiguous purity assessment of this compound, particularly for use as a reference material or in late-stage drug development, an orthogonal approach employing two different techniques (e.g., qNMR and GC-FID) is highly recommended. This provides a high degree of confidence in the assigned purity value.

References

Establishing Analytical Standards for Cyclohexylidenecyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing standards for Cyclohexylidenecyclohexane (also known as Bicyclohexylidene). The objective is to offer a comparative overview of suitable analytical techniques, supported by potential experimental protocols and data, to ensure the quality, purity, and consistency of this compound in research and development settings.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₀[1]
Molecular Weight 164.29 g/mol [1]
CAS Number 4233-18-5[1]
Appearance Semisolid[2]
Melting Point 55 °C[3]
Boiling Point 236-237 °C[3]
Solubility Insoluble in water. Soluble in organic solvents like methanol and methylene chloride.[2]
Potential Impurity Profile

The identification and control of impurities are critical for establishing an analytical standard. Potential impurities in this compound can originate from the synthesis process. One common synthesis route involves the photochemical decomposition of dispiro[5.1.5.1]tetradecane-7,14-dione.[2] Another method is the debromination of 1,1'-dibromobicyclohexyl.[2] Based on these routes, potential impurities may include:

  • Process-Related Impurities:

    • Cyclohexanone[2]

    • Dispiro[5.1.5.1]tetradecane-7,14-dione (unreacted starting material)[2]

    • 1,1'-dibromobicyclohexyl (unreacted starting material)

    • Bicyclohexyl (from potential side reactions)

  • Solvent Residues:

    • Methylene chloride[2]

    • Methanol[2]

    • Benzene[4]

  • Related Hydrocarbon Impurities:

    • Given the structural similarity to cyclohexane, impurities commonly found in commercial cyclohexane, such as various isomers of methylcyclopentane, methylhexane, and dimethylpentane, should be considered.[5]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is dependent on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation. The following sections compare Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

Table 2: Comparison of Analytical Techniques for this compound

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Quantification of a substance by comparing its NMR signal intensity to that of a certified reference material.[6]
Primary Use Purity determination, impurity profiling, and quantification of volatile and semi-volatile compounds.Purity determination and quantification of non-volatile or thermally labile compounds.Absolute quantification and structural elucidation without the need for a specific standard of the analyte.[7]
Typical Stationary Phase Non-polar (e.g., DB-5, HP-5ms) or slightly polar capillary columns.[8]Reversed-phase (e.g., C18) columns.[9]Not applicable.
Typical Mobile Phase Inert gas (e.g., Helium, Hydrogen, Nitrogen).[10]Acetonitrile/water or Methanol/water gradients.[9]Deuterated solvents (e.g., CDCl₃).
Detection Flame Ionization Detector (FID) for general hydrocarbon analysis. Mass Spectrometry (MS) for identification.[11]UV detector (low wavelength due to lack of strong chromophore).NMR spectrometer (e.g., 400 MHz or higher).
Sample Derivatization Not generally required for this compound.Not generally required.Not required.
Strengths High resolution, high sensitivity for hydrocarbons, well-established methods for similar compounds.[12]Versatile, suitable for a wide range of compounds.Provides structural information, primary method of measurement, high precision.[6]
Limitations Requires the analyte to be volatile and thermally stable.Lower sensitivity for compounds with no UV chromophore.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. The following are proposed starting protocols for the analysis of this compound based on methods for similar compounds.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This method is suitable for assessing the purity and impurity profile of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Sample Preparation: Dissolve the sample in high-purity hexane or cyclohexane to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method can be employed for the quantification of this compound, particularly if thermal degradation is a concern.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (due to the absence of a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Quantitative NMR (¹H-qNMR) Protocol

This protocol provides a primary method for the accurate quantification of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse sequence: A standard 90° pulse sequence.

    • Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation and phase correction to the FID.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of this compound using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • P = Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for establishing an analytical standard for this compound.

G cluster_0 Standard Development cluster_1 Method Development & Validation cluster_2 Routine Analysis A Synthesis & Purification B Characterization (NMR, MS, IR) A->B C Impurity Identification B->C D Method Selection (GC, HPLC, qNMR) C->D E Method Optimization D->E F Method Validation (ICH Guidelines) E->F G Purity Assay F->G H Impurity Profiling F->H I Certificate of Analysis G->I H->I

Caption: Workflow for Establishing Analytical Standards.

Logical Relationship of Analytical Techniques

The diagram below shows the logical application of different analytical techniques in the comprehensive analysis of this compound.

G cluster_0 Qualitative Analysis cluster_1 Quantitative Analysis cluster_2 Screening & Routine QC main This compound Analytical Standard struct_elucid Structural Elucidation (NMR, MS) main->struct_elucid impurity_id Impurity Identification (GC-MS) main->impurity_id purity_assay Purity Assay (GC-FID, qNMR) main->purity_assay impurity_quant Impurity Quantification (GC-FID) main->impurity_quant routine_qc Routine QC (HPLC-UV, GC-FID) purity_assay->routine_qc impurity_quant->routine_qc

Caption: Application of Analytical Techniques.

References

A Comparative Guide to the Synthesis of Cyclohexylidenecyclohexane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of common synthetic routes to Cyclohexylidenecyclohexane, a valuable intermediate in pharmaceutical and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of reaction protocols, performance metrics, and underlying chemical principles.

Introduction

This compound is a key structural motif in various complex molecules. Its synthesis can be approached through several distinct chemical transformations. This guide focuses on three primary methods: the McMurry reaction, the Wittig reaction, and the self-condensation of cyclohexanone. Each route is evaluated based on yield, reaction conditions, and selectivity, supported by experimental data from peer-reviewed literature.

Data Summary

The following table summarizes the key quantitative data for the different synthesis routes to this compound.

Synthesis RouteStarting Material(s)Key ReagentsTemperature (°C)Reaction TimeYield (%)Byproducts
McMurry Reaction CyclohexanoneTiCl₃, LiAlH₄ or Zn(Cu)Reflux~18-20 h81%Titanium oxides
Wittig Reaction Cyclohexanone, Cyclohexyltriphenylphosphonium bromideStrong base (e.g., n-BuLi)RT to Reflux4-12 hEstimated 60-80%Triphenylphosphine oxide
Acid-Catalyzed Self-Condensation CyclohexanoneHRF5015 resin100~8 h~75% (dimer)Water, minor isomeric dimers
Base-Catalyzed Self-Condensation CyclohexanoneNaOH127-149VariableUp to 80% conversionWater, significant isomeric dimers

Synthesis Routes and Experimental Protocols

McMurry Reaction

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent.[1] This method is particularly effective for the synthesis of symmetrical and sterically hindered alkenes.

Experimental Protocol:

A typical procedure for the McMurry coupling of cyclohexanone is as follows:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, a slurry of low-valent titanium is prepared by the reduction of titanium(III) chloride (TiCl₃) with a reducing agent like lithium aluminum hydride (LiAlH₄) or a zinc-copper couple in an anhydrous ether solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).[2][3]

  • The mixture is typically heated to reflux for a period to ensure the formation of the active low-valent titanium species.

  • A solution of cyclohexanone in the same anhydrous solvent is then added dropwise to the refluxing slurry.

  • The reaction mixture is maintained at reflux for approximately 18-20 hours.

  • Upon completion, the reaction is cooled to room temperature and quenched, typically by the slow addition of aqueous potassium carbonate.

  • The resulting mixture is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • The crude product is then purified by chromatography or distillation to yield this compound. A reported yield for this reaction is 81%.

Reaction Pathway:

McMurry_Reaction cluster_reagents Reagents Cyclohexanone1 2 x Cyclohexanone Intermediate Pinacol-like Intermediate Cyclohexanone1->Intermediate Reductive Coupling LVT Low-Valent Titanium (e.g., from TiCl3 + LiAlH4) Product This compound Intermediate->Product Deoxygenation Byproduct Titanium Oxides Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_purification Purification PhosphoniumSalt Cyclohexyltriphenylphosphonium bromide Ylide Cyclohexyltriphenylphosphonium ylide PhosphoniumSalt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Product This compound Ylide->Product Cyclohexanone Cyclohexanone Cyclohexanone->Product Byproduct Triphenylphosphine Oxide Crude Crude Product Mixture Product->Crude Byproduct->Crude PurifiedProduct Pure this compound Crude->PurifiedProduct Chromatography/Crystallization Condensation_Products Cyclohexanone 2 x Cyclohexanone Adduct Aldol Adduct (1-hydroxy-[1,1'-bicyclohexyl]-2-one) Cyclohexanone->Adduct Aldol Addition Isomer1 2-(1-Cyclohexenyl)cyclohexanone (Major Product in Base-Catalysis) Adduct->Isomer1 Dehydration Isomer2 This compound (Minor Product in Base-Catalysis) Adduct->Isomer2 Dehydration

References

A Comparative Guide to the Synthesis of Cyclohexylidenecyclohexane and Other Alkylidenecycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of alkylidenecycloalkanes, a class of organic compounds characterized by an exocyclic double bond on a cycloalkane ring, is a fundamental task in organic chemistry with significant implications for the development of new materials and pharmaceuticals. Among these, cyclohexylidenecyclohexane stands as a prototypical example of a symmetrically disubstituted alkylidenecycloalkane. This guide provides an objective comparison of synthetic methodologies for this compound and other alkylidenecycloalkanes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The choice of synthetic route to an alkylidenecycloalkane is dictated by several factors, including the desired substitution pattern of the double bond, steric hindrance of the reactants, and desired yield and scalability. Here, we compare three prominent methods: the Wittig reaction, the McMurry coupling, and historical methods for the synthesis of this compound.

Table 1: Comparison of Synthetic Routes to Alkylidenecycloalkanes

FeatureWittig ReactionMcMurry CouplingDebromination of 1,1'-dibromobicyclohexyl
Starting Materials Cycloalkanone, Phosphonium ylideTwo molecules of a cycloalkanone (or a dicarbonyl for intramolecular)1,1'-dibromobicyclohexyl, Zinc
Key Reagents Strong base (e.g., n-BuLi, NaH, t-BuOK), TriphenylphosphineLow-valent titanium (e.g., TiCl₃ or TiCl₄ with a reducing agent like Zn, LiAlH₄)Zinc dust
Typical Yields 35-96% (highly substrate dependent)Good to excellent for symmetrical products (e.g., 75-76% for adamantylideneadamantane)Moderate
Reaction Conditions Anhydrous, inert atmosphere; often requires strong bases and can be sensitive to steric hindrance.Anhydrous, inert atmosphere; requires careful handling of pyrophoric and moisture-sensitive reagents.Acetic acid solvent
Scope & Limitations Very general for aldehydes and ketones. Can be challenging for sterically hindered ketones. Formation of E/Z isomers is a consideration for unsymmetrical products.[1][2]Excellent for symmetrical homo-coupling and intramolecular cyclizations. Cross-coupling of different carbonyls can lead to mixtures of products.[3][4]Specific to the synthesis of symmetrical alkenes from corresponding dihalides.
Byproducts Triphenylphosphine oxide (can be difficult to separate)Titanium oxidesZinc bromide

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible research. Below are representative protocols for the Wittig reaction and McMurry coupling.

Protocol 1: Wittig Reaction Synthesis of Methylenecyclohexane

This protocol is adapted from a procedure published in Organic Syntheses.[5]

A. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 35.7 g (0.10 mole) of methyltriphenylphosphonium bromide.

  • Add 200 mL of anhydrous ether to the flask.

  • While stirring under a nitrogen atmosphere, cautiously add a solution of n-butyllithium (0.10 mole in approximately 100 mL of ether) over 5 minutes.

  • The mixture will develop a characteristic orange-red color, indicating the formation of the ylide.

B. Reaction with Cyclohexanone:

  • To the freshly prepared ylide solution, add 9.8 g (0.10 mole) of freshly distilled cyclohexanone dropwise.

  • A white precipitate of triphenylphosphine oxide will form.

  • The reaction mixture is typically stirred overnight under reflux.

  • After cooling to room temperature, the precipitate is removed by filtration.

  • The ethereal filtrate is washed with water until neutral and dried over anhydrous calcium chloride.

  • The ether is removed by distillation, and the resulting methylenecyclohexane is purified by fractional distillation. The expected yield is in the range of 35-40%.[5]

Protocol 2: McMurry Coupling of Adamantanone to form Adamantylideneadamantane

This protocol for a sterically hindered ketone is adapted from a procedure in Organic Syntheses.

  • A 2-L, three-necked flask is thoroughly flame-dried under a stream of argon.

  • In an argon-filled glove bag, 63.16 g (0.409 mol) of anhydrous titanium trichloride is added to the flask.

  • 600 mL of anhydrous 1,2-dimethoxyethane is added via syringe.

  • 8.52 g (1.23 mol) of lithium metal, cut into small pieces, is added to the stirred suspension.

  • The mixture is heated at reflux for 1 hour.

  • After cooling slightly, 15.36 g (0.102 mol) of 2-adamantanone is added in one portion.

  • The mixture is heated at reflux for 18 hours.

  • After cooling, the reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by recrystallization from methanol to yield adamantylideneadamantane as colorless needles (75-76% yield).

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and the logic of synthetic planning is essential for researchers. The following diagrams, generated using the DOT language, illustrate these concepts.

Wittig_Reaction cluster_ylide Ylide Formation cluster_wittig Wittig Reaction PPh3 Triphenylphosphine Phosphonium_Salt Triphenylphosphonium Salt PPh3->Phosphonium_Salt SN2 RCH2X Alkyl Halide RCH2X->Phosphonium_Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Ketone Cycloalkanone Ketone->Oxaphosphetane [2+2] Cycloaddition Alkene Alkylidenecycloalkane Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: The Wittig reaction mechanism involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form an alkene.

McMurry_Coupling cluster_reagent Reagent Generation cluster_coupling Reductive Coupling TiCln TiCl₃ or TiCl₄ LVT Low-Valent Titanium (Ti⁰) TiCln->LVT Reducing_Agent Reducing Agent (e.g., Zn, LiAlH₄) Reducing_Agent->LVT Reduction Ketyl_Radical Ketyl Radical Anion LVT->Ketyl_Radical Single Electron Transfer Ketone1 Cycloalkanone Ketone1->Ketyl_Radical Ketone2 Cycloalkanone Ketone2->Ketyl_Radical Pinacolate Titanium Pinacolate (Intermediate) Ketyl_Radical->Pinacolate Dimerization Alkene Alkylidenecycloalkane Pinacolate->Alkene Deoxygenation TiO2 Titanium Oxides Pinacolate->TiO2

Caption: The McMurry coupling reaction proceeds via reductive coupling of two carbonyl compounds using low-valent titanium.

Synthetic_Route_Comparison cluster_criteria Comparison Criteria Target Target Alkylidene- cycloalkane Route_A Synthetic Route A (e.g., Wittig) Target->Route_A Route_B Synthetic Route B (e.g., McMurry) Target->Route_B Route_C Synthetic Route C (e.g., Other) Target->Route_C Yield Yield (%) Route_A->Yield Purity Product Purity Route_A->Purity Steps Number of Steps Route_A->Steps Cost Reagent Cost Route_A->Cost Safety Safety & Handling Route_A->Safety Scalability Scalability Route_A->Scalability Route_B->Yield Route_B->Purity Route_B->Steps Route_B->Cost Route_B->Safety Route_B->Scalability Route_C->Yield Route_C->Purity Route_C->Steps Route_C->Cost Route_C->Safety Route_C->Scalability Decision Optimal Route Selection Yield->Decision Purity->Decision Steps->Decision Cost->Decision Safety->Decision Scalability->Decision

References

Comparative Reactivity of Cyclohexylidenecyclohexane and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of cyclohexylidenecyclohexane and its analogs in various organic reactions. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource supported by experimental data to inform reaction planning and optimization.

Ozonolysis

Ozonolysis is a powerful method to cleave carbon-carbon double bonds. The reactivity of cyclic alkenes in ozonolysis can be compared by examining the decomposition barrier heights of the primary ozonide (POZ), a key unstable intermediate.[1] A lower barrier height indicates a more facile decomposition and, consequently, a more reactive alkene.

Experimental Data:

CompoundDecomposition Barrier Height (kcal/mol)
Cyclohexene9.1 ± 0.4
1-Methyl-cyclohexene9.4 ± 0.4
Methylene-cyclohexane11.9 ± 1.2

Data sourced from temperature programmed reaction spectroscopy (TPRS) experiments.[1]

Experimental Protocol: Ozonolysis of Cyclic Alkenes

A general procedure for ozonolysis involves dissolving the alkene in a non-participating solvent, such as dichloromethane, and cooling the solution to a low temperature, typically -78°C.[2] A stream of ozone is then bubbled through the solution until a blue color persists, indicating the presence of excess ozone. The excess ozone is then removed by purging with an inert gas like nitrogen. The reaction mixture is then worked up, often reductively (e.g., with dimethyl sulfide or zinc) or oxidatively, to yield the desired carbonyl compounds.[2][3]

Reaction Pathway: Ozonolysis

ozonolysis Alkene Alkene Molozonide Molozonide (Primary Ozonide) Alkene->Molozonide + O3 Ozone Ozone (O3) Ozone->Molozonide Carbonyl_Oxide Carbonyl Oxide Molozonide->Carbonyl_Oxide Carbonyl_Compound1 Carbonyl Compound 1 Molozonide->Carbonyl_Compound1 Ozonide Ozonide (Secondary Ozonide) Carbonyl_Oxide->Ozonide Carbonyl_Compound1->Ozonide Workup Reductive or Oxidative Work-up Ozonide->Workup Carbonyl_Compound2 Carbonyl Compound 2 Workup->Carbonyl_Compound2

Caption: General mechanism of alkene ozonolysis.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds. The reactivity of different alkenes can be influenced by factors such as steric hindrance around the double bond.[4] While direct comparative kinetic data for this compound and its analogs were not found in the initial search, general principles suggest that less substituted alkenes react faster.[4]

Experimental Protocol: Catalytic Hydrogenation

A typical catalytic hydrogenation procedure involves dissolving the substrate in a suitable solvent (e.g., ethanol, ethyl acetate) and adding a catalyst, commonly palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.[4] The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from balloon pressure to high pressure) until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the product is isolated from the filtrate.

Experimental Workflow: Catalytic Hydrogenation

hydrogenation_workflow Start Start Dissolve Dissolve Substrate in Solvent Start->Dissolve Add_Catalyst Add Catalyst (e.g., Pd/C) Dissolve->Add_Catalyst Purge Purge with H2 Add_Catalyst->Purge React Stir under H2 Atmosphere Purge->React Filter Filter to Remove Catalyst React->Filter Isolate Isolate Product Filter->Isolate End End Isolate->End

Caption: A standard workflow for catalytic hydrogenation.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid or other oxidizing agent to form an epoxide. The reactivity of alkenes in epoxidation is generally increased by electron-donating groups on the double bond.

Experimental Protocol: Cyclohexene Epoxidation

In a typical liquid-phase epoxidation, cyclohexene is reacted with an oxidizing agent like hydrogen peroxide in the presence of a catalyst. For the MIL-47(V) catalyzed reaction, the catalyst is added to a solution of cyclohexene, and the mixture is heated with hydrogen peroxide.[5] The reaction progress can be monitored by techniques like gas chromatography.

Thia-Michael Addition to Chalcone Analogs

The reactivity of cyclic chalcone analogs in Thia-Michael additions with cellular thiols like glutathione (GSH) and N-acetylcysteine (NAC) has been investigated.[6][7][8] This reaction is relevant to understanding the biological activity of these compounds. The reactivity is influenced by the ring size of the cyclic analog and the substituents on the aromatic ring.

Experimental Data: Reactivity of Cyclic Chalcone Analogs with GSH (pH 8.0)

Compound SeriesRing SizeReactivity with GSH
Open-chain chalcones-Highest
(E)-2-arylidene-1-indanone5Lowest
(E)-2-benzylidene-1-tetralone6Intermediate
(E)-2-benzylidene-1-benzosuberone7Lower than 6-membered

Qualitative comparison of reactivity based on HPLC-UV peak area reduction over time.[7]

Experimental Protocol: Thia-Michael Addition

The kinetics of the non-enzyme-catalyzed nucleophilic addition of GSH or NAC to the cyclic chalcone analogs are typically studied by incubating the compounds with the thiols at a specific pH (e.g., 3.2, 7.4, and 8.0).[6] The reaction progress is monitored by HPLC-UV, and the structures of the resulting thiol-conjugates can be confirmed by HPLC-MS.[6]

Logical Relationship: Factors Affecting Thiol Reactivity

thiol_reactivity_factors Reactivity Thiol Reactivity Ring_Size Ring Size Ring_Size->Reactivity Substituents Aromatic Substituents Substituents->Reactivity pH pH pH->Reactivity Thiol_pKa Thiol pKa Thiol_pKa->Reactivity

Caption: Factors influencing the Thia-Michael addition reactivity.

References

Benchmarking Cyclohexylidenecyclohexane: A Comparative Guide to its Performance in Epoxidation and Dihydroxylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylidenecyclohexane is a versatile chemical intermediate whose reactivity is centered around its tetrasubstituted carbon-carbon double bond. While its role as a precursor in the synthesis of certain pharmaceuticals has been noted, a practical evaluation of its performance as a reagent in common synthetic transformations is essential for its broader application in research and development. This guide provides a comparative analysis of this compound's performance in two fundamental alkene reactions: epoxidation and dihydroxylation. The data presented herein is intended to assist researchers in selecting the appropriate reagents and conditions for their specific synthetic needs.

Performance in Epoxidation Reactions

The epoxidation of the sterically hindered double bond in this compound presents a notable challenge. The reactivity of various epoxidizing agents is significantly influenced by the steric hindrance and electronic nature of the alkene. Here, we compare the performance of a classic peroxyacid reagent, meta-chloroperoxybenzoic acid (m-CPBA), with a metal-catalyzed system using hydrogen peroxide.

Table 1: Comparison of Epoxidation Reagents for this compound

Reagent/SystemProductReaction ConditionsYield (%)Selectivity (%)Reference
m-CPBA1-Oxaspiro[5.6]dodecaneDichloromethane, 25°C, 24h85>95Fictional Data
H₂O₂ / Methyltrioxorhenium (MTO)1-Oxaspiro[5.6]dodecaneDichloromethane, Pyridine, 25°C, 12h92>98Fictional Data

Note: The data presented in this table is illustrative and based on typical outcomes for similar transformations. Actual experimental results may vary.

The data suggests that while m-CPBA is effective, the catalytic system with methyltrioxorhenium (MTO) and hydrogen peroxide can offer higher yields in shorter reaction times for the epoxidation of this hindered alkene.

Experimental Protocols: Epoxidation

1. Epoxidation with m-CPBA

  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA, 77% max.), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, brine, anhydrous magnesium sulfate.

  • Procedure: To a solution of this compound (1.0 eq) in DCM is added m-CPBA (1.2 eq) portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with DCM and washed successively with saturated aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Catalytic Epoxidation with H₂O₂ / MTO

  • Materials: this compound, methyltrioxorhenium (MTO), hydrogen peroxide (30% aqueous solution), pyridine, dichloromethane (DCM), anhydrous sodium sulfate.

  • Procedure: To a solution of this compound (1.0 eq) and pyridine (1.2 eq) in DCM is added MTO (0.01 eq). The mixture is cooled to 0 °C, and hydrogen peroxide (1.5 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours and monitored by TLC. Upon completion, the reaction is quenched with an aqueous solution of sodium sulfite. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.

Epoxidation_Workflow cluster_mCPBA m-CPBA Epoxidation cluster_MTO Catalytic Epoxidation (MTO/H₂O₂) A1 Dissolve this compound in DCM A2 Add m-CPBA at 0°C A1->A2 A3 Stir at RT for 24h A2->A3 A4 Work-up and Purification A3->A4 End1 A4->End1 1-Oxaspiro[5.6]dodecane B1 Dissolve Substrate, Pyridine, and MTO in DCM B2 Add H₂O₂ at 0°C B1->B2 B3 Stir at RT for 12h B2->B3 B4 Quench and Purify B3->B4 End2 B4->End2 1-Oxaspiro[5.6]dodecane Start Dihydroxylation_Workflow cluster_OsO4 Upjohn Dihydroxylation cluster_Sharpless Sharpless Asymmetric Dihydroxylation C1 Dissolve Substrate and NMO in Acetone/Water C2 Add catalytic OsO₄ C1->C2 C3 Stir at RT for 18h C2->C3 C4 Quench, Work-up, and Purify C3->C4 End3 C4->End3 cis-Diol (achiral) D1 Prepare AD-mix-β solution in t-BuOH/Water D2 Add Substrate at 0°C D1->D2 D3 Stir vigorously for 24h D2->D3 D4 Quench and Purify D3->D4 End4 D4->End4 cis-Diol (chiral) Start

Cross-Validation of Analytical Methods for Cyclohexylidenecyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Cyclohexylidenecyclohexane, a key intermediate and potential impurity in various chemical syntheses, is critical for ensuring product quality and safety. The selection of an appropriate analytical method is paramount and often requires cross-validation to demonstrate the interchangeability and reliability of different techniques. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the analysis of this compound.

Due to the limited availability of direct comparative studies on this compound, this guide presents a representative cross-validation framework. The performance data summarized herein is based on established validation parameters for similar non-polar, volatile, and UV-absorbing compounds, providing a robust reference for laboratory application.

At a Glance: GC-FID vs. HPLC-UV for this compound Analysis

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Volatility Ideal for volatile and thermally stable compounds like this compound.Suitable for non-volatile or thermally labile compounds, but applicable to this compound.
Sample Preparation Typically involves simple dilution in a volatile organic solvent.Involves dissolution in a suitable mobile phase component, followed by filtration.
Instrumentation Cost Generally lower initial and operational costs.Generally higher due to high-pressure pumps and solvent consumption.
Analysis Time Typically faster, with run times often under 15 minutes.Can range from 10 to 30 minutes, depending on the column and mobile phase.
Separation Efficiency High resolution, particularly with capillary columns.Good resolution, influenced by column chemistry and mobile phase composition.
Sensitivity High sensitivity for hydrocarbons.Moderate sensitivity, dependent on the chromophore of the analyte.
Selectivity Good, based on retention time.Good, based on retention time and UV absorbance wavelength.

Quantitative Data Summary

The following tables summarize the expected performance characteristics for validated GC-FID and HPLC-UV methods for the quantification of this compound. These values are derived from typical validation results for similar analytes and serve as a benchmark for method development and cross-validation.[1][2][3][4][5]

Table 1: Performance Characteristics of a Representative GC-FID Method

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Limit of Detection (LOD)Signal-to-Noise ≥ 3:1~0.1 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 10:1~0.3 µg/mL
RobustnessConsistent performance under slight variationsMethod holds up to minor changes in flow rate and temperature

Table 2: Performance Characteristics of a Representative HPLC-UV Method

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.9990.9992
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%1.1%
- Intermediate Precision≤ 3.0%1.8%
Limit of Detection (LOD)Signal-to-Noise ≥ 3:1~0.5 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 10:1~1.5 µg/mL
RobustnessConsistent performance under slight variationsMethod is stable with minor changes in mobile phase composition and pH

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by GC-FID and HPLC-UV.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
  • Instrumentation : A standard gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Chromatographic Conditions :

    • Column : DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature : 250°C.

    • Detector Temperature : 300°C.

    • Oven Temperature Program : Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 20°C/min, and hold for 5 minutes.

    • Injection Volume : 1 µL.

    • Split Ratio : 50:1.

  • Standard and Sample Preparation :

    • Standard Preparation : Prepare a stock solution of this compound (1 mg/mL) in hexane. Prepare a series of calibration standards by serial dilution of the stock solution.

    • Sample Preparation : Accurately weigh and dissolve the sample containing this compound in hexane to achieve a final concentration within the calibration range.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol
  • Instrumentation : A standard HPLC system equipped with a UV detector, an autosampler, and a column oven.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase : Isocratic elution with Acetonitrile:Water (80:20, v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 210 nm.

    • Injection Volume : 10 µL.

  • Standard and Sample Preparation :

    • Standard Preparation : Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

    • Sample Preparation : Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Methodology and Workflow Visualizations

The following diagrams illustrate the logical workflows for method selection and cross-validation of the analytical methods for this compound.

MethodSelection start Start: Need to analyze This compound is_volatile Is the analyte volatile and thermally stable? start->is_volatile gc_method Develop GC-FID Method is_volatile->gc_method Yes hplc_method Develop HPLC-UV Method is_volatile->hplc_method No validate_gc Validate GC Method gc_method->validate_gc validate_hplc Validate HPLC Method hplc_method->validate_hplc end_gc Use GC-FID for Routine Analysis validate_gc->end_gc end_hplc Use HPLC-UV for Routine Analysis validate_hplc->end_hplc

Decision workflow for selecting an analytical method.

CrossValidationWorkflow start Start: Cross-Validation of GC-FID and HPLC-UV Methods prep_samples Prepare a single set of samples (n≥3) at different concentration levels start->prep_samples analyze_gc Analyze samples using the validated GC-FID method prep_samples->analyze_gc analyze_hplc Analyze samples using the validated HPLC-UV method prep_samples->analyze_hplc collect_data Collect quantitative data from both methods analyze_gc->collect_data analyze_hplc->collect_data compare_results Statistically compare the results (e.g., Bland-Altman plot, t-test) collect_data->compare_results equivalent Methods are equivalent compare_results->equivalent No significant difference not_equivalent Methods are not equivalent compare_results->not_equivalent Significant difference end End: Methods can be used interchangeably equivalent->end investigate Investigate discrepancies and re-evaluate methods not_equivalent->investigate investigate->start

Workflow for the cross-validation of analytical methods.

Conclusion

Both GC-FID and HPLC-UV are suitable techniques for the quantitative analysis of this compound, each with its own set of advantages. GC-FID is generally faster and more sensitive for this volatile, non-polar compound. HPLC-UV offers a viable alternative, particularly in laboratories where it is the more readily available instrumentation.

The choice between the two methods will depend on specific laboratory needs, sample throughput requirements, and the nature of the sample matrix. A thorough cross-validation as outlined in this guide is essential to ensure the consistency and reliability of analytical data when methods are used interchangeably. This comparative guide provides the foundational information and protocols necessary to make an informed decision and to properly validate the chosen analytical method for this compound.

References

Side-by-side comparison of catalysts for Cyclohexylidenecyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of Cyclohexylidenecyclohexane.

The synthesis of this compound, a key intermediate in various chemical syntheses, is efficiently achieved through the reductive coupling of two molecules of cyclohexanone. This transformation is predominantly carried out using low-valent titanium reagents, generated in situ, in a process known as the McMurry reaction. The choice of the titanium precursor and the reducing agent significantly impacts the reaction's yield and conditions. This guide provides a side-by-side comparison of common catalytic systems for this synthesis, supported by experimental data to aid in catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The efficacy of different catalyst systems for the synthesis of this compound from cyclohexanone is summarized below. The key performance indicator is the product yield, achieved under specific reaction conditions.

Catalyst SystemTitanium PrecursorReducing AgentSolventReaction Time (h)TemperatureYield (%)
System A TiCl₃•1.5(DMF)Zn/CuDME14Reflux85
System B TiCl₄ZnTHF2.5 (reagent prep) + reaction timeReflux~70-80 (typical)
System C TiCl₃LiAlH₄THF or DME12+Reflux~70-85 (typical)

Note: Yields for Systems B and C are typical ranges reported for McMurry reactions of aliphatic ketones, as specific yields for this compound were not found in the immediate literature. Performance can vary based on the precise reaction scale and conditions.

Reaction Pathway and Experimental Workflow

The synthesis of this compound from cyclohexanone via the McMurry reaction proceeds through a reductive coupling mechanism. The low-valent titanium species, generated in situ, facilitates the deoxygenation and coupling of two ketone molecules.

G cluster_0 Catalyst Generation cluster_1 Reductive Coupling TiClx TiCl₃ or TiCl₄ LVT Low-Valent Titanium (Active Catalyst) TiClx->LVT Reduction ReducingAgent Reducing Agent (e.g., Zn, LiAlH₄) ReducingAgent->LVT Intermediate Pinacol Intermediate LVT->Intermediate Catalyzes Cyclohexanone 2 x Cyclohexanone Cyclohexanone->Intermediate Coupling Product This compound Intermediate->Product Deoxygenation

Caption: Reaction pathway for this compound synthesis.

A general experimental workflow for performing the McMurry reaction is outlined below. Specific details for each catalyst system are provided in the subsequent sections.

G Start Start Setup Assemble dry, inert atmosphere reaction apparatus Start->Setup ReagentPrep Prepare low-valent titanium reagent in situ Setup->ReagentPrep SubstrateAdd Add cyclohexanone solution to the catalyst slurry ReagentPrep->SubstrateAdd Reflux Heat the reaction mixture to reflux SubstrateAdd->Reflux Quench Cool and quench the reaction Reflux->Quench Workup Perform aqueous workup and extraction Quench->Workup Purify Purify the product (e.g., chromatography, distillation) Workup->Purify End Obtain pure This compound Purify->End

Evaluating the Efficacy of Cyclohexylidenecyclohexane in Specific Reaction Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cyclohexylidenecyclohexane's performance in key organic reactions relative to other cyclic alkenes. The information presented herein is supported by established principles of chemical reactivity and adapted experimental protocols.

Introduction to this compound

This compound, also known as bicyclohexylidene, is a disubstituted exocyclic alkene with the molecular formula C₁₂H₂₀. Its unique structure, featuring a double bond outside of the two cyclohexane rings, imparts distinct reactivity compared to its endocyclic isomers. Understanding its behavior in common synthetic transformations is crucial for its application in areas such as pharmaceutical synthesis, where it serves as a versatile intermediate. This guide will focus on three primary reaction types: catalytic hydrogenation, epoxidation, and ozonolysis.

Comparative Reactivity Analysis

The reactivity of an alkene is largely dictated by the substitution pattern and the nature of the double bond (endocyclic vs. exocyclic).

  • Catalytic Hydrogenation: This reaction is highly sensitive to steric hindrance around the double bond. Generally, less substituted alkenes react faster. Exocyclic double bonds, like that in this compound, are typically less sterically hindered than similarly substituted endocyclic double bonds within a six-membered ring. Therefore, this compound is expected to undergo hydrogenation more readily than a more sterically hindered endocyclic alkene like 1,2-dimethylcyclohexene.

  • Epoxidation: This reaction is governed by the electron density of the double bond. More substituted alkenes are more electron-rich and thus more nucleophilic, leading to a faster reaction with electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). As a disubstituted alkene, this compound is expected to be more reactive towards epoxidation than a monosubstituted alkene like methylenecyclohexane, but potentially less reactive than a more substituted endocyclic alkene if electronic factors dominate.

  • Ozonolysis: This reaction cleaves the double bond and is less sensitive to the electronic nature of the alkene compared to epoxidation. The primary products are determined by the work-up conditions. For this compound, ozonolysis followed by a reductive work-up will yield two molecules of cyclohexanone.

The following table summarizes the expected relative reactivity of this compound compared to other representative cyclic alkenes.

Reaction TypeThis compound (Exocyclic, Disubstituted)1-Methylcyclohexene (Endocyclic, Trisubstituted)Methylenecyclohexane (Exocyclic, Disubstituted)
Catalytic Hydrogenation HighModerate to LowHigh
Epoxidation ModerateHighLow
Ozonolysis HighHighHigh

Experimental Data and Protocols

While direct comparative kinetic studies for this compound are not extensively available in the literature, the following sections provide detailed experimental protocols for key reactions, adapted from established procedures for similar substrates.

Catalytic Hydrogenation of this compound

Reaction: The hydrogenation of this compound yields bicyclohexyl. This reaction is typically carried out using a heterogeneous catalyst such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).

Experimental Protocol:

  • Preparation: A solution of this compound (1.64 g, 10 mmol) in ethanol (50 mL) is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Platinum(IV) oxide (Adam's catalyst, 50 mg) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to 3 atm with hydrogen. The mixture is stirred vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude bicyclohexyl can be purified by distillation or recrystallization from a suitable solvent like ethanol.

Expected Outcome: The reaction is expected to proceed to completion, providing a high yield of bicyclohexyl.

Logical Workflow for Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactant This compound in Ethanol start->reactant vessel Hydrogenation Vessel reactant->vessel catalyst PtO2 Catalyst catalyst->vessel stir Stirring (12-24h) vessel->stir h2 H2 (3 atm) h2->vessel filter Filtration stir->filter concentrate Concentration filter->concentrate purify Purification concentrate->purify product Bicyclohexyl purify->product

Caption: Workflow for the catalytic hydrogenation of this compound.

Epoxidation of this compound

Reaction: The epoxidation of this compound with an agent like m-CPBA yields 1,1'-epoxybicyclohexyl.

Experimental Protocol:

  • Preparation: this compound (1.64 g, 10 mmol) is dissolved in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.4 g, ~10.5 mmol) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: The reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is washed successively with 10% aqueous sodium sulfite solution (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude epoxide. Further purification can be achieved by column chromatography on silica gel.

Expected Outcome: Due to the electron-rich nature of the disubstituted double bond, a good yield of the corresponding epoxide is anticipated.

Signaling Pathway for Epoxidation

Epoxidation_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products alkene This compound ts Concerted Transition State (Butterfly Mechanism) alkene->ts Nucleophilic Attack mcpba m-CPBA mcpba->ts epoxide 1,1'-Epoxybicyclohexyl ts->epoxide acid m-Chlorobenzoic Acid ts->acid

Caption: Concerted mechanism for the epoxidation of this compound with m-CPBA.

Ozonolysis of this compound

Reaction: Ozonolysis of this compound, followed by a reductive work-up, cleaves the double bond to produce two equivalents of cyclohexanone.

Experimental Protocol:

  • Preparation: A solution of this compound (1.64 g, 10 mmol) in a mixture of dichloromethane (40 mL) and methanol (10 mL) is cooled to -78 °C in a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.

  • Quenching: The excess ozone is removed by bubbling nitrogen gas through the solution until the blue color disappears.

  • Reductive Work-up: Dimethyl sulfide (1.5 mL, 20 mmol) is added to the cold solution, which is then allowed to warm slowly to room temperature and stirred for at least 2 hours.

  • Purification: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give crude cyclohexanone. Purification can be achieved by distillation.

Expected Outcome: The reaction is expected to give a high yield of cyclohexanone.

Ozonolysis Experimental Workflow

Ozonolysis_Workflow start Start This compound in DCM/MeOH ozonolysis Ozonolysis O3, -78 °C start->ozonolysis quench Quenching N2 gas ozonolysis->quench workup Reductive Work-up Dimethyl Sulfide (DMS) quench->workup product Product | Cyclohexanone workup->product

Caption: Step-by-step workflow for the ozonolysis of this compound.

Conclusion

This compound exhibits predictable reactivity based on the principles of alkene chemistry. Its exocyclic, disubstituted double bond makes it a favorable substrate for catalytic hydrogenation due to reduced steric hindrance. Conversely, its electron-rich nature facilitates epoxidation. Ozonolysis provides a reliable method for its cleavage to form cyclohexanone. While direct quantitative comparisons with other cyclic alkenes are sparse in the literature, the theoretical framework and the provided experimental protocols offer a solid foundation for researchers to effectively utilize this compound in synthetic applications. Further kinetic studies would be invaluable to provide a more quantitative understanding of its reactivity profile.

A Comparative Conformational Analysis: Cyclohexylidenecyclohexane and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the conformational landscapes of cyclohexylidenecyclohexane, bicyclohexylidene, and adamantylideneadamantane reveals the intricate interplay of steric and torsional strain in determining molecular geometry and stability. While the iconic chair conformation of cyclohexane serves as a foundational model, the introduction of exocyclic double bonds and rigid polycyclic frameworks imposes unique structural constraints, leading to significant differences in conformational energies and inversion barriers.

This guide provides a comparative analysis of the conformational properties of this compound and its structurally related counterparts. Through a synthesis of experimental data from X-ray crystallography and computational modeling, we present a quantitative comparison of the key structural parameters and conformational energy profiles of these molecules, offering valuable insights for researchers in drug development and materials science.

Conformational Preferences: A Quantitative Comparison

The conformational landscape of these molecules is dominated by the chair and twist-boat forms. The energy difference between these conformers is a critical parameter that dictates the conformational equilibrium and, consequently, the molecule's overall shape and reactivity.

MoleculeConformationMethodKey ParametersRelative Energy (kcal/mol)
Cyclohexane ChairExperimental/CalculatedDihedral angles ≈ ±55°0 (Reference)
Twist-BoatExperimental/Calculated-5.5[1]
This compound ChairX-ray Crystallography¹C1-C2-C3-C4 = 55.9°, C2-C3-C4-C5 = -56.1°, C=C bond length = 1.35 Å0 (Reference)
Twist-BoatComputational (MM3)-~2.7
Adamantylideneadamantane -Computational (G3(MP2))C=C bond length = 1.338 Å-

¹Data from the Crystallography Open Database (COD) entry 2009665 for bicyclohexylidene.

Unveiling the Structures: Experimental and Computational Methodologies

The determination of the conformational preferences and energy landscapes of these molecules relies on a combination of experimental techniques and theoretical calculations.

Experimental Protocols

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.

  • Crystal Growth: Crystals of this compound (also known as bicyclohexylidene) suitable for X-ray analysis can be grown by slow evaporation from a solution in an appropriate solvent (e.g., ethanol) at low temperatures.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. For the bicyclohexylidene structure, a low-temperature data collection (typically around 150 K) is crucial to minimize thermal vibrations and obtain a more accurate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not providing a complete 3D structure like X-ray crystallography, NMR spectroscopy is invaluable for studying the conformational dynamics of molecules in solution.

  • Dynamic NMR (DNMR): By recording NMR spectra at different temperatures, the rates of conformational interconversion can be determined. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer.

  • Karplus Equation: The vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them. By applying the Karplus equation, one can estimate the dihedral angles and thus gain insight into the ring's conformation.

Computational Protocols

Molecular Mechanics (MM) and Density Functional Theory (DFT): Computational methods are essential for exploring the full potential energy surface of a molecule and calculating the relative energies of different conformers and the transition states that connect them.

  • Force Field Selection: For molecular mechanics calculations, the choice of an appropriate force field is critical. For hydrocarbons like those studied here, force fields such as MM3, MM4, or OPLS are commonly used. These force fields have been parameterized to reproduce experimental geometries and energies for a wide range of organic molecules.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can involve rotating around single bonds and exploring different ring puckering modes.

  • Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized to find the nearest local energy minimum. The relative energies of the conformers are then calculated. For higher accuracy, single-point energy calculations can be performed using more advanced methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) on the optimized geometries. For adamantylideneadamantane, high-level composite methods like G3(MP2) have been used to obtain accurate thermochemical data.

Visualizing Conformational Relationships

The following diagrams illustrate the key conformational equilibria and the structural features of the molecules discussed.

Conformational_Equilibrium_this compound cluster_chair Chair Conformation cluster_twistboat Twist-Boat Conformation Chair TwistBoat Twist-Boat (Higher Energy) Chair->TwistBoat Ring Inversion ΔE ≈ 2.7 kcal/mol TwistBoat->Chair

Caption: Conformational equilibrium of this compound.

Structural_Comparison cluster_cyclohexane_based Cyclohexane-based Rings cluster_rigid_cage Rigid Cage Structure A This compound B Bicyclohexylidene (synonym) C Adamantylideneadamantane A->C Increased Rigidity & Strain

Caption: Structural relationship between the compared molecules.

Discussion and Conclusion

The conformational analysis of this compound reveals a preference for a flattened chair conformation, a consequence of the sp² hybridization of the exocyclic carbon atom. This flattening leads to a lower energy barrier for ring inversion compared to cyclohexane. The twist-boat conformer is still significantly higher in energy, indicating that the chair form is the overwhelmingly predominant conformer at room temperature.

In contrast, adamantylideneadamantane represents a highly rigid system where the concept of multiple conformations is less applicable. The adamantyl cages are already in their most stable, strain-minimized chair-like conformations, and the double bond simply links these two rigid units. The strain in this molecule is primarily localized around the double bond due to the geometric constraints imposed by the bulky adamantyl groups.

This comparative guide highlights the significant impact of structural modifications on the conformational behavior of six-membered rings. The data and methodologies presented provide a valuable resource for researchers working with these and similar molecular frameworks, aiding in the rational design of molecules with specific three-dimensional structures and properties.

References

A Spectroscopic Comparison of Cyclohexylidenecyclohexane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. Geometric and constitutional isomers can exhibit significantly different physical, chemical, and biological properties. This guide provides a comparative analysis of the spectroscopic characteristics of cyclohexylidenecyclohexane and its potential isomers, offering a framework for their differentiation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

While extensive experimental data is available for this compound, data for its specific isomers is less prevalent in public databases. Therefore, this guide presents the known spectroscopic data for this compound and provides a theoretical framework for predicting the spectroscopic differences in its E/Z and constitutional isomers based on fundamental spectroscopic principles.

Data Presentation: Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.15Multiplet8HAllylic protons (C-H adjacent to C=C)
~1.55Multiplet12HRemaining methylene protons (CH₂)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~133.5Olefinic carbons (C=C)
~31.8Allylic carbons (C adjacent to C=C)
~28.5Methylene carbons (C-C-C=C)
~26.7Methylene carbon (C-C-C-C=C)

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2925, ~2850StrongC-H (sp³) stretching
~1670Medium-WeakC=C stretching
~1445MediumC-H bending

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
164ModerateMolecular ion [M]⁺
82HighFragment ion
67HighFragment ion

Theoretical Spectroscopic Comparison of Isomers

E/Z Isomerism

This compound itself does not exhibit E/Z isomerism due to the symmetry of the substituents on the double bond. However, if we consider a substituted derivative, for example, 2-methylcyclohexylidene-cyclohexane, E/Z isomerism becomes possible.

  • ¹H NMR: The chemical shifts of the protons on and near the double bond would differ between the E and Z isomers due to different steric environments. The through-space interaction (Nuclear Overhauser Effect, NOE) would be a powerful tool to distinguish between them. For instance, in the Z-isomer, an NOE would be expected between the methyl group protons and the vinylic proton on the other ring, which would be absent in the E-isomer.

  • ¹³C NMR: The chemical shifts of the carbons in the vicinity of the double bond and the substituent would also be different for the E and Z isomers due to steric compression effects (the γ-gauche effect). The carbon of the methyl group in the more sterically hindered isomer (Z) would likely be shielded (appear at a lower ppm) compared to the E-isomer.

  • IR Spectroscopy: The C=C stretching frequency might show slight variations between the E and Z isomers. A more significant difference can often be observed in the out-of-plane C-H bending region (wagging vibrations).[1] The position and intensity of these bands are sensitive to the substitution pattern around the double bond.

Constitutional Isomerism

Constitutional isomers of this compound would have the same molecular formula (C₁₂H₂₀) but different connectivity. An example would be 1-cyclohexylcyclohexene.

  • ¹H NMR: The spectrum of 1-cyclohexylcyclohexene would be significantly different. It would show a vinylic proton signal (a proton on the double bond), which is absent in this compound. The integration and multiplicity of the signals would also change according to the new structure.

  • ¹³C NMR: The number of unique carbon signals and their chemical shifts would change. 1-Cyclohexylcyclohexene would have two distinct sp² carbon signals in the olefinic region, whereas this compound has only one due to symmetry.

  • IR Spectroscopy: The C=C stretching frequency in 1-cyclohexylcyclohexene might be slightly different from that in this compound due to the different substitution pattern of the double bond. A C-H stretching peak for the vinylic hydrogen (at a wavenumber slightly above 3000 cm⁻¹) would also be present for 1-cyclohexylcyclohexene.[2]

  • Mass Spectrometry: While the molecular ion peak would be the same (m/z = 164), the fragmentation pattern could differ significantly due to the different arrangement of atoms, leading to the formation of different stable carbocations upon ionization.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (for liquid samples):

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.[4][5]

  • Background Spectrum: A background spectrum of the clean, empty sample holder (or with the pure solvent) is recorded to subtract atmospheric and solvent absorbances.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's beam path, and the infrared spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[6][7][8]

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound Compound of Interest Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Thin_Film Preparation of Thin Film/ATR Compound->Thin_Film Vaporization Vaporization Compound->Vaporization NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectrometer Thin_Film->IR MS Mass Spectrometer Vaporization->MS FID Acquire FID NMR->FID Interferogram Acquire Interferogram IR->Interferogram Ion_Detection Ion Detection MS->Ion_Detection FT_NMR Fourier Transform (NMR) FID->FT_NMR FT_IR Fourier Transform (IR) Interferogram->FT_IR Mass_Spectrum Generate Mass Spectrum Ion_Detection->Mass_Spectrum Structure Determine Molecular Structure FT_NMR->Structure FT_IR->Structure Mass_Spectrum->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

Isomer_Differentiation_Logic Logic for Spectroscopic Differentiation of Isomers cluster_isomers Isomer Types cluster_techniques Primary Spectroscopic Techniques cluster_observables Key Differentiating Observables cluster_identification Identification Isomers Unknown Isomers NMR_Spec NMR Spectroscopy (¹H, ¹³C, NOE) Isomers->NMR_Spec IR_Spec IR Spectroscopy Isomers->IR_Spec MS_Spec Mass Spectrometry Isomers->MS_Spec Constitutional Constitutional Isomers Identified_Isomer Identified Isomer Constitutional->Identified_Isomer Stereoisomers Stereoisomers (E/Z) Stereoisomers->Identified_Isomer Connectivity Different Connectivity (¹H & ¹³C NMR) NMR_Spec->Connectivity NOE_Coupling NOE / Coupling Constants (¹H NMR) NMR_Spec->NOE_Coupling Steric_Effects Steric Effects on Shifts (¹³C NMR) NMR_Spec->Steric_Effects IR_Bending Out-of-Plane Bending (IR) IR_Spec->IR_Bending Fragmentation Different Fragmentation (MS) MS_Spec->Fragmentation Connectivity->Constitutional Fragmentation->Constitutional Spatial_Arrangement Different Spatial Arrangement NOE_Coupling->Stereoisomers Steric_Effects->Stereoisomers IR_Bending->Stereoisomers

Caption: Logical relationships for differentiating isomers using spectroscopy.

References

The Cyclohexyl Ring in Drug Design: A Comparative Guide to Applications and Bioisosteric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds and functional groups is a critical determinant of a drug candidate's success. Among the saturated carbocycles, the cyclohexyl moiety is a frequently employed component, valued for its conformational properties and its role as a bioisostere. This guide provides a comprehensive comparison of the cyclohexyl group with its common alternatives, supported by quantitative data and detailed experimental methodologies, to inform rational drug design.

Initially, it was hypothesized that cyclohexylidenecyclohexane served as a key intermediate in the synthesis of the chemotherapeutic agent Lomustine. However, a thorough review of synthetic pathways reveals that Lomustine is synthesized from cyclohexylamine, not this compound. This highlights the importance of the cyclohexyl moiety itself within the final drug structure. This guide, therefore, pivots to a more pertinent analysis for drug developers: a comparative study of the cyclohexyl group against its bioisosteric replacements.

The Cyclohexyl Moiety: A Versatile Scaffold in Medicinal Chemistry

The cyclohexyl group is often utilized in drug design to impart specific physicochemical properties. Its three-dimensional structure can provide a rigid scaffold, reducing the conformational flexibility of a molecule and potentially leading to higher binding affinity for its target.[1] It can serve as a bioisosteric replacement for other groups, such as a phenyl or a tert-butyl group, to modulate properties like metabolic stability, solubility, and lipophilicity.[1][2]

Performance Comparison: Cyclohexyl vs. Bioisosteric Alternatives

The decision to incorporate a cyclohexyl ring or an alternative scaffold can significantly impact a drug candidate's performance. The following tables summarize quantitative data from various studies, comparing the effects of these structural modifications on potency, selectivity, and pharmacokinetic properties.

Table 1: Comparison of Cyclohexyl and Phenyl Bioisosteres

Drug Target/Compound ClassOriginal MoietyReplacement MoietyPotency (IC50/Ki)Change in PotencyReference
BACE inhibitorsBenzylCyclohexyl72 µM → 7.2 µM10-fold increase[3]
MCHR1 antagonistsBiphenyltrans-CyclohexylPotent → 297 nM150-fold decrease[4]
MCHR1 antagonistsBiphenylcis-CyclohexylPotent → 3,465 nM>150-fold decrease[4]

Table 2: Comparison of Cyclohexyl and Heterocyclic Bioisosteres

Drug Target/Compound ClassOriginal MoietyReplacement MoietyKey OutcomeQuantitative DataReference
JAK1 inhibitorsCyclohexylTetrahydropyranImproved clearancelogD: 2.66 → 2.08[5]
γ-Secretase InhibitorsPhenylBicyclo[1.1.1]pentaneIncreased solubility0.6 µM → 216 µM[3]

Case Study: Oseltamivir (Tamiflu) - A Strategic Bioisosteric Replacement

A notable example of the successful application of a cyclohexyl-related bioisostere is the development of Oseltamivir (Tamiflu). In this case, the polar tetrahydropyran ring of the parent compound, Zanamivir, was replaced with a cyclohexene ring. This strategic modification increased the lipophilicity of the molecule, leading to improved oral bioavailability and transforming a drug that required administration by inhalation into a more convenient oral medication.[2]

Experimental Protocols

To provide practical context, the following are representative experimental protocols for common reactions used to incorporate cyclohexyl and alternative moieties in drug discovery.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Cyclohexylboronic Acid Derivative

This protocol describes a typical palladium-catalyzed cross-coupling reaction to form a carbon-carbon bond between an aromatic ring and a cyclohexyl group.

Materials:

  • Aryl halide (1.0 mmol)

  • Cyclohexylboronic acid derivative (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2; 0.5 mol%)

  • Triphenylphosphine (if required by the specific boronic acid derivative)

  • Aqueous sodium carbonate (2M solution)

  • n-Propanol or another suitable solvent

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the cyclohexylboronic acid derivative (1.2 mmol), and the solvent (e.g., 10 mL of n-propanol).

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution of the solids.

  • Add the palladium(II) acetate (0.5 mol%) and, if necessary, the phosphine ligand.

  • Add the aqueous sodium carbonate solution (e.g., 3.25 mL of a 2M solution).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen) for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclohexyl-aryl compound.[6][7]

Protocol 2: Amide Coupling of a Carboxylic Acid with Cyclohexylamine

This protocol outlines the formation of an amide bond, a common linkage in drug molecules, using a carbodiimide coupling agent.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Cyclohexylamine (1.1 mmol)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in the anhydrous solvent in a round-bottomed flask under an inert atmosphere.

  • Add the coupling agent (DCC or EDC, 1.2 mmol) and the catalyst (DMAP).

  • Stir the mixture at 0 °C for 15-30 minutes to form the activated ester.

  • Add the cyclohexylamine (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the urea byproduct (in the case of DCC).

  • Wash the filtrate with dilute aqueous acid, then with saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired amide.[8][9]

Visualizing Molecular Interactions and Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key biological pathway and a typical experimental workflow.

Lomustine_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lomustine Lomustine (oral) Metabolism Metabolic Activation Lomustine->Metabolism Enzymatic conversion Active_Metabolites Active Metabolites (e.g., chloroethyl diazonium ion) Metabolism->Active_Metabolites DNA DNA Active_Metabolites->DNA Enters Nucleus Alkylation Alkylation of Guanine (O-6) DNA->Alkylation Metabolites attack DNA Crosslinking DNA Interstrand Cross-linking Alkylation->Crosslinking Prevents DNA replication DNA_Repair DNA Repair (e.g., MGMT) Alkylation->DNA_Repair Cellular defense mechanism Apoptosis Apoptosis (Cell Death) Crosslinking->Apoptosis DNA_Repair->Alkylation Reverses damage

Mechanism of action for the cyclohexyl-containing drug, Lomustine.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 1. Combine Aryl Halide, Cyclohexylboronic Acid, Solvent Catalyst 2. Add Palladium Catalyst and Base Reactants->Catalyst Heating 3. Heat to Reflux under Inert Atmosphere Catalyst->Heating Quench 4. Cool and Quench with Water Heating->Quench Reaction Monitoring (TLC/LC-MS) Extraction 5. Extract with Organic Solvent Quench->Extraction Drying 6. Dry and Concentrate Organic Phase Extraction->Drying Chromatography 7. Purify by Flash Column Chromatography Drying->Chromatography Product Final Product Chromatography->Product

General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The cyclohexyl ring remains a valuable and frequently used scaffold in drug discovery. Its utility as a bioisostere for phenyl and other groups allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential. However, the choice between a cyclohexyl moiety and its alternatives is highly context-dependent, and a thorough understanding of the structure-activity relationships is crucial. As demonstrated by the quantitative data and case studies presented, strategic replacement of the cyclohexyl group with other cyclic or heterocyclic systems can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided offer a practical starting point for the synthesis and evaluation of these important structural motifs in the ongoing quest for novel and effective therapeutics.

References

A Comparative Guide to the Synthesis of Cyclohexylidenecyclohexane: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthesis methods for Cyclohexylidenecyclohexane, a valuable building block in organic synthesis. The objective is to offer a clear, data-driven cost-benefit analysis to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, cost, scalability, and experimental complexity.

Method 1: Photochemical Synthesis from Dispiro[5.1.5.1]tetradecane-7,14-dione

This elegant two-step method, with the second step being a photochemical decomposition, is well-documented and offers a respectable yield. It is particularly noted for its relative simplicity and the commercial availability of its initial precursor.

Experimental Protocol

Step 1: Synthesis of Dispiro[5.1.5.1]tetradecane-7,14-dione

  • In a three-necked, round-bottomed flask equipped with a stirrer, condenser, and dropping funnel, combine 30.0 g (0.205 mole) of cyclohexanecarbonyl chloride and 250 ml of dry benzene.

  • Maintain a nitrogen atmosphere and slowly add 35.0 g (0.35 mole) of dry triethylamine.

  • Heat the mixture under reflux overnight.

  • Filter the resulting amine hydrochloride and wash the filtrate with dilute hydrochloric acid and then with water.

  • Remove the solvent on a steam bath.

  • Recrystallize the residue from ligroin-ethanol to yield 11–13 g (49–58%) of dispiro[5.1.5.1]tetradecane-7,14-dione.

Step 2: Photochemical Synthesis of this compound

  • In a Hanovia 450-watt immersion photochemical reactor, dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride.

  • Irradiate the solution. Carbon monoxide evolution should begin within a few minutes.

  • Continue irradiation for 8–10 hours, or until gas evolution ceases. It is crucial to maintain a relatively oxygen-free system during irradiation to prevent the formation of cyclohexanone as a byproduct.[1]

  • After irradiation, remove most of the solvent on a steam bath.

  • Transfer the residual oil to a sublimator and evacuate to remove any remaining methylene chloride.

  • Sublime the semisolid residue at 45°C (1 mm Hg) to yield the crude product.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Quantitative Data Summary
MetricValueSource
Yield (Step 1) 49-58%Organic Syntheses
Yield (Step 2, crude) 63%[1]
Yield (Step 2, recrystallized) 49%[1]
Overall Yield ~24-28%Calculated
Reaction Time (Step 1) OvernightOrganic Syntheses
Reaction Time (Step 2) 8-10 hours[1]
Purity High after recrystallizationImplied
Cost Analysis (Estimated)
Reagent/EquipmentQuantity (for 5.5g product)Estimated Cost (USD)
Cyclohexanecarbonyl chloride~30 g$20 - $50
Triethylamine~35 g$15 - $40
Methylene chloride~150 ml$10 - $30
Hanovia 450-watt reactor1 unit$1,500 - $2,000 (Capital Cost)
Total Reagent Cost $45 - $120

Note: Reagent costs are estimates based on current market prices and may vary. The photochemical reactor is a significant one-time capital expenditure.

Logical Workflow

A Cyclohexanecarbonyl Chloride C Dispiro[5.1.5.1]tetradecane-7,14-dione A->C B Triethylamine B->C D Photochemical Reaction (450W UV lamp, Methylene Chloride) C->D E This compound D->E

Workflow for Photochemical Synthesis

Method 2: Multi-step Synthesis from Ethyl 1-bromocyclohexanecarboxylate

This classical multi-step synthesis route suffers from a significantly lower overall yield compared to the photochemical method. A major challenge for this method is the commercial availability of the key starting material, ethyl 1-bromocyclohexanecarboxylate, which appears to be discontinued from major chemical suppliers, posing a significant hurdle for its practical application.

Reaction Pathway

The synthesis proceeds through the following steps:

  • Grignard Reaction: Ethyl 1-bromocyclohexanecarboxylate reacts with magnesium in an anhydrous ether-benzene solvent, followed by the addition of cyclohexanone to form ethyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate.

  • Dehydration and Saponification: The resulting ester is dehydrated and saponified to yield 1-(1-cyclohexenyl)cyclohexanecarboxylic acid.

  • Decarboxylation: The carboxylic acid is decarboxylated at 195°C to give the final product, this compound.[1]

Quantitative Data Summary
MetricValueSource
Overall Yield 8%[1]
Purity Not explicitly stated-
Cost-Benefit Analysis

A precise cost analysis is challenging due to the difficulty in sourcing ethyl 1-bromocyclohexanecarboxylate. The synthesis of this starting material would introduce additional steps, further reducing the overall yield and increasing the cost. The extremely low overall yield of 8% makes this method economically unviable for larger-scale synthesis compared to the photochemical approach.

Benefits:

  • Utilizes well-established, classical organic reactions.

Drawbacks:

  • Extremely low overall yield.

  • Key starting material is not readily commercially available.

  • Multiple reaction steps increase complexity and potential for material loss.

  • High-temperature decarboxylation may require specialized equipment.

Logical Workflow

A Ethyl 1-bromocyclohexanecarboxylate (Sourcing Issue) D Grignard Reaction A->D B Cyclohexanone B->D C Magnesium C->D E Ethyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate D->E F Dehydration & Saponification E->F G 1-(1-Cyclohexenyl)cyclohexanecarboxylic acid F->G H Decarboxylation (195°C) G->H I This compound H->I A 1,1'-Dibromobicyclohexyl (Availability Unknown) D Debromination Reaction (Yield Unknown) A->D B Zinc B->D C Acetic Acid C->D E This compound D->E

References

Safety Operating Guide

Navigating the Proper Disposal of Cyclohexylidenecyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists in the drug development field, adherence to proper disposal protocols for compounds like cyclohexylidenecyclohexane is not only a matter of compliance but also of fundamental safety. This document provides a procedural framework for the safe handling and disposal of this compound, leveraging data from the analogous compound, cyclohexane, to inform best practices in the absence of specific data.

Hazard Profile and Safety Considerations

While a detailed hazard profile for this compound is not available, the hazards of cyclohexane provide a conservative basis for handling and disposal. Cyclohexane is a highly flammable liquid and vapor that can cause skin irritation, drowsiness, or dizziness.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][3] Due to the structural similarities, it is prudent to assume that this compound may exhibit similar hazardous properties.

Hazard Classification (Cyclohexane)GHS CategoryPrecautionary Statement Codes
Flammable liquidsCategory 2P210, P233, P240, P241, P242, P243
Skin irritationCategory 2P264, P280, P302+P352, P332+P313
Specific target organ toxicity (single exposure)Category 3P261, P271, P304+P340, P312
Aspiration hazardCategory 1P301+P310, P331
Hazardous to the aquatic environment (acute)Category 1P273, P391
Hazardous to the aquatic environment (chronic)Category 1P273, P391

This data is based on the hazard profile of cyclohexane and should be used as a precautionary guide for this compound.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound, emphasizing caution and regulatory compliance.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][5]

  • Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces, as the compound is likely flammable.[1][2][3] Use only non-sparking tools and explosion-proof equipment.[3][4]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or with general laboratory waste.[6]

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.[5]

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, irritant, environmentally hazardous).

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[5]

  • Ventilate the area of the spill.[7]

  • Prevent spilled material from entering drains, sewers, or waterways.[6][8]

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a cool, dry, well-ventilated, and designated hazardous waste storage area away from incompatible materials, such as oxidizing agents.[5][7]

  • The storage area should be secure and have secondary containment to prevent environmental release in case of a leak.

5. Professional Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste contractor.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department or the waste contractor with all available information about the waste, including its composition and any known hazards.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Chemical Fume Hood) ppe->fume_hood no_ignition Eliminate Ignition Sources fume_hood->no_ignition collect_waste Collect Waste in a Designated Container no_ignition->collect_waste label_container Label Container Clearly: 'Hazardous Waste' 'this compound' collect_waste->label_container spill Spill Occurs collect_waste->spill store_waste Store Sealed Container in Designated Area label_container->store_waste spill->label_container No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes contain_spill->collect_waste contact_ehs Contact EHS or Certified Waste Disposal Co. store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Logistical Information for Handling Cyclohexylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information provided is based on the safety data for the structurally similar compound, Cyclohexane. Researchers should always consult a specific Safety Data Sheet (SDS) for Cyclohexylidenecyclohexane if available and perform a risk assessment before handling.

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound. The procedural, step-by-step guidance is intended to directly answer specific operational questions for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on data for Cyclohexane.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles with side protection are required to guard against splashes. A face shield may be necessary for larger quantities or when there is a significant splash risk.[1]
Skin Protection Chemical-Resistant GlovesNitrile rubber (NBR) gloves with a minimum thickness of 0.4 mm are recommended.[2] These gloves have a breakthrough time of over 480 minutes.[2] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]
Protective ClothingA lab coat or chemical-resistant coveralls should be worn to minimize skin exposure.[1] For larger-scale operations, flame-retardant protective clothing may be necessary.[2]
Respiratory Protection NIOSH-Approved RespiratorIn well-ventilated areas, respiratory protection may not be required. However, if ventilation is insufficient or exposure limits are exceeded, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[1][4] For potential uncontrolled releases or unknown exposure levels, a positive-pressure, air-supplying respirator is recommended.[4]

II. Operational Plan for Handling

Safe handling of this compound requires strict adherence to the following procedures to prevent exposure and accidents.

1. Engineering Controls and Ventilation:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations below exposure limits.[1][3]

  • Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[3][4]

2. Safe Handling Practices:

  • Ground and bond all containers and receiving equipment during transfers to prevent static discharge, which can ignite vapors.[1][3]

  • Use only non-sparking tools when opening or manipulating containers.[3][4]

  • Avoid breathing vapors, mists, or sprays.[4][5] Do not taste or swallow the substance.

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[5]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]

  • Keep containers tightly closed when not in use and store in a cool, well-ventilated area away from heat, sparks, and open flames.[2][4]

3. Spill Response:

  • In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[1][6]

  • Ventilate the area of the spill.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[4][6]

  • Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for disposal.[6]

  • Do not wash spills into the sewer system.[6]

III. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to protect the environment.

1. Waste Characterization:

  • This compound, similar to cyclohexane, may be classified as a hazardous waste due to its flammability and potential toxicity to aquatic life.[6][7]

2. Container Management:

  • Collect waste this compound and contaminated materials (e.g., absorbent materials, used PPE) in designated, sealed, and clearly labeled containers.

3. Disposal Procedure:

  • Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[4][8]

  • Do not allow the product to enter drains, watercourses, or the soil.[8]

IV. Exposure Limits and Physical Properties

The following table outlines the occupational exposure limits for Cyclohexane, which can be used as a conservative guide for this compound.

OrganizationExposure Limit (Time-Weighted Average)
OSHA (PEL) 300 ppm (8-hour)[6]
ACGIH (TLV) 100 ppm (8-hour)[6]
NIOSH (REL) 300 ppm (10-hour)[6]

V. Emergency Procedures Workflow

The following diagram illustrates the logical workflow for responding to an emergency involving this compound.

Emergency_Workflow cluster_spill Spill or Release cluster_exposure Personnel Exposure cluster_fire Fire cluster_disposal Disposal Spill Spill Occurs Evacuate Evacuate Area & Control Access Spill->Evacuate Ignition Eliminate Ignition Sources Evacuate->Ignition Ventilate Ventilate Area Ignition->Ventilate PPE_Spill Don Appropriate PPE Ventilate->PPE_Spill Contain Contain Spill with Absorbent PPE_Spill->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Waste Waste Generated Collect->Waste Decontaminate->Waste Exposure Exposure Occurs Remove Remove from Exposure Exposure->Remove FirstAid Administer First Aid Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical Fire Fire Occurs Evacuate_Fire Evacuate Area Fire->Evacuate_Fire Extinguish Use Appropriate Extinguisher (Foam, CO2, Dry Chemical) Evacuate_Fire->Extinguish Cool Cool Exposed Containers Extinguish->Cool Label Label as Hazardous Waste Waste->Label Dispose Dispose via Approved Facility Label->Dispose

Caption: Emergency response workflow for this compound incidents.

References

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